PROTAC SMARCA2 degrader-19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C50H58N10O5S |
|---|---|
Molecular Weight |
911.1 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2S)-2-[[4-[2-[4-[3-(2-hydroxyphenyl)-7H-pyrrolo[2,3-c]pyridazin-5-yl]piperidin-1-yl]pyrimidin-5-yl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H58N10O5S/c1-29-43(66-28-55-29)33-11-9-30(10-12-33)23-52-47(64)41-21-36(61)27-60(41)48(65)44(50(2,3)4)56-46(63)34-15-13-31(14-16-34)35-24-53-49(54-25-35)59-19-17-32(18-20-59)39-26-51-45-38(39)22-40(57-58-45)37-7-5-6-8-42(37)62/h5-12,22,24-26,28,31-32,34,36,41,44,61-62H,13-21,23,27H2,1-4H3,(H,51,58)(H,52,64)(H,56,63)/t31?,34?,36-,41+,44-/m1/s1 |
InChI Key |
BAKUZDKBDMOUSJ-URWJYQCXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Advent of Targeted Protein Degradation: A Technical Guide to the Discovery and Synthesis of PROTAC SMARCA2 Degraders
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted degradation of proteins represents a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to the complete removal of pathogenic proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, and their application in oncology has yielded promising drug candidates. This technical guide delves into the discovery and synthesis of PROTACs targeting SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex and a synthetic lethal target in cancers with mutations in its paralog, SMARCA4. Through a comprehensive review of publicly available data, this document outlines the core principles, experimental methodologies, and key findings in the development of selective SMARCA2 degraders.
Introduction: The Rationale for Targeting SMARCA2
The SWI/SNF complex is a critical regulator of gene expression, and its dysfunction is implicated in a wide range of human cancers. SMARCA4, a core ATPase subunit of this complex, is frequently mutated and inactivated in various tumor types. In such cases, cancer cells often become dependent on the residual activity of the homologous ATPase, SMARCA2, for their survival. This phenomenon, known as synthetic lethality, presents a compelling therapeutic window for the selective targeting of SMARCA2 in SMARCA4-deficient cancers.[1][2]
While traditional small molecule inhibitors can block the function of a protein, PROTACs offer a distinct and often more potent mechanism of action by inducing the degradation of the target protein.[1] This is achieved through a heterobifunctional molecule that simultaneously binds to the target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
The PROTAC Strategy for SMARCA2 Degradation
The design of a SMARCA2-targeting PROTAC involves three key components: a ligand that binds to the SMARCA2 protein, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a chemical linker that connects the two ligands. The formation of a stable ternary complex between SMARCA2, the PROTAC, and the E3 ligase is crucial for efficient ubiquitination and subsequent degradation of SMARCA2 by the proteasome.
A significant challenge in developing SMARCA2-selective degraders lies in the high degree of homology between SMARCA2 and SMARCA4, particularly in the ligand-binding bromodomain.[1][2] However, researchers have successfully developed PROTACs that exhibit remarkable selectivity for SMARCA2 degradation over SMARCA4, even when utilizing non-selective SMARCA2/4-binding ligands.[1][2] This selectivity is often attributed to the specific geometry and cooperativity of the ternary complex formed.
Quantitative Data on Key SMARCA2 Degraders
The following tables summarize the in vitro and in vivo performance of several notable SMARCA2 PROTAC degraders.
| Degrader | Target Ligand | E3 Ligase Ligand | Linker Type | Reference |
| A947 | Non-selective SMARCA2/4-binding ligand | VHL | Not specified | [1] |
| YDR1 | SMARCA2 bromodomain ligand (Gen-1 derivative) | Pomalidomide (Cereblon) | Rigid heterocyclic | [3] |
| YD54 | SMARCA2 bromodomain ligand (Gen-1 derivative) | Pomalidomide (Cereblon) | Rigid heterocyclic | [3] |
| SMD-3040 | SMARCA BRD inhibitor | VHL | Not specified | [4][5] |
| AU-24118 | SMARCA2/4 bromodomain ligand | CRBN | Not specified | [6] |
| GLR-203101 | Not specified | CRBN | Not specified | [7] |
Table 1: Overview of Selected PROTAC SMARCA2 Degraders
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) | Reference |
| A947 | SW1573 | Not specified | >90 | 20 | [1] |
| YDR1 | H1792 | 69 | 87 | 24 | [3] |
| YDR1 | H1792 | 60 | 94 | 48 | [3] |
| YD54 | H1792 | 8.1 | 98.9 | 24 | [3] |
| YD54 | H1792 | 16 | 99.2 | 48 | [3] |
| SMD-3040 | Not specified | Low nanomolar | >90 | Not specified | [4][5] |
| PROTAC 1 | MV-4-11 | 300 | ~65 | Not specified | [8] |
Table 2: In Vitro Degradation Potency of SMARCA2 Degraders
| Degrader | Parameter | Value | Species | Reference |
| Unnamed PROTAC | Oral Bioavailability | 22% | Mice | [9] |
| YDR1 | Oral Bioavailability | Favorable | Mice | [3] |
| YD54 | Oral Bioavailability | Favorable | Mice | [3] |
| GLR-203101 | Oral Bioavailability | Moderate | Mice, Rats | [7] |
Table 3: Pharmacokinetic Properties of Selected SMARCA2 Degraders
Experimental Protocols
In Vitro Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., SW1573, H1792) in appropriate culture vessels and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC degrader or DMSO as a vehicle control for a specified period (e.g., 18, 20, 24, or 48 hours).[1][3]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., HDAC1, Tubulin).[1] Following washes, incubate the membrane with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the levels of SMARCA2 and SMARCA4 to the loading control.
Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
-
Protein and Compound Preparation: Purify recombinant SMARCA2 bromodomain (SMARCA2BD) and the E3 ligase complex (e.g., VCB - VHL, Elongin C, Elongin B). Prepare stock solutions of the PROTAC degrader in a suitable buffer.
-
ITC Experiment: Load the PROTAC solution into the syringe of the ITC instrument and the SMARCA2BD protein into the sample cell. Perform a series of injections of the PROTAC into the protein solution while measuring the heat changes associated with binding.
-
Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Cooperativity Assessment: To assess ternary complex cooperativity, perform the ITC experiment by titrating the E3 ligase complex into a pre-formed complex of the PROTAC and SMARCA2BD.[8] An increase in binding affinity compared to the binary interactions indicates positive cooperativity.
Visualizing the Mechanism and Workflow
PROTAC-Mediated SMARCA2 Degradation Pathway
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Discovery and Evaluation Workflow for SMARCA2 Degraders
Caption: Workflow for SMARCA2 degrader discovery and evaluation.
Synthesis of SMARCA2 PROTACs
The synthesis of a SMARCA2-targeting PROTAC is a multi-step process that involves the separate synthesis of the SMARCA2-binding moiety, the E3 ligase ligand, and the linker, followed by their conjugation. A scalable synthesis approach is crucial for producing sufficient quantities of the final compound for extensive preclinical and clinical evaluation.
One reported strategy involves the derivation of the linker from a chiral pool starting material, such as (S)-citronellol.[10] This can be achieved through oxidative cleavage and diastereoselective addition of a Grignard reagent to an N-tert-butanesulfinyl aldimine to establish the desired stereochemistry. The unification of the linker with the SMARCA2 binding motif and the E3 ligase ligand can be accomplished through sequential reductive amination and coupling reactions.[10] Such a strategy can enable the production of over 100 grams of the final PROTAC without the need for preparative or chiral HPLC purification.[10]
Conclusion and Future Directions
The development of potent and selective SMARCA2 PROTAC degraders represents a significant advancement in the pursuit of targeted therapies for SMARCA4-deficient cancers. The ability to transform non-selective binders into highly selective degraders underscores the unique pharmacological potential of the PROTAC modality.[1][2] Ongoing research is focused on further optimizing the drug-like properties of these molecules, including oral bioavailability and metabolic stability, to advance the most promising candidates into clinical development.[3] Furthermore, exploring the combination of SMARCA2 degraders with other targeted agents, such as KRAS G12C inhibitors, may offer synergistic anti-tumor activity and overcome potential resistance mechanisms.[3] The continued refinement of PROTAC design principles and a deeper understanding of the biology of the SWI/SNF complex will undoubtedly fuel the discovery of next-generation degraders with enhanced efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. BioCentury - A SMARCA2-degrading PROTAC for SMARCA4-deficient cancer [biocentury.com]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to SMARCA2 as a Therapeutic Target in SMARCA4-Mutant Cancers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: The mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex, SMARCA4 (BRG1) and SMARCA2 (BRM), represent a critical axis in oncology. Inactivating mutations in SMARCA4, which are prevalent in approximately 5% of non-small-cell lung cancers (NSCLC) and other malignancies, induce a dependency on the paralog SMARCA2 for cell survival.[1][2][3] This genetic vulnerability establishes a synthetic lethal relationship, positioning SMARCA2 as a high-value therapeutic target.[4][5] This guide provides an in-depth technical overview of the core principles, therapeutic strategies, preclinical and clinical data, and key experimental protocols relevant to the development of SMARCA2-targeted therapies for SMARCA4-deficient cancers.
Introduction: The SWI/SNF Complex and Cancer
The SWItch/Sucrose Non-Fermentable (SWI/SNF) complex is a key epigenetic regulator that utilizes the energy from ATP hydrolysis to remodel chromatin, thereby controlling gene expression.[4][6] This multi-subunit complex features one of two mutually exclusive catalytic ATPase subunits: SMARCA4 or SMARCA2.[5] Inactivating mutations in SWI/SNF subunits are implicated in about 20% of human cancers.[5] SMARCA4 is one of the most frequently mutated subunits, with loss-of-function alterations leading to its classification as a tumor suppressor.[5][7] Cancers with SMARCA4 deficiency are often aggressive and associated with resistance to conventional therapies, representing a significant unmet medical need.[1]
The Principle of Synthetic Lethality: The SMARCA2/SMARCA4 Axis
The therapeutic strategy for targeting SMARCA2 in SMARCA4-mutant cancers is rooted in the principle of synthetic lethality. This occurs when the loss of two genes separately is viable, but their combined loss is lethal. In SMARCA4-deficient tumors, the cancer cells become entirely dependent on the remaining SMARCA2 paralog for chromatin remodeling and survival.[8][9] Consequently, the inhibition or degradation of SMARCA2 selectively kills SMARCA4-mutant cancer cells while sparing healthy tissues where SMARCA4 is functional.[4][9] This creates a promising therapeutic window.
Therapeutic Modalities Targeting SMARCA2
Two primary strategies are being pursued to therapeutically target SMARCA2: inhibition of its ATPase domain and targeted protein degradation.
-
ATPase Inhibitors : These small molecules are designed to bind to the ATPase domain of SMARCA2, blocking its catalytic activity which is essential for chromatin remodeling.[8][10] A significant challenge has been achieving selectivity for SMARCA2 over the highly homologous SMARCA4 ATPase domain (92% identity).[9] Early dual SMARCA2/4 inhibitors, such as FHD-286, were discontinued (B1498344) in some trials due to safety concerns, highlighting the need for highly selective agents.[1]
-
Targeted Protein Degraders (PROTACs) : Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein.[4] They consist of a ligand that binds to SMARCA2, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon).[5][11] This ternary complex formation leads to the ubiquitination of SMARCA2 and its subsequent degradation by the proteasome.[6] This approach has demonstrated high potency and selectivity, as it can exploit subtle conformational differences to preferentially degrade SMARCA2 over SMARCA4.[4][6]
Preclinical Evidence
Extensive preclinical research has validated the synthetic lethal approach of targeting SMARCA2. Studies have demonstrated potent and selective activity of SMARCA2 inhibitors and degraders in SMARCA4-deficient cancer cell lines and animal models.
In Vitro Activity
SMARCA2-targeting compounds have shown potent activity and selectivity in cell-based assays. Degraders are often characterized by their half-maximal degradation concentration (DC50) and maximal degradation (Dmax), while the anti-proliferative effect is measured by the half-maximal inhibitory concentration (IC50).
| Compound/Class | Type | Cell Line (SMARCA4 status) | Assay | Result | Selectivity (vs. SMARCA4) | Reference |
| PRT5640 | Oral Degrader | HeLa HiBiT | DC50 | 0.33 nM | 300-fold | [12] |
| YDR1 | Degrader | H1792 (WT) | DC50 (48h) | 60 nM | Highly Selective (Proteomics) | [13] |
| YD54 | Degrader | H1792 (WT) | DC50 (48h) | 16 nM | Highly Selective (Proteomics) | [13] |
| HD-10991 | ATPase Inhibitor | N/A | Biochemical | Single-digit nM potency | >30-fold | [2] |
| HD-11030 | ATPase Inhibitor | N/A | Biochemical | Single-digit nM potency | >30-fold | [2] |
| G-141 | ATPase Inhibitor | Isogenic Cells | KRT80 qRT-PCR | Sub-nM potency | >35-fold | [1] |
| PRT004 | Degrader | SMARCA4-del cell lines | Cell Viability | Potent Inhibition | Selective vs. SMARCA4 WT cells | [6] |
In Vivo Efficacy
The anti-tumor activity of SMARCA2-targeting agents has been confirmed in xenograft models using SMARCA4-deficient human cancer cell lines.
| Compound | Model Type | Cancer Type | Dosing | Outcome | Reference |
| Oral SMARCA2 Degraders | NSCLC Xenograft (SMARCA4-del) | NSCLC | Oral | Significant anti-tumor activity | [12] |
| G-141 | CDX (SMARCA4-deficient) | NSCLC | Oral | Robust efficacy, tumor regression | [1] |
| HD-10991 / HD-11030 | CDX (SK-MEL-5, A549) | Melanoma, NSCLC | Oral | Dose-dependent tumor growth arrest and regression | [2] |
| YDR1 / YD54 | Xenograft (SMARCA4-mutant) | Lung Cancer | N/A | Antitumor growth inhibitory activity | [13] |
Clinical Development
The promising preclinical data has led to the clinical evaluation of selective SMARCA2 degraders.
| Compound | Sponsor | Identifier | Phase | Modality | Status (as of late 2025) | Reference |
| PRT3789 | Prelude Therapeutics | NCT05639751 | I | IV SMARCA2 Degrader | Ongoing; MTD not reached, anti-tumor activity observed | [14] |
| PRT7732 | Prelude Therapeutics | NCT06560645 | I | Oral SMARCA2 Degrader | Ongoing/Recruiting | [15][16] |
Early results from the Phase I trial of PRT3789 in patients with SMARCA4-mutated solid tumors have shown the drug is well-tolerated with no dose-limiting toxicities reported.[14] Encouraging signs of anti-tumor activity, including partial responses and prolonged stable disease, have been observed, particularly in patients with NSCLC and esophageal cancer.[14]
Key Experimental Protocols
Validating SMARCA2 as a target and evaluating candidate drugs requires a suite of specialized molecular and cellular biology techniques.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of SMARCA2 inhibitors on cancer cell lines.[17]
-
Objective : To quantify the effect of a compound on cell survival and growth.
-
Methodology :
-
Cell Plating : Seed SMARCA4-deficient and SMARCA4-wildtype cells in 96-well or 384-well plates and allow them to adhere.
-
Compound Treatment : Treat cells with a serial dilution of the test compound. Include vehicle (e.g., DMSO) as a negative control.
-
Incubation : Incubate plates for a specified period (e.g., 3 to 14 days), as epigenetic drugs can have delayed effects.[18]
-
Viability Measurement : Add a viability reagent, such as one used in the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[19] Other methods include MTT or resazurin (B115843) reduction assays.[20][21]
-
Data Analysis : Measure luminescence or absorbance using a plate reader. Normalize data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.
-
Chromatin Immunoprecipitation sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a specific protein, such as SMARCA2 or SMARCA4.[22]
-
Objective : To map the DNA interaction sites of SMARCA2 and observe changes upon drug treatment.
-
Methodology :
-
Cross-linking : Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Fragmentation : Lyse cells and shear the chromatin into small fragments (200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation (IP) : Incubate chromatin with a ChIP-grade antibody specific to the target protein (e.g., SMARCA2). The antibody-protein-DNA complexes are captured using protein A/G magnetic beads.
-
Washing & Elution : Wash beads to remove non-specifically bound chromatin. Elute the complexes from the beads.
-
Reverse Cross-linking : Reverse the cross-links by heating and digest the protein.
-
DNA Purification : Purify the immunoprecipitated DNA.
-
Library Preparation & Sequencing : Prepare a sequencing library and perform next-generation sequencing (NGS).
-
Data Analysis : Align reads to a reference genome to identify "peaks" representing protein binding sites.[23]
-
Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq)
ATAC-seq is a method for mapping chromatin accessibility across the genome, providing insights into gene regulation.[24]
-
Objective : To assess how SMARCA2 inhibition alters the chromatin landscape and accessibility at regulatory regions.
-
Methodology :
-
Nuclear Isolation : Harvest a small number of cells (e.g., 50,000) and lyse the plasma membrane with a mild detergent to isolate intact nuclei.[25][26]
-
Tagmentation : Incubate the nuclei with a hyperactive Tn5 transposase. The enzyme simultaneously fragments the DNA and ligates sequencing adapters into accessible ("open") regions of chromatin.[24]
-
DNA Purification : Purify the tagmented DNA fragments.
-
PCR Amplification : Amplify the library of fragments using PCR.
-
Sequencing : Perform paired-end next-generation sequencing.
-
Data Analysis : Align reads to the genome to identify regions of open chromatin. This can reveal changes in promoter and enhancer accessibility.
-
In Vivo Xenograft Studies
Patient-derived xenograft (PDX) or cell-derived xenograft (CDX) models are crucial for evaluating the efficacy and tolerability of a drug in a living organism.
-
Objective : To determine the anti-tumor activity of a SMARCA2-targeting compound in vivo.
-
Methodology :
-
Cell Implantation : Implant SMARCA4-deficient human cancer cells (e.g., 2-10 million cells) subcutaneously into immunocompromised mice (e.g., nude mice).[13]
-
Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization & Dosing : Randomize mice into treatment and vehicle control groups. Administer the drug via the intended clinical route (e.g., oral gavage, intravenous injection) according to a specified schedule.[1][2]
-
Monitoring : Monitor tumor volume, body weight, and overall animal health regularly.
-
Endpoint Analysis : At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blot to confirm SMARCA2 degradation) and histopathology.
-
Data Analysis : Compare tumor growth between treated and control groups to determine efficacy (e.g., tumor growth inhibition, regression).
-
Biomarkers and Patient Selection
The successful clinical implementation of SMARCA2-targeted therapies hinges on accurate patient selection. The primary biomarker is the mutational status of SMARCA4.[6] Loss-of-function mutations (e.g., nonsense, frameshift, splice site) or homozygous deletion of SMARCA4 are predictive of sensitivity.[6] Therefore, robust and routine screening for SMARCA4 alterations in relevant tumor types, such as NSCLC, is essential for identifying eligible patients.[15][16]
Challenges and Future Directions
Despite the promise, challenges remain. The high homology between SMARCA2 and SMARCA4 makes developing highly selective ATPase inhibitors difficult, though recent progress is encouraging.[1][9] For degraders, optimizing oral bioavailability and pharmacokinetic properties is a key focus of ongoing research.[12] Future work will likely explore combination therapies. For instance, SMARCA4 loss can co-occur with KRAS mutations, and preclinical data suggests that SMARCA2 degraders can synergize with KRAS inhibitors.[1][13] Additionally, planned clinical studies are set to explore combinations with chemotherapy (docetaxel) and immunotherapy (pembrolizumab).[14]
Conclusion
Targeting SMARCA2 in the context of SMARCA4-deficient cancers is a paradigm of synthetic lethality translated into a viable therapeutic strategy. The development of highly potent and selective SMARCA2 degraders and inhibitors has moved this concept from a genetic observation to a clinical reality. With multiple agents now in clinical trials, this approach holds the potential to offer a new, targeted treatment option for a well-defined patient population with a significant unmet medical need. Continued research into mechanisms of action, resistance, and combination strategies will be critical to fully realizing the therapeutic potential of SMARCA2 inhibition.
References
- 1. Small-molecule SMARCA2 inhibitors to treat SMARCA4-mutant cancers | BioWorld [bioworld.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. preludetx.com [preludetx.com]
- 7. Frontiers | A Pan-Cancer Analysis of SMARCA4 Alterations in Human Cancers [frontiersin.org]
- 8. Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. preludetx.com [preludetx.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A Study of PRT7732, an Oral SMARCA2 Degrader, in Patients With Advanced or Metastatic Solid Tumors With a SMARCA4 Mutation | Clinical Research Trial Listing [centerwatch.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 20. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. SMARCA4 regulates gene expression and higher-order chromatin structure in proliferating mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ATAC-Seq for Chromatin Accessibility Analysis | Illumina [illumina.com]
- 25. ATAC-Seq Optimization for Cancer Epigenetics Research [jove.com]
- 26. ATAC-seq Protocol - Creative Biogene [creative-biogene.com]
A Technical Guide to the Structure-Activity Relationship of SMARCA2 PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the efficacy of Proteolysis Targeting Chimeras (PROTACs) designed to degrade SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2). SMARCA2, an ATPase subunit of the SWI/SNF chromatin remodeling complex, has emerged as a critical synthetic lethal target in cancers harboring mutations in its paralog, SMARCA4.[1][2][3] PROTAC technology offers a powerful therapeutic modality to selectively eliminate the SMARCA2 protein, thereby inhibiting the growth of these SMARCA4-deficient cancers.[4][5]
A PROTAC is a heterobifunctional molecule comprising three key components: a ligand that binds the protein of interest (POI), in this case, SMARCA2; a ligand that recruits an E3 ubiquitin ligase; and a chemical linker that connects the two.[6][7] The formation of a stable ternary complex between SMARCA2, the PROTAC, and an E3 ligase is a critical step that facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[8][9] The efficacy and selectivity of this process are intricately linked to the chemical architecture of all three components.
Core Principles of SMARCA2 PROTAC Design
The development of potent and selective SMARCA2 degraders is a complex process of multi-parameter optimization. Key considerations in the SAR of these molecules revolve around the interplay between the SMARCA2-binding warhead, the choice of E3 ligase ligand, and the nature of the connecting linker. These elements collectively determine the stability and conformation of the ternary complex, which in turn dictates the efficiency and selectivity of protein degradation.
-
SMARCA2-Binding Ligands (Warheads): The majority of current SMARCA2 PROTACs utilize ligands that target the bromodomain of SMARCA2 and its highly homologous paralog SMARCA4.[10][11] A fascinating aspect of SMARCA2 PROTAC SAR is the ability to transform a non-selective SMARCA2/4-binding ligand into a highly selective SMARCA2 degrader.[2][3] This selectivity is not driven by binding affinity alone but by the optimal presentation of the protein surfaces within the ternary complex, highlighting the critical role of the linker and E3 ligase interactions.
-
E3 Ligase Recruitment: The most commonly recruited E3 ligases in SMARCA2 PROTAC design are von Hippel-Lindau (VHL) and Cereblon (CRBN).[12] The choice of E3 ligase and its corresponding ligand (e.g., VHL-1 for VHL, pomalidomide (B1683931) for CRBN) can significantly impact the degrader's properties, including its degradation profile, potential for resistance via E3 ligase mutation, and pharmacokinetic characteristics like oral bioavailability.[12][13]
-
Linker Composition and Length: The linker is arguably the most critical and least predictable component in PROTAC design. Its length, rigidity, and attachment points to the two ligands dictate the geometry of the ternary complex. An optimal linker facilitates favorable protein-protein interactions between SMARCA2 and the E3 ligase, leading to high cooperativity in ternary complex formation and subsequent efficient degradation.[9] Suboptimal linkers can lead to steric clashes, poor ternary complex formation, or the "hook effect," where high concentrations of the PROTAC favor binary complexes over the productive ternary complex, reducing degradation efficacy.[9]
Quantitative Data on SMARCA2 PROTAC Degraders
The following tables summarize the degradation performance of several key SMARCA2 PROTACs reported in the literature. The data facilitates a comparative analysis of their potency (DC50), maximal degradation (Dmax), and selectivity.
Table 1: VHL-Recruiting SMARCA2 PROTAC Degraders
| Compound | SMARCA2 DC50 | SMARCA2 Dmax | SMARCA4 DC50 | Selectivity (SMARCA4/SMARCA2) | Cell Line | Reference |
| ACBI1 | Potent | >90% | Potent | Dual Degrader | Various | [10] |
| ACBI2 | Potent | >90% | Weaker Activity | Selective | Various | [4][13] |
| A947 | ~25 nM | >90% | >1000 nM | ~40-fold | SW1573 | [2] |
| SMD-1087 | 6-13 nM | 88-92% | >10,000 nM | >770-fold | Various | [14] |
| SMD-6092 | 6-13 nM | 88-92% | >10,000 nM | >770-fold | Various | [14] |
| SMD-3040 | Low nM | >90% | >10,000 nM | Highly Selective | Various | [4][5] |
| SMD-3236 | <1 nM | >95% | >2000 nM | >2000-fold | Various | [14] |
Note: DC50 is the concentration of the compound required for half-maximal degradation. Dmax represents the maximum percentage of protein degradation achieved.
Table 2: Cereblon-Recruiting SMARCA2 PROTAC Degraders
| Compound | SMARCA2 DC50 (nM) | SMARCA2 Dmax (%) | SMARCA4 DC50 (nM) | SMARCA4 Dmax (%) | Cell Line | Reference |
| YDR1 | 8.1 (24h) | 98.9 (24h) | 19 (24h) | 98 (24h) | H1792 | [12] |
| YD54 | 69 (24h) | 87 (24h) | 135 (24h) | 79 (24h) | H1792 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC degraders. Below are summaries of key experimental protocols.
Western Blot for Protein Degradation (DC50/Dmax Determination)
This is the most common method to quantify the degradation of a target protein.
-
Cell Treatment: Seed cells (e.g., SMARCA4-mutant cancer cell lines like SW1573) in plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a specified period (commonly 18-24 hours).[2][15]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.[15]
-
SDS-PAGE and Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein (SMARCA2) and a loading control (e.g., GAPDH, HDAC1, or Tubulin) overnight at 4°C.[2][15] Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control and plot the results to determine DC50 and Dmax values.[15]
Ternary Complex Formation Assays (e.g., TR-FRET)
Proximity-based assays are used to measure the formation of the POI-PROTAC-E3 ligase complex.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity between two molecules tagged with a donor and an acceptor fluorophore. In this context, the target protein (SMARCA2) and the E3 ligase (e.g., VHL) are labeled. Complex formation brings the fluorophores close enough for energy transfer to occur.[16]
-
Reagents: Purified, tagged SMARCA2 protein (e.g., His-tagged), purified, tagged E3 ligase complex (e.g., VHL/ElonginB/ElonginC, often biotinylated), PROTAC compound, and a detection system (e.g., Lanthanide-labeled anti-His antibody as the donor and streptavidin-labeled fluorophore as the acceptor).
-
Procedure: Combine the reagents in a microplate. Incubate the mixture to allow for complex formation. Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
-
Analysis: The magnitude of the TR-FRET signal is proportional to the amount of ternary complex formed. Data can be used to determine the cooperativity of the complex.[16]
Cell Viability Assay
These assays determine the functional consequence of protein degradation on cell proliferation and survival.
-
Cell Seeding and Treatment: Seed cancer cells (both SMARCA4-mutant and wild-type) in 96-well plates. After 24 hours, treat the cells with a range of concentrations of the SMARCA2 degrader.
-
Incubation: Incubate the cells for an extended period, typically 5-7 days, to allow for effects on proliferation to manifest.[2]
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity) to each well according to the manufacturer's protocol.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the results to vehicle-treated controls and plot the dose-response curves to calculate the half-maximal inhibitory concentration (IC50). Comparing IC50 values between SMARCA4-mutant and wild-type cells demonstrates the synthetic lethal effect.[2]
Visualizations: Pathways and Processes
Signaling and Functional Pathway
Caption: Role of the SMARCA2-containing SWI/SNF complex in ATP-dependent chromatin remodeling.
Experimental Workflow for PROTAC Evaluation
Caption: General experimental workflow for the development and evaluation of SMARCA2 PROTACs.
Logical Relationships in PROTAC SAR
Caption: Key structure-activity relationships influencing PROTAC-mediated SMARCA2 degradation.
References
- 1. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. New insights and twists on PROTAC and molecular glue degraders design and mechanism - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SMARCA2 protein: Structure, function and perspectives of drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
An In-depth Technical Guide on the Core Role of Ternary Complex Formation in SMARCA2 Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a critical ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex plays a fundamental role in regulating gene expression by altering the structure of chromatin. In many types of cancer, the paralog of SMARCA2, SMARCA4 (also known as BRG1), is frequently inactivated by mutation. These SMARCA4-deficient cancers become dependent on the remaining SMARCA2 for survival, creating a synthetic lethal vulnerability.[1][2][3] Consequently, the selective degradation of SMARCA2 has emerged as a promising therapeutic strategy for these malignancies.[2][3][4]
Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest.[5][6] This is primarily achieved through two classes of small molecules: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[7][8] Unlike traditional inhibitors that merely block a protein's function, degraders catalytically remove the entire protein, offering potential for a more profound and durable biological response.
At the heart of this degradation process lies the formation of a ternary complex , comprising the target protein (SMARCA2), the degrader molecule, and an E3 ubiquitin ligase.[7][9][10] The stability, conformation, and kinetics of this complex are paramount as they directly dictate the efficiency and selectivity of the subsequent ubiquitination and degradation of SMARCA2.[5][11] This guide provides a detailed technical overview of the mechanism, key influencing factors, quantitative data, and experimental protocols central to understanding the role of ternary complex formation in SMARCA2 degradation.
The Mechanism: Hijacking the Ubiquitin-Proteasome System
The degradation of SMARCA2 via TPD is a multi-step process initiated by the formation of the key ternary complex.
PROTAC-Mediated Degradation
PROTACs are heterobifunctional molecules engineered with two distinct "warheads" connected by a chemical linker.[7] One warhead binds to the target protein, SMARCA2 (often targeting its bromodomain), while the other recruits an E3 ubiquitin ligase, most commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN).[7][9][12]
The catalytic cycle proceeds as follows:
-
Binary Complex Formation: The PROTAC molecule independently binds to SMARCA2 and the E3 ligase in solution.
-
Ternary Complex Formation: The PROTAC acts as a bridge, bringing SMARCA2 and the E3 ligase into close proximity to form a SMARCA2-PROTAC-E3 ligase ternary complex.[7][9] This is the rate-limiting and most critical step in the degradation process.
-
Ubiquitination: Within the productive ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of SMARCA2. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated SMARCA2 is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
Recycling: The PROTAC molecule is then released and can engage in another cycle of degradation, acting catalytically.
Molecular Glue-Mediated Degradation
Unlike the bivalent nature of PROTACs, molecular glues are monovalent compounds that induce a novel protein-protein interaction.[8] They function by binding to an E3 ligase (or the target) and altering its surface to create a "neo-surface" that has high affinity for the target protein (or the ligase).[8] Recent studies have reported the discovery of monovalent SMARCA2/4 degraders that recruit E3 ligases like FBXO22 or a dual recruitment of CUL4DCAF16 and CRL1FBXO22.[13][14][15]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 4. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Chemical Design of Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ternary Complex Formation [worldwide.promega.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
E3 Ligase Recruitment by PROTAC SMARCA2 Degrader-19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanisms and experimental methodologies surrounding the recruitment of E3 ligases by PROTAC SMARCA2 degraders. While specific public data for "PROTAC SMARCA2 degrader-19" is limited, this document leverages extensive information from well-characterized SMARCA2 degraders, such as A947, YDR1, and YD54, which share fundamental principles of action. These molecules serve as exemplary models to elucidate the critical aspects of targeted protein degradation in this context.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system (UPS).[1] This is achieved through a heterobifunctional molecule composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is a critical initiating event, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3][4]
SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a significant therapeutic target in cancers with mutations in its paralog, SMARCA4.[5][6][7] The selective degradation of SMARCA2 has shown efficacy in preclinical models of these cancers.[5][6][7] This guide will detail the processes involved in the recruitment of E3 ligases by SMARCA2-targeting PROTACs, present quantitative data from representative molecules, and provide detailed experimental protocols for their characterization.
Quantitative Data on Representative SMARCA2 PROTACs
The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the degradation and binding data for several well-characterized SMARCA2 PROTACs.
Table 1: Cellular Degradation Potency of SMARCA2 PROTACs
| Compound | Cell Line | Time (h) | SMARCA2 DC50 (nM) | SMARCA2 Dmax (%) | SMARCA4 DC50 (nM) | SMARCA4 Dmax (%) | E3 Ligase Recruited | Reference |
| A947 | SW1573 | 18 | Potent (not specified) | >90 | - | - | VHL | [5][7] |
| YDR1 | H1792 | 24 | 69 | 87 | 135 | 79 | Cereblon (CRBN) | [8] |
| YDR1 | H1792 | 48 | 60 | 94 | 381 | 69 | Cereblon (CRBN) | [8] |
| YDR1 | H322 | - | 6.4 | 99.2 | - | - | Cereblon (CRBN) | [8] |
| YDR1 | HCC515 | - | 10.6 | 99.4 | - | - | Cereblon (CRBN) | [8] |
| YDR1 | H2030 | - | 12.7 | 98.7 | - | - | Cereblon (CRBN) | [8] |
| YDR1 | H2126 | - | 1.2 | 99.6 | - | - | Cereblon (CRBN) | [8] |
| YD54 | H1792 | 24 | 8.1 | 98.9 | 19 | 98 | Cereblon (CRBN) | [8] |
| YD54 | H1792 | 48 | 16 | 99.2 | 149 | 99.3 | Cereblon (CRBN) | [8] |
| YD54 | H322 | - | 1 | 99.3 | - | - | Cereblon (CRBN) | [8] |
| YD54 | HCC515 | - | 1.2 | 98.9 | - | - | Cereblon (CRBN) | [8] |
| YD54 | H2030 | - | 10.3 | 98.6 | - | - | Cereblon (CRBN) | [8] |
| YD54 | H2126 | - | 1.6 | 98.9 | - | - | Cereblon (CRBN) | [8] |
| PROTAC 1 | MV-4-11 | - | 300 | ~65 | 250 | ~70 | VHL | [9] |
| Cmpd9 | HT1080 | - | 1 | 97 | 67 | 65 | VHL | [10] |
| Cmpd17 | HT1080 | - | 0.1 | 97 | 0.6 | 98 | VHL | [10] |
| SMARCA2 degrader-19 | A549, MV411 | - | <100 | >90 | >1000 | - | Not Specified | [11] |
Note: Data for "this compound" is from a commercial source and has not been independently verified in peer-reviewed literature.
Table 2: In Vivo Degradation of SMARCA2 by YDR1
| Animal Model | Dose (mg/kg) | Administration | Time (days) | SMARCA2 Degradation (%) | Reference |
| Immunocompromised Mice (H1568 xenograft) | 80 | Oral gavage (daily) | 4 | 87 | [8] |
| Immunocompromised Mice (spleen) | 80 | Oral gavage (daily) | 4 | 70 | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular events and experimental procedures involved in the study of PROTAC-mediated SMARCA2 degradation.
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Caption: General experimental workflow for PROTAC development.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize SMARCA2 PROTACs.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[3][4] Several biophysical techniques can be employed to measure the binding affinities and kinetics of this complex.
a) Surface Plasmon Resonance (SPR) [12][13]
-
Objective: To measure the binding kinetics and affinity of the PROTAC to SMARCA2 and the E3 ligase, and to characterize the formation of the ternary complex.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
-
Methodology:
-
Immobilize either the biotinylated bromodomain of SMARCA2 or the E3 ligase complex (e.g., VHL/ElonginB/ElonginC) onto a streptavidin-coated sensor chip.
-
Inject a series of concentrations of the PROTAC to measure the binary interaction with the immobilized protein.
-
To measure ternary complex formation, co-inject the PROTAC with the third component (the protein not immobilized on the chip) over the sensor surface.
-
Regenerate the sensor surface between injections using an appropriate buffer.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine association (ka), dissociation (kd) rates, and the equilibrium dissociation constant (KD).
-
b) AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) [14]
-
Objective: To quantify the formation of the ternary complex in a high-throughput format.
-
Principle: This bead-based assay measures the interaction of two molecules. When Donor and Acceptor beads are brought into proximity by a binding event, a chemiluminescent signal is generated.
-
Methodology:
-
Use tagged proteins, for example, His-tagged SMARCA2 and GST-tagged E3 ligase.
-
Incubate the tagged proteins with the PROTAC at various concentrations.
-
Add Ni-NTA-coated Donor beads (which bind the His-tag) and anti-GST-coated Acceptor beads (which bind the GST-tag).
-
Incubate in the dark to allow for bead-protein binding.
-
Measure the luminescent signal at 615 nm. An increase in signal indicates the formation of the ternary complex.
-
Cellular Degradation Assays
These assays are crucial for determining the potency (DC50) and efficacy (Dmax) of the PROTAC in a cellular context.
a) Western Blotting / Immunoblotting [7][15]
-
Objective: To visualize and semi-quantify the reduction in SMARCA2 protein levels following PROTAC treatment.
-
Methodology:
-
Plate cells at an appropriate density and allow them to adhere.
-
Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies specific for SMARCA2 and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using software like ImageJ and normalize the SMARCA2 signal to the loading control.
-
b) In-Cell Western™ [7]
-
Objective: A quantitative, high-throughput alternative to traditional Western blotting for measuring protein levels in fixed cells.
-
Methodology:
-
Seed cells in a 96-well or 384-well plate.
-
Treat with the PROTAC as described for standard Western blotting.
-
Fix the cells with formaldehyde (B43269) and permeabilize with Triton X-100.
-
Block the wells and incubate with a primary antibody against SMARCA2.
-
Incubate with an infrared dye-conjugated secondary antibody.
-
Use a cell staining dye to normalize for cell number in each well.
-
Scan the plate using an infrared imaging system and quantify the fluorescence intensity.
-
Mechanism of Action Confirmation Assays
These experiments validate that the observed degradation is dependent on the proteasome and the specific E3 ligase recruited.
a) Proteasome and E1 Inhibitor Rescue Experiments [8]
-
Objective: To confirm that degradation is mediated by the ubiquitin-proteasome system.
-
Methodology:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132, Bortezomib) or an E1 ubiquitin-activating enzyme inhibitor (e.g., MLN4924) for 1-2 hours.
-
Add the SMARCA2 PROTAC at a concentration known to cause significant degradation.
-
Continue the incubation for the standard treatment duration.
-
Lyse the cells and analyze SMARCA2 protein levels by Western blotting.
-
A "rescue" of SMARCA2 levels (i.e., less degradation) in the presence of the inhibitor confirms the involvement of the UPS.
-
b) E3 Ligase Ligand Competition Assay [8]
-
Objective: To demonstrate that the PROTAC's activity is dependent on binding to the intended E3 ligase.
-
Methodology:
-
Pre-treat cells with an excess of the free E3 ligase ligand (e.g., pomalidomide (B1683931) for CRBN, or a VHL ligand).
-
Add the SMARCA2 PROTAC.
-
Analyze SMARCA2 protein levels by Western blotting.
-
Competitive binding of the free ligand to the E3 ligase should prevent the formation of the ternary complex and thus rescue SMARCA2 from degradation.
-
c) E3 Ligase Knockout/Knockdown Experiments [8]
-
Objective: To definitively prove the requirement of a specific E3 ligase for PROTAC activity.
-
Methodology:
-
Use CRISPR/Cas9 or siRNA to knock out or knock down the gene encoding the E3 ligase (e.g., CRBN or VHL).
-
Treat the knockout/knockdown cells and wild-type control cells with the SMARCA2 PROTAC.
-
Assess SMARCA2 degradation. The PROTAC should be inactive or significantly less active in the absence of the specific E3 ligase.
-
This guide provides a comprehensive framework for understanding and evaluating the E3 ligase-recruiting activity of SMARCA2 PROTACs. The combination of quantitative biophysical and cellular assays is essential for the successful development of these targeted protein degraders as potential therapeutics. While the specific molecule "this compound" requires further public documentation, the principles and protocols outlined here are fundamental to the field and directly applicable to its characterization.
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. sklslabs.com [sklslabs.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Double-Edged Sword: A Technical Guide to the Biological Consequences of Selective SMARCA2 Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeted degradation of SMARCA2, a core ATPase subunit of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy, particularly in the context of cancers harboring inactivating mutations in its paralog, SMARCA4. This synthetic lethal interaction offers a selective vulnerability that can be exploited by novel therapeutic modalities such as proteolysis-targeting chimeras (PROTACs). This technical guide provides an in-depth exploration of the biological ramifications of selective SMARCA2 degradation, detailing the molecular mechanisms, cellular consequences, and key experimental methodologies used to investigate these effects. We present a comprehensive overview of the signaling pathways affected, quantitative data from preclinical studies, and detailed protocols for essential experiments, aiming to equip researchers and drug development professionals with the critical information needed to advance this therapeutic approach.
The Principle of Synthetic Lethality: Targeting the SMARCA2/SMARCA4 Paral-og Dependency
SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) are mutually exclusive catalytic subunits of the SWI/SNF chromatin remodeling complex, which plays a fundamental role in regulating gene expression by altering nucleosome positioning.[1][2] In normal cells, the functional redundancy of SMARCA2 and SMARCA4 ensures proper chromatin remodeling. However, a significant subset of cancers, including non-small cell lung cancer (NSCLC), feature loss-of-function mutations in the SMARCA4 gene.[3] These SMARCA4-deficient cancer cells become critically dependent on the remaining SMARCA2 subunit for their survival and proliferation.[1][2] This dependency creates a synthetic lethal relationship, where the selective degradation of SMARCA2 in a SMARCA4-mutant background leads to cancer cell death, while sparing normal tissues with functional SMARCA4.[3][4]
Mechanism of Action: PROTAC-Mediated Degradation of SMARCA2
The selective degradation of SMARCA2 is primarily achieved through the use of Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to simultaneously bind to the target protein (SMARCA2) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome.
Caption: Workflow of PROTAC-mediated SMARCA2 degradation.
Core Biological Consequences of Selective SMARCA2 Degradation
The depletion of SMARCA2 in SMARCA4-deficient cancer cells triggers a cascade of downstream biological effects, ultimately leading to cell death.
Enhancer Reprogramming and Transcriptional Shutdown
A primary consequence of SMARCA2 degradation is the widespread reprogramming of the enhancer landscape.[5][6] Chromatin accessibility at enhancers of key proliferation and cell cycle-related genes is significantly reduced.[7][8] This leads to the downregulation of critical oncogenic transcription programs.
Caption: Signaling pathway of enhancer reprogramming.
Disruption of the YAP/TEAD Signaling Pathway
Recent studies have identified the Hippo pathway effectors, YAP and TEAD, as key partners of SMARCA2 in driving the growth of SMARCA4-mutant cells.[5] Selective SMARCA2 degradation disrupts the function of this oncogenic transcriptional complex.
Induction of Apoptosis and Cell Cycle Arrest
The culmination of enhancer reprogramming and disruption of oncogenic signaling is the induction of apoptosis and cell cycle arrest, primarily in the G1 phase.[9] This selective inhibition of proliferation in SMARCA4-mutant cells is the therapeutic basis for SMARCA2 degradation.
Quantitative Data on Selective SMARCA2 Degraders
A number of potent and selective SMARCA2 degraders have been developed and characterized. The following tables summarize key quantitative data for some of the most well-documented compounds.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Degrader | Cell Line | SMARCA2 DC50 | SMARCA4 DC50 | gIC50 / IC50 | Citation(s) |
| A947 | SW1573 | 39 pM | - | - | [9] |
| SMARCA4-mutant NSCLC | - | - | Growth inhibition at 0-500 nM | [9] | |
| YD23 | H1792 | 64 nM | - | - | [7] |
| H1975 | 297 nM | - | - | [7] | |
| SMARCA4-mutant lung cancer | - | - | Median IC50: 0.11 µM | [7] | |
| SMARCA4-WT lung cancer | - | - | Median IC50: 6.0 µM | [7] | |
| PRT004 | SMARCA4-del cancer cells | - | - | Inhibits proliferation | [3] |
| SMARCA4-WT cancer cells | - | - | No inhibition | [3] | |
| PRT3789 | AML cell lines | Good selectivity vs. SMARCA4 | - | Inhibits proliferation | [10] |
| PROTAC SMARCA2/4 degrader-36 | - | 0.22 nM | 0.85 nM | NCI-H838: 3.0 nM, Calu-6: 280 nM | [11] |
DC50: Half-maximal degradation concentration. gIC50/IC50: Half-maximal growth inhibition concentration.
Table 2: Binding Affinities
| Degrader | Target | Kd | Citation(s) |
| A947 | SMARCA2 bromodomain | 93 nM | [9] |
| SMARCA4 bromodomain | 65 nM | [9] |
Kd: Dissociation constant.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the study of selective SMARCA2 degradation.
Western Blotting for SMARCA2 Protein Levels
This protocol is for the detection and quantification of SMARCA2 protein levels in cell lysates.
-
Cell Lysis and Protein Extraction:
-
Treat cells with the SMARCA2 degrader or vehicle control for the desired duration.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape and collect the cell lysate, incubate on ice, and then centrifuge to pellet cell debris.
-
Collect the supernatant containing soluble proteins.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
Normalize all samples to the same protein concentration with lysis buffer.[12]
-
-
Sample Preparation and Gel Electrophoresis:
-
Mix normalized protein lysates with Laemmli sample buffer and heat at 95-100°C.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[12]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for SMARCA2 (e.g., Rabbit Anti-SMARCA2) overnight at 4°C.[13]
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[12]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for Histone Marks and Transcription Factors
This protocol is used to identify the genome-wide locations of histone modifications or transcription factor binding, revealing changes in chromatin accessibility.
-
Cross-linking:
-
Treat cells with the SMARCA2 degrader or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the cell culture medium to a final concentration of 1% and incubating at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the histone modification (e.g., H3K27ac) or transcription factor of interest overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by incubating at 65°C in the presence of proteinase K.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Prepare a sequencing library from the ChIP DNA and input DNA (control).[14]
-
-
Sequencing and Data Analysis:
RNA-Sequencing (RNA-Seq) for Differential Gene Expression Analysis
This protocol is for analyzing global changes in gene expression following SMARCA2 degradation.
-
RNA Extraction:
-
Treat cells with the SMARCA2 degrader or vehicle control.
-
Lyse cells and extract total RNA using a suitable kit (e.g., RNeasy Kit).
-
-
Library Preparation:
-
Assess RNA quality and quantity.
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize cDNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
Amplify the library by PCR.[17]
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform.[18]
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome.
-
Quantify gene expression levels (e.g., read counts).
-
Perform differential gene expression analysis between conditions to identify up- and down-regulated genes.[19]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for measuring the number of viable cells in culture to assess the cytotoxic effects of SMARCA2 degraders.
-
Cell Plating:
-
Seed cells in an opaque-walled multiwell plate at a desired density.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the SMARCA2 degrader or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which indicates the number of metabolically active (viable) cells.[21]
-
-
Data Analysis:
-
Normalize the data to the vehicle control and calculate IC50 values.
-
PROTAC Ternary Complex Formation Assay (e.g., NanoBRET™)
This protocol is for detecting the formation of the ternary complex between the PROTAC, SMARCA2, and the E3 ligase in live cells.
-
Cell Preparation:
-
Transfect cells to express tagged versions of the target protein (e.g., HaloTag®-SMARCA2) and the E3 ligase (e.g., NanoLuc®-E3 ligase).
-
-
Ligand Labeling:
-
Add the HaloTag® NanoBRET™ ligand to the cells to label the HaloTag®-fusion protein.[22]
-
-
PROTAC Treatment:
-
Add a dilution series of the PROTAC to the cells.[22]
-
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Immediately measure the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals using a luminometer.[22]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.[22]
-
Conclusion and Future Directions
The selective degradation of SMARCA2 represents a highly promising and validated therapeutic strategy for SMARCA4-deficient cancers. The biological consequences are profound, leading to a shutdown of oncogenic transcriptional programs and selective cancer cell death. The development of potent and selective SMARCA2 PROTACs is a testament to the potential of targeted protein degradation as a therapeutic modality. Future research will likely focus on optimizing the pharmacological properties of these degraders for clinical translation, exploring mechanisms of potential resistance, and identifying biomarkers to best select patients who will benefit from this targeted therapy. The in-depth understanding of the biological consequences and the robust experimental methodologies outlined in this guide will be crucial for the continued advancement of this exciting area of cancer research and drug development.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. preludetx.com [preludetx.com]
- 4. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. preludetx.com [preludetx.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Anti-SMARCA2 antibody produced in rabbit affinity isolated antibody [sigmaaldrich.com]
- 14. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Genome-Wide Profiling of Histone Modifications with ChIP-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] An RNA-Seq Protocol for Differential Expression Analysis. | Semantic Scholar [semanticscholar.org]
- 18. RNA-Seq for Differential Gene Expression Analysis: Introduction, Protocol, and Bioinformatics - CD Genomics [cd-genomics.com]
- 19. academic.oup.com [academic.oup.com]
- 20. promega.com [promega.com]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 22. benchchem.com [benchchem.com]
PROTAC SMARCA2 degrader-19 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of PROTAC SMARCA2 degrader-19, a selective degrader of the SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2 (SMARCA2). This document details its chemical structure and properties, mechanism of action, and relevant experimental protocols for its characterization. The information presented herein is intended to support researchers and professionals in the fields of drug discovery and development in their understanding and potential application of this targeted protein degrader.
Chemical Structure and Properties
This compound, also identified as Compound 46, is a proteolysis-targeting chimera designed for the selective degradation of the SMARCA2 protein. While the exact chemical structure and SMILES string for this compound (Compound 46) are not publicly available in the searched resources, a closely related compound, PROTAC SMARCA2/4-degrader-19 (Compound I-412) , which degrades both SMARCA2 and its paralog SMARCA4, has been characterized. The properties of this related compound are provided below for reference. It is crucial to note that the selectivity profiles of these two compounds differ significantly.
A clear visual representation of the general structure of a PROTAC, consisting of a ligand for the target protein (SMARCA2), a ligand for an E3 ubiquitin ligase, and a linker, is essential for understanding its function.
Table 1: Physicochemical Properties of PROTAC SMARCA2/4-degrader-19 (Compound I-412) [1][2]
| Property | Value |
| Compound Name | PROTAC SMARCA2/4-degrader-19 (Compound I-412) |
| Molecular Formula | C50H61N11O5S |
| Molecular Weight | 928.16 g/mol |
| CAS Number | 2568277-57-4 |
Biological Activity
This compound (Compound 46) is characterized by its potent and selective degradation of SMARCA2. The following table summarizes its reported degradation activity in different cell lines.
Table 2: In Vitro Degradation Profile of this compound (Compound 46) [3]
| Cell Line | Target | DC50 |
| A549 | SMARCA2 | < 100 nM |
| MV411 | SMARCA2 | < 100 nM |
| MV411 | SMARCA4 | > 1000 nM |
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). As a heterobifunctional molecule, it simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to SMARCA2. The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome.
SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin. The degradation of SMARCA2 can therefore have significant downstream effects on cellular processes.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the characterization of this compound.
Western Blot for SMARCA2 Degradation
This protocol is a standard method to quantify the reduction of SMARCA2 protein levels in cells following treatment with the degrader.
1. Cell Culture and Treatment:
-
Seed cells (e.g., A549 or MV411) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the SMARCA2 signal to a loading control (e.g., GAPDH or β-actin).
DC50 Determination Assay
The half-maximal degradation concentration (DC50) is a key parameter to quantify the potency of a PROTAC. This can be determined using various methods, including quantitative Western Blot, In-Cell Western, or HiBiT/NanoBRET assays.
In-Cell Western (ICW) Protocol: [4][5]
1. Cell Seeding and Treatment:
-
Seed adherent cells in a 96-well or 384-well black-walled plate.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound for a fixed time period (e.g., 24 hours). Include a vehicle control.
2. Fixation and Permeabilization:
-
After treatment, remove the media and fix the cells with a formaldehyde (B43269) solution in PBS.
-
Wash the cells with PBS.
-
Permeabilize the cells with a Triton X-100 solution in PBS.
3. Immunostaining:
-
Block the cells with a suitable blocking buffer.
-
Incubate with a primary antibody against SMARCA2.
-
Wash the cells.
-
Incubate with a fluorescently labeled secondary antibody (e.g., an IRDye-conjugated antibody). A second antibody for a loading control protein (e.g., Tubulin) with a different fluorescent label can be used for normalization.
4. Imaging and Analysis:
-
Scan the plate using a compatible imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the target protein and the normalization control in each well.
-
Normalize the target protein signal to the control signal.
-
Plot the normalized signal against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 value.
HiBiT-based Lytic Assay Protocol: [6][7][8]
This method requires cells that have been genetically modified using CRISPR/Cas9 to endogenously express HiBiT-tagged SMARCA2.
1. Cell Preparation and Treatment:
-
Seed HiBiT-SMARCA2 expressing cells in a 96-well white plate.
-
Treat cells with a serial dilution of the PROTAC for the desired time.
2. Lysis and Detection:
-
Add Nano-Glo® HiBiT Lytic Reagent to the wells, which lyses the cells and provides the LgBiT subunit and substrate.
-
Shake the plate for 10 minutes to ensure complete lysis and signal generation.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
The luminescence signal is proportional to the amount of HiBiT-SMARCA2 protein.
-
Plot the luminescence signal against the PROTAC concentration to generate a dose-response curve and calculate the DC50.
Conclusion
This compound represents a valuable tool for the selective targeted degradation of SMARCA2. This guide has provided an overview of its known properties, mechanism of action, and detailed experimental protocols for its characterization. The provided information aims to facilitate further research into the therapeutic potential of SMARCA2 degradation and the broader application of PROTAC technology in drug discovery. Further disclosure of the precise chemical structure of this compound (Compound 46) will be critical for a more complete understanding and advancement of this specific molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC SMARCA2/4-degrader-19 | Epigenetic Reader Domain | 2568277-57-4 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. promega.com [promega.com]
- 7. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [worldwide.promega.com]
- 8. Target Degradation [worldwide.promega.com]
Preclinical Studies of PROTAC SMARCA2 Degrader-19: A Technical Guide
Disclaimer: Publicly available preclinical data for PROTAC SMARCA2 degrader-19 (also known as Compound I-412) is limited. To provide a comprehensive technical guide, this document summarizes the available information for this compound and supplements it with representative data and methodologies from preclinical studies of other well-characterized SMARCA2-targeting PROTACs, including ACBI2, A947, YDR1, and YD54. This approach offers a broader understanding of the preclinical evaluation of this class of targeted protein degraders.
Introduction to SMARCA2 and PROTAC Technology
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM (Brahma), is a key ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. In certain cancers, particularly those with mutations in the paralog SMARCA4 (also known as BRG1), tumor cells become dependent on SMARCA2 for their survival. This synthetic lethal relationship makes SMARCA2 an attractive therapeutic target.
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies of this compound and other representative SMARCA2-targeting PROTACs.
Table 1: In Vitro Degradation of SMARCA2 and SMARCA4
| Compound | Cell Line | DC50 (SMARCA2) | DC50 (SMARCA4) | Dmax (SMARCA2) | E3 Ligase Recruited | Reference |
| PROTAC SMARCA2/4-degrader-19 | MV411 | <100 nM | <100 nM | Not Reported | Not Specified | [1] |
| A549 | <100 nM | Not Reported | Not Reported | Not Specified | [1] | |
| ACBI2 | RKO | 1 nM | 32 nM | Not Reported | VHL | |
| A947 | SW1573 | 39 pM | 1.1 nM | ~96% | VHL | [2] |
| YDR1 | H1792 | 60-69 nM | Not Reported | 87-94% | Cereblon | [3] |
| SMARCA4 mutant cells | 7.7 nM (average) | Not Reported | Not Reported | Cereblon | [4] | |
| YD54 | H1792 | 8.1-16 nM | Not Reported | ~99% | Cereblon | [3] |
| SMARCA4 mutant cells | 3.5 nM (average) | Not Reported | Not Reported | Cereblon | [4] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line (SMARCA4 status) | IC50 | Reference |
| A947 | SMARCA4-mutant NSCLC | ~7 nM (mean) | [5] |
| SMARCA4-WT NSCLC | ~86 nM (mean) | [5] | |
| YDR1 | SMARCA4 mutant lung cancer | 78 nM (average) | [3] |
| YD54 | SMARCA4 mutant lung cancer | 11 nM (average) | [3] |
IC50: Half-maximal inhibitory concentration.
Table 3: In Vivo Tumor Growth Inhibition
| Compound | Xenograft Model (Cell Line) | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| ACBI2 | A549 (SMARCA4-deficient) | 80 mg/kg, oral, once daily | Significant TGI | [6] |
| A947 | SMARCA4-mutant NSCLC | 40 mg/kg, i.v., single-dose or every other week | Significant TGI | [2] |
| YDR1 | SMARCA4 mutant lung cancer | Not specified | Anti-tumor activity observed | [4] |
| YD54 | SMARCA4 mutant lung cancer | Not specified | Anti-tumor activity observed | [4] |
TGI: Tumor Growth Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments typically used in the preclinical evaluation of PROTAC SMARCA2 degraders.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of SMARCA2 and SMARCA4 proteins in cells following treatment with a PROTAC.
Materials:
-
Cell lines (e.g., MV411, A549, SW1573)
-
PROTAC SMARCA2 degrader
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by boiling. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 and SMARCA4 band intensities to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines
-
PROTAC SMARCA2 degrader
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a suitable density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well.
-
Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.
In Vivo Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of a PROTAC in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation (e.g., A549)
-
PROTAC SMARCA2 degrader formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.
-
Dosing: Administer the PROTAC and vehicle control according to the specified dosing regimen (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting to confirm target degradation).
-
Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Mandatory Visualizations
Mechanism of Action of a SMARCA2 PROTAC
Caption: Mechanism of action of a SMARCA2 PROTAC.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for preclinical evaluation of a PROTAC.
SMARCA2 Signaling in SMARCA4-Mutant Cancer
Caption: Rationale for targeting SMARCA2 in SMARCA4-mutant cancers.
References
An In-Depth Technical Guide to the Synthetic Lethality of SMARCA2 Degradation in Cancer
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The targeted degradation of SMARCA2 has emerged as a highly promising therapeutic strategy for cancers harboring loss-of-function mutations in its paralog, SMARCA4. SMARCA2 and SMARCA4 are mutually exclusive ATP-dependent helicases that form the catalytic core of the SWI/SNF chromatin remodeling complex.[1][2] In SMARCA4-deficient tumors, cancer cells become critically dependent on the residual activity of SMARCA2 for survival, creating a synthetic lethal vulnerability.[3][4] This guide provides a comprehensive technical overview of this approach, detailing the underlying mechanism, summarizing key preclinical data, outlining essential experimental protocols, and discussing the current clinical landscape.
The Principle of SMARCA2/SMARCA4 Synthetic Lethality
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a crucial epigenetic regulator that remodels chromatin to control gene expression, DNA replication, and repair.[1][5] The catalytic activity of this complex is driven by either the SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM) ATPase subunit.[3] Mutations leading to the loss of SMARCA4 protein expression are prevalent in various cancers, including 10-20% of non-small cell lung cancers (NSCLC).[5][6] These SMARCA4-deficient cells are uniquely dependent on SMARCA2 to maintain the function of the SWI/SNF complex and, consequently, for their survival.[3][4]
This dependency establishes a synthetic lethal relationship: the loss of SMARCA4 is not lethal on its own, but it renders the cell exquisitely sensitive to the inhibition or degradation of SMARCA2. Targeting SMARCA2 in these tumors is therefore a precision oncology strategy that selectively kills cancer cells while sparing healthy tissues where SMARCA4 is functional.[4][6] While small molecule inhibitors of the SMARCA2/4 bromodomain failed to show a significant anti-proliferative effect, the development of targeted protein degraders has proven highly effective.[1][2][5]
References
- 1. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. preludetx.com [preludetx.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. precisionmedicineonline.com [precisionmedicineonline.com]
Methodological & Application
Application Notes and Protocols for PROTAC SMARCA2 Degrader-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, facilitating the degradation of specific proteins of interest through the ubiquitin-proteasome system. PROTAC SMARCA2 Degrader-19 is a heterobifunctional molecule designed to selectively target SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex, for degradation. The dependency of SMARCA4-deficient cancers on SMARCA2 makes it a compelling therapeutic target.[1][2][3][4] These application notes provide detailed protocols for the experimental use of this compound, focusing on methods to assess its efficacy in degrading SMARCA2 and its subsequent effects on cancer cells.
Mechanism of Action
This compound functions by co-opting the cell's natural protein disposal machinery. It is composed of three key components: a ligand that binds to the target protein (SMARCA2), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting these two moieties.[5][6] By bringing SMARCA2 into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of SMARCA2, marking it for degradation by the 26S proteasome.[5] This targeted degradation of SMARCA2 offers a potent therapeutic strategy for SMARCA4-mutant cancers which are synthetically lethal with SMARCA2 loss.[2][3][4][7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. preludetx.com [preludetx.com]
Application Notes and Protocols for Cell-Based Assays to Measure SMARCA2 Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various cell-based assays to quantify the degradation of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key catalytic subunit of the SWI/SNF chromatin remodeling complex. The targeted degradation of SMARCA2 has emerged as a promising therapeutic strategy in cancers with mutations in its paralog, SMARCA4.[1][2] The following protocols are essential tools for the discovery and characterization of novel SMARCA2-degrading molecules.
Introduction to SMARCA2 and Its Role in Cancer
SMARCA2, also known as BRM, is an ATPase that plays a critical role in regulating gene expression by altering chromatin structure.[3] In cancers harboring inactivating mutations in SMARCA4 (also known as BRG1), tumor cells often become dependent on the residual activity of SMARCA2 for survival. This synthetic lethal relationship makes SMARCA2 an attractive therapeutic target.[4][5] The development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), that selectively induce the ubiquitination and subsequent proteasomal degradation of SMARCA2, is a key focus in oncology drug discovery.[1][6]
Western Blotting: The Gold Standard for Protein Quantification
Western blotting is a fundamental and widely used technique to detect and quantify the amount of a specific protein in a complex mixture, such as a cell lysate. This method is crucial for confirming the degradation of SMARCA2 following treatment with a potential degrader compound.
Quantitative Data Summary
The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of various SMARCA2 degraders as determined by Western Blotting and other quantitative methods.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Assay Type | Reference |
| YDR1 | H1792 (SMARCA4-WT) | 69 (24h), 60 (48h) | 87 (24h), 94 (48h) | Western Blot | [7] |
| YD54 | H1792 (SMARCA4-WT) | 8.1 (24h), 16 (48h) | 98.9 (24h), 99.2 (48h) | Western Blot | [7] |
| YD54 | H322 (SMARCA4-mut) | 1 | 99.3 | Western Blot | [7] |
| YD54 | HCC515 (SMARCA4-mut) | 1.2 | 98.9 | Western Blot | [7] |
| YD54 | H2030 (SMARCA4-mut) | 10.3 | 98.6 | Western Blot | [7] |
| YD54 | H2126 (SMARCA4-mut) | 1.6 | 98.9 | Western Blot | [7] |
| A947 | SW1573 | ~1 | >90 | In-Cell Western | [1] |
| PRT006 | NCI-H520 | Not specified | Selective degradation of SMARCA2 over SMARCA4 shown | Western Blot | [8] |
| AU-24118 | VCaP | Dose-dependent degradation | Not specified | Western Blot | [9] |
Detailed Experimental Protocol: Western Blotting
This protocol outlines the steps for preparing cell lysates, performing SDS-PAGE, transferring proteins to a membrane, and immunodetection of SMARCA2.
Materials:
-
Cell culture reagents
-
Compound of interest (e.g., SMARCA2 degrader)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of the SMARCA2 degrader or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[10]
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[10]
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.[10]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Carefully transfer the supernatant (soluble protein fraction) to a new pre-chilled tube.[10]
-
-
Protein Quantification:
-
Sample Preparation and Gel Electrophoresis:
-
Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[10]
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel.[10]
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
Incubate the membrane with the primary antibody against SMARCA2 (at the manufacturer's recommended dilution) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
Incubate the membrane with an ECL substrate and visualize the protein bands using an appropriate imaging system.[10]
-
Strip the membrane (if necessary) and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SMARCA2 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the compound concentration to determine the DC50 and Dmax values.
-
Western Blot Workflow for SMARCA2 Degradation
Immunofluorescence (IF) / Immunocytochemistry (ICC): Visualizing Protein Levels and Localization
Immunofluorescence is a powerful technique that uses fluorescently labeled antibodies to visualize the presence and subcellular localization of a specific protein within a cell. This assay provides qualitative and semi-quantitative information on SMARCA2 degradation and can reveal changes in its nuclear localization.
Detailed Experimental Protocol: Immunofluorescence
This protocol describes the steps for fixing, permeabilizing, and staining cells to visualize SMARCA2.
Materials:
-
Cells grown on glass coverslips or in imaging-compatible plates[11]
-
Compound of interest
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)[12]
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[13]
-
Blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)[12][13]
-
Primary antibody against SMARCA2
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI, Hoechst)[11]
-
Mounting medium[11]
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Coat coverslips with an appropriate substrate (e.g., poly-L-lysine) if necessary.[11]
-
Seed cells onto coverslips or imaging plates and allow them to attach.
-
Treat cells with the SMARCA2 degrader or vehicle control for the desired duration.
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with blocking buffer for 30-60 minutes at room temperature.[12]
-
-
Antibody Incubation:
-
Dilute the primary SMARCA2 antibody in blocking buffer or a specialized antibody dilution buffer.
-
Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[11][12]
-
Wash the cells three times with PBS for 5 minutes each.[11]
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[11]
-
Wash the cells three times with PBS for 5 minutes each, protected from light.[11]
-
-
Counterstaining and Mounting:
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters.
-
Capture images and analyze the fluorescence intensity in the nucleus to assess the reduction in SMARCA2 levels.
-
Immunofluorescence Workflow
HiBiT Assay: A Sensitive Lytic Detection Method
The HiBiT assay is a bioluminescence-based method that allows for the sensitive quantification of protein levels. It utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous gene of interest using CRISPR/Cas9.[14][15] When the HiBiT-tagged protein is present, it can combine with a larger, complementary subunit (LgBiT) to form an active NanoLuc® luciferase, generating a bright luminescent signal that is proportional to the amount of the tagged protein.[16]
Quantitative Data Summary
The HiBiT assay is particularly useful for high-throughput screening and determining the kinetics of degradation.
| Compound | Cell Line | Assay Format | Key Findings | Reference |
| ACBI2 | SMARCA2-HiBiT HeLa | Live-cell kinetic | Rapid, potent, and near-complete degradation of SMARCA2 that persisted over 24 hours. | [17] |
| SKLSL degraders | HT1080 HiBiT knock-in | Lytic endpoint | Maximal degradation achieved by 6 hours. | [18] |
Detailed Experimental Protocol: HiBiT Lytic Assay
This protocol is for an endpoint lytic assay to measure the amount of SMARCA2-HiBiT remaining after compound treatment.
Materials:
-
SMARCA2-HiBiT knock-in cell line
-
White, opaque 96-well or 384-well assay plates
-
Compound of interest
-
Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein, substrate, and lysis buffer)[16]
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed the SMARCA2-HiBiT cells in white, opaque-walled assay plates at a density that ensures they are in a logarithmic growth phase at the time of the assay.
-
Incubate for at least 4 hours or overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the degrader compound.
-
Add the compound to the cells and incubate for the desired time to induce degradation (e.g., 2, 4, 8, 24 hours). Include vehicle-only wells as a negative control.
-
-
Lysis and Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions by combining the buffer, substrate, and LgBiT protein.[16]
-
Equilibrate the reagent to room temperature.
-
Add a volume of the lytic reagent equal to the volume of culture medium in each well.[16]
-
Mix the plate on an orbital shaker for 3-5 minutes to ensure complete cell lysis and signal generation.
-
-
Luminescence Measurement:
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells or parental cells without the HiBiT tag).
-
Normalize the signal to the vehicle-treated controls to calculate the percentage of remaining SMARCA2.
-
Plot the percentage of remaining protein against the compound concentration to determine DC50 and Dmax values.
-
HiBiT Lytic Assay Workflow
Proteomics: An Unbiased Global View
Mass spectrometry-based proteomics provides an unbiased and global assessment of protein changes following treatment with a SMARCA2 degrader. This powerful technique can confirm the selectivity of the degrader by quantifying thousands of proteins simultaneously.
Key Applications in SMARCA2 Degrader Profiling:
-
Selectivity Profiling: Demonstrates that the degrader specifically reduces SMARCA2 levels without significantly affecting other proteins, including its close homolog SMARCA4.[6][19]
-
Off-Target Identification: Can reveal any unintended protein degradation, providing crucial information for safety and mechanism of action studies.[2][6]
-
Pathway Analysis: Identifies downstream changes in protein expression that result from SMARCA2 degradation, offering insights into the biological consequences. For example, proteins involved in the cell cycle and DNA replication can be affected.[8]
General Experimental Workflow: Proteomics
-
Sample Preparation: Treat cells with the degrader or vehicle control. Lyse the cells and digest the proteins into peptides, often using trypsin.
-
Mass Spectrometry: Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify peptides and proteins using specialized software. Compare protein abundance between treated and control samples to identify significantly downregulated or upregulated proteins.
SMARCA2 Degrader Mechanism of Action
Signaling Pathways Involving SMARCA2
SMARCA2 is a core component of the SWI/SNF complex, which remodels chromatin to regulate the expression of numerous genes. Its activity is implicated in several cancer-related pathways. For instance, SMARCA2 can promote the proliferation and chemoresistance of pancreatic cancer cells by activating the JAK2/STAT3 signaling pathway.[20][21] The degradation of SMARCA2 can therefore lead to the inhibition of STAT3 phosphorylation and a reduction in the transcription of STAT3 target genes, ultimately suppressing tumor growth.[21]
Simplified SMARCA2-JAK2/STAT3 Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMARCA2 | Cancer Genetics Web [cancerindex.org]
- 6. omicsdi.org [omicsdi.org]
- 7. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preludetx.com [preludetx.com]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
- 11. ab-mart.com.cn [ab-mart.com.cn]
- 12. Protocols | Cell Signaling Technology [cellsignal.com]
- 13. abcam.com [abcam.com]
- 14. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [worldwide.promega.com]
- 18. sklslabs.com [sklslabs.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. BRM/SMARCA2 promotes the proliferation and chemoresistance of pancreatic cancer cells by targeting JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Western Blot Protocol for Measuring SMARCA2 Protein Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction: SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), also known as BRM, is a critical catalytic subunit of the SWI/SNF chromatin remodeling complex.[1][2][3] This complex plays a fundamental role in regulating gene expression by altering the structure of chromatin, making DNA more accessible for transcription.[1][2] The SWI/SNF complexes, including the SMARCA2 subunit, are involved in essential cellular processes such as DNA repair, cell cycle control, and differentiation, and are considered tumor suppressors.[1] Accurate quantification of SMARCA2 protein levels is crucial for understanding its role in various physiological and pathological states, including cancer.[4][5] Western blotting is a widely used technique for the detection and quantification of specific proteins in complex biological samples.[4][6] Due to the large size of the SMARCA2 protein (~181 kDa), this protocol has been optimized for the efficient separation and transfer of high molecular weight proteins.[7][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of SMARCA2 in chromatin remodeling and the general workflow for its quantification via Western blot.
Caption: SMARCA2 is an ATPase subunit of the SWI/SNF chromatin remodeling complex.
Caption: Workflow for Western blot analysis of SMARCA2 protein levels.
Experimental Protocols
This section provides a detailed methodology for the quantification of SMARCA2 protein levels.
Part 1: Cell Lysis and Protein Extraction
-
Cell Culture and Harvest: Plate cells at a density that ensures they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.[4]
-
Washing: Place the cell culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each plate.[4] RIPA buffer is recommended for efficient extraction of nuclear proteins like SMARCA2.[9]
-
Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes to ensure complete lysis.[4]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[4][10]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[4]
Part 2: Protein Quantification
-
Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.[4]
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer. This is critical for accurate quantitative comparison.[4][11]
Part 3: SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the normalized protein lysates with 4X Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[4][10]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of a low-percentage (e.g., 7%) or gradient (e.g., 4-12%) SDS-polyacrylamide gel.[4][12] Low-percentage gels have larger pores, which facilitate the separation of high molecular weight proteins.[12] Run the gel at an appropriate voltage (e.g., 90-125V) until the dye front reaches the bottom.[13][14]
-
Protein Transfer (Wet Transfer):
-
Equilibrate the gel in transfer buffer. To improve the transfer of large proteins, consider reducing the methanol (B129727) concentration to 10% or less and adding SDS to a final concentration of 0.02-0.1%.[15][16][17]
-
Activate a polyvinylidene difluoride (PVDF) membrane (0.45 µm pore size) in methanol for 15-30 seconds, then rinse with water and soak in transfer buffer.[7][12]
-
Assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge), ensuring no air bubbles are trapped between the gel and the membrane.[17]
-
Perform a wet transfer, which is generally more efficient for large proteins than semi-dry methods.[12][15] Transfer overnight at a low constant current (e.g., 40 mA) at 4°C or for 90-120 minutes at a higher current (e.g., 350-400 mA).[12]
-
Part 4: Immunoblotting
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SMARCA2 at the recommended dilution (see Table 1) in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[4][13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[4]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[4]
-
Washing: Repeat the washing step (as in 4.3) to remove the unbound secondary antibody.[4]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an appropriate imaging system (e.g., CCD camera).[4][18]
Part 5: Data Analysis
-
Image Acquisition: Capture the chemiluminescent signal. Ensure that the signal is not saturated to allow for accurate quantification.[19]
-
Densitometry: Use image analysis software to measure the intensity of the SMARCA2 band and the corresponding loading control band (e.g., β-actin, GAPDH, or total protein stain) in each lane.[11][20]
-
Normalization: Normalize the intensity of the SMARCA2 band to the intensity of the loading control in the same lane. This corrects for variations in protein loading and transfer.[19][20]
-
Relative Quantification: Express the normalized SMARCA2 levels relative to a control sample to determine the fold change in protein expression.[6][11]
Quantitative Data and Reagents
The following tables provide examples of antibody dilutions and quantitative data for SMARCA2. Researchers should always consult the manufacturer's datasheet for the specific antibody being used to determine the optimal conditions.[4]
Table 1: Recommended Primary Antibodies and Dilutions for Western Blot
| Target Protein | Host Species | Recommended Dilution | Supplier (Cat. No.) | Notes |
| SMARCA2/BRM | Rabbit | 1:1,000 - 1:3,000 | Thermo Fisher (PA5-103113) | Detects total SMARCA2.[21] |
| SMARCA2/BRM | Rabbit | 0.04 µg/mL | Thermo Fisher (A301-015A) | Tested in various human cell lysates.[22] |
| SMARCA2/BRM | Rabbit | 1:1,000 | ABclonal (A23291) | Incubate overnight at 4°C.[18] |
| SMARCA2/BRM | Rabbit | 1:1,000 | Boster Bio (A01888-3) | Tested in human, rat, and mouse lysates.[13] |
| SMARCA2/BRM | Rabbit | Varies | Abcam (ab240648) | KO validated. Consult datasheet for dilution.[23] |
Table 2: Example of Quantitative SMARCA2 Protein Measurement
| Cell Line | Protein Load per well | Measured SMARCA2 Concentration | Method | Source |
| MDA-MB-453 | 1.5 mg/mL (extract) | 1.53 ng/mL | Sandwich ELISA | Proteintech[24] |
Note: The data in Table 2 is from a Sandwich ELISA, which provides absolute quantification. Western blot typically provides semi-quantitative data, showing relative changes in protein expression.[20]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No or Weak Signal | Inefficient protein transfer | Optimize transfer time and voltage for large proteins; use wet transfer.[4][7] |
| Low primary antibody concentration | Increase antibody concentration or incubation time.[4] | |
| Insufficient protein loading | Increase the amount of protein loaded per well (e.g., to 30 µg).[4] | |
| High Background | Insufficient blocking | Increase blocking time to 1.5 hours or change blocking agent (e.g., from milk to BSA).[4][13] |
| High antibody concentration | Decrease primary and/or secondary antibody concentration.[4] | |
| Smeared Bands | Overheating during electrophoresis | Run the gel at a lower voltage or in a cold room/with an ice pack.[7] |
| Protein precipitation in the gel | Add up to 0.1% SDS to the transfer buffer to improve solubility.[15] |
References
- 1. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. SMARCA2 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. benchchem.com [benchchem.com]
- 5. SMARCA2 SWI/SNF related BAF chromatin remodeling complex subunit ATPase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot protocol for high molecular weight proteins | Abcam [abcam.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 10. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 11. Guide to western blot quantification | Abcam [abcam.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Overview of Electrophoresis | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Six Tips for Transferring Large Proteins for Western Blotting - Advansta Inc. [advansta.com]
- 16. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Western blot transfer techniques | Abcam [abcam.com]
- 18. static.abclonal.com [static.abclonal.com]
- 19. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. bio-rad.com [bio-rad.com]
- 21. SMARCA2 Polyclonal Antibody (PA5-103113) [thermofisher.com]
- 22. SMARCA2/BRM Polyclonal Antibody (A301-015A) [thermofisher.com]
- 23. Anti-SMARCA2 / BRM antibody [EPR23103-44] KO tested (ab240648) | Abcam [abcam.com]
- 24. SMARCA2-Specific antibody (85018-3-PBS) | Proteintech [ptglab.com]
In Vivo Administration and Dosing of PROTAC SMARCA2 Degraders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration and dosing of PROTAC (Proteolysis Targeting Chimera) SMARCA2 degraders. The information is compiled from recent studies on leading compounds designed to induce the degradation of the SMARCA2 protein, a key therapeutic target in cancers with SMARCA4 mutations.
Introduction to PROTAC SMARCA2 Degraders
PROTACs are bifunctional molecules that harness the cell's natural protein disposal system to eliminate target proteins. They function by simultaneously binding to the target protein (in this case, SMARCA2) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1][2] This approach offers a powerful alternative to traditional inhibition.[3]
The primary therapeutic rationale for degrading SMARCA2 lies in the concept of synthetic lethality. Many cancers exhibit mutations that inactivate the SMARCA4 protein, a close paralog of SMARCA2. In such cases, the cancer cells become dependent on SMARCA2 for survival.[4][5][6][7] Selectively degrading SMARCA2 in these SMARCA4-deficient tumors leads to potent anti-cancer effects.[3][4][5][6][7] Several potent and selective SMARCA2 degraders, such as ACBI2, A947, and AU-24118, have been developed and evaluated in preclinical in vivo models.[3][4][8]
Quantitative Data Summary of In Vivo Studies
The following tables summarize key in vivo parameters for prominent PROTAC SMARCA2 degraders from published studies. These compounds have demonstrated oral bioavailability and in vivo efficacy.
| Compound | Animal Model | Administration Route | Dose | Dosing Schedule | Key Outcome | Reference |
| ACBI2 | Mouse Lung Cancer Xenograft | Oral | Not Specified | Not Specified | Near-complete SMARCA2 degradation and tumor growth inhibition. | [2] |
| A947 | SMARCA4 Mutant Cancer Models | Not Specified | Not Specified | Not Specified | In vivo efficacy. | [4][5][6][7] |
| AU-24118 | Castration-Resistant Prostate Cancer (CRPC) VCaP Xenograft Model | Oral | Not Specified | Not Specified | Tumor regression. Favorable pharmacokinetic profiles in mice and rats. | [8] |
| YDR1 | C57BL/6 Mice | Oral | 5, 10, 20, 40, 80 mg/kg | Once daily for 3 days | Dose-dependent SMARCA2 degradation in spleen (up to 70% at 80 mg/kg). | [9] |
| YDR1 | CrbnI391V Mice | Oral | 10, 20, 40, 80 mg/kg | Once daily for 3 days | More robust dose-dependent SMARCA2 degradation (up to 81% at 80 mg/kg). | [9] |
| YDR1 & YD54 | CD-1 Mice | Oral & Intraperitoneal (IP) | 25 mg/kg | Single dose | Assessment of pharmacokinetic parameters. | [9] |
| Compound | Parameter | Value | Animal Model | Reference |
| ACBI2 | Oral Bioavailability | 22% | Mice | [10] |
| YDR1 | Plasma Concentration (24h post last dose, oral, 80 mg/kg) | ~1.88 µM (C57BL/6), 2.45 µM (CrbnI391V) | Mice | [9] |
Experimental Protocols
General Guidelines for In Vivo Administration
Vehicle Formulation: For oral administration, a common vehicle is 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in water.[9] For intraperitoneal (IP) injections, a formulation such as 5% DMSO, 5% Solutol, and 90% water may be used.[9] It is crucial to ensure the PROTAC is fully solubilized and stable in the chosen vehicle. Sonication may be required to achieve a homogenous suspension.
Animal Models: The choice of animal model is critical. For synthetic lethality studies, xenograft models using SMARCA4-deficient human cancer cell lines are commonly employed.[2][3] Mouse models with genetic modifications, such as the Crbn mutation, can be valuable for assessing the in vivo efficacy of cereblon-based PROTACs, as this mutation can enhance the interaction with the degrader.[9]
Protocol for Oral Gavage Administration in Mice
This protocol is based on studies with the YDR1 degrader.[9]
Materials:
-
PROTAC SMARCA2 degrader (e.g., YDR1)
-
Vehicle: 0.5% methylcellulose, 0.2% Tween 80, sterile water
-
Dosing syringes (1 mL)
-
Oral gavage needles (flexible, appropriate size for mice)
-
Scale for weighing animals
-
Homogenizer or sonicator
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of PROTAC based on the mean body weight of the mice and the desired dose (e.g., 10, 20, 40, 80 mg/kg).
-
Prepare the vehicle solution (0.5% methylcellulose, 0.2% Tween 80 in water).
-
Add the weighed PROTAC to the vehicle.
-
Vortex and sonicate the mixture until a uniform suspension is achieved. Prepare fresh daily.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of dosing solution to administer. A typical dosing volume is 10 mL/kg.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the calculated volume of the PROTAC suspension.
-
Monitor the animal for any signs of distress post-administration.
-
-
Dosing Schedule:
-
For pharmacodynamic studies, a schedule of once daily for 3 consecutive days can be effective.[9]
-
-
Sample Collection:
-
At the study endpoint (e.g., 24 hours after the final dose), euthanize the mice.
-
Collect blood for plasma analysis (pharmacokinetics) and tissues of interest (e.g., spleen, tumor) for pharmacodynamic analysis (Western blot for SMARCA2 levels).[9]
-
Western Blot Protocol for SMARCA2 Degradation Analysis
Materials:
-
Tissue or cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4, and a loading control like anti-GAPDH or anti-Vinculin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize collected tissues or lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the SMARCA2 signal to the loading control.
-
Compare the normalized SMARCA2 levels in treated groups to the vehicle control group to determine the percentage of degradation.
-
Visualizations
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Caption: General workflow for in vivo evaluation of SMARCA2 degraders.
Caption: The synthetic lethality concept for targeting SMARCA2.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BioCentury - A SMARCA2-degrading PROTAC for SMARCA4-deficient cancer [biocentury.com]
Determining Efficacy of SMARCA2 Degraders: Application Notes and Protocols for DC50 and Dmax Determination
For Immediate Release
[City, State] – [Date] – In the rapidly evolving field of targeted protein degradation, the precise characterization of novel degraders is paramount. For researchers, scientists, and drug development professionals focused on oncology and epigenetic regulation, the ability to accurately determine the potency and maximal degradation of SMARCA2 degraders is critical. These key parameters, DC50 (half-maximal degradation concentration) and Dmax (maximum degradation), provide essential insights into the efficacy of potential therapeutic agents targeting the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex.[1][2][3]
This document provides detailed application notes and protocols for determining the DC50 and Dmax of SMARCA2 degraders.
Core Concepts: DC50 and Dmax
-
DC50 (Half-Maximal Degradation Concentration): This value represents the concentration of a degrader at which 50% of the target protein (SMARCA2) is degraded. It is a critical measure of the degrader's potency. A lower DC50 value indicates a more potent compound.
-
Dmax (Maximum Degradation): This value represents the maximum percentage of the target protein that can be degraded by a specific compound, regardless of the concentration. It reflects the efficacy of the degrader.[4][5]
Signaling Pathway and Experimental Workflow
SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[1][2] In cancers with mutations in the SMARCA4 gene, another key subunit of the SWI/SNF complex, cancer cells often become dependent on SMARCA2 for survival.[3][6][7] Therefore, targeted degradation of SMARCA2 presents a promising therapeutic strategy for these SMARCA4-deficient cancers.[3][6][8]
The experimental workflow to determine DC50 and Dmax values involves treating cancer cells with a range of degrader concentrations, followed by quantification of the remaining SMARCA2 protein.
Quantitative Data Summary
The following table summarizes representative DC50 and Dmax values for various SMARCA2 degraders in different cancer cell lines.
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Assay Method | Reference |
| YDR1 | H1792 (SMARCA4-WT) | 69 (24h), 60 (48h) | 87 (24h), 94 (48h) | Western Blot | [9] |
| YD54 | H1792 (SMARCA4-WT) | 8.1 (24h), 16 (48h) | 98.9 (24h), 99.2 (48h) | Western Blot | [9] |
| YDR1 | H322 (SMARCA4-mutant) | 6.4 | 99.2 | Western Blot | [9] |
| YDR1 | HCC515 (SMARCA4-mutant) | 10.6 | 99.4 | Western Blot | [9] |
| YDR1 | H2030 (SMARCA4-mutant) | 12.7 | 98.7 | Western Blot | [9] |
| YDR1 | H2126 (SMARCA4-mutant) | 1.2 | 99.6 | Western Blot | [9] |
| YD54 | H322 (SMARCA4-mutant) | 1 | 99.3 | Western Blot | [9] |
| YD54 | HCC515 (SMARCA4-mutant) | 1.2 | 98.9 | Western Blot | [9] |
| YD54 | H2030 (SMARCA4-mutant) | 10.3 | 98.6 | Western Blot | [9] |
| YD54 | H2126 (SMARCA4-mutant) | 1.6 | 98.9 | Western Blot | [9] |
| SMD-3236 | H838 (SMARCA4-deficient) | <1 | >95 | Western Blot | [10] |
| SMARCA2 degrader-13 | A549 | <100 | >90 | Not Specified | [11] |
| A947 | SW1573 | Not Specified | Not Specified | In Cell Western | [6] |
Experimental Protocols
Part 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing cancer cell lines and treating them with a SMARCA2 degrader.
Materials:
-
SMARCA4-mutant cancer cell lines (e.g., H322, HCC515, H2030, H2126, H838)
-
Appropriate complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
SMARCA2 degrader stock solution (typically in DMSO)
-
Phosphate-buffered saline (PBS)
-
Tissue culture plates or flasks
Procedure:
-
Cell Seeding: Plate the cells at a density that will allow them to reach 70-80% confluency at the time of harvest. Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Degrader Preparation: Prepare serial dilutions of the SMARCA2 degrader in complete growth medium from the stock solution. It is crucial to ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and typically does not exceed 0.1%.[12]
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the degrader. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) to allow for protein degradation.[13]
Part 2: Protein Extraction (Western Blot Protocol)
This protocol details the steps for preparing cell lysates for Western blot analysis.
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer (or similar) containing protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Cell Wash: After the treatment period, place the culture plates on ice and wash the cells twice with ice-cold PBS.[13]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to each plate.
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[13]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.[13]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Part 3: Western Blot Analysis
This protocol outlines the steps for detecting and quantifying SMARCA2 protein levels.
Materials:
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against SMARCA2 and the loading control antibody overnight at 4°C or for a few hours at room temperature.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.[13]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an appropriate imaging system.[13]
Part 4: Data Analysis and Determination of DC50 and Dmax
-
Quantification: Quantify the band intensity for SMARCA2 and the loading control for each sample using densitometry software.
-
Normalization: Normalize the SMARCA2 band intensity to the corresponding loading control band intensity to correct for loading differences.[12]
-
Percentage of Remaining Protein: Calculate the percentage of SMARCA2 remaining for each degrader concentration relative to the vehicle control (which is set to 100%).
-
Dose-Response Curve: Plot the percentage of remaining SMARCA2 protein against the logarithm of the degrader concentration.
-
DC50 and Dmax Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic curve) to fit the dose-response curve and determine the DC50 and Dmax values.[12][14] Dmax is the bottom plateau of the curve, representing the maximal degradation achieved.[4]
References
- 1. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. promega.com [promega.com]
- 5. lifesensors.com [lifesensors.com]
- 6. researchgate.net [researchgate.net]
- 7. plexium.com [plexium.com]
- 8. preludetx.com [preludetx.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Proteomics-Based Measurement of SMARCA2 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a critical component of the SWI/SNF chromatin remodeling complex. In the context of cancers with mutations in its paralog SMARCA4 (BRG1), SMARCA2 has emerged as a synthetic lethal target of significant interest.[1][2][3][4][5] The development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, that selectively induce the degradation of SMARCA2, represents a promising therapeutic strategy.[1][2][3][4][5]
Quantitative proteomics, powered by liquid chromatography-mass spectrometry (LC-MS/MS), offers a robust and precise methodology to measure the degradation of SMARCA2 and assess the efficacy and specificity of degrader molecules.[6][7][8][9] This document provides detailed application notes and protocols for the quantitative proteomics-based measurement of SMARCA2 degradation, intended for researchers, scientists, and drug development professionals.
Signaling Pathway of PROTAC-Mediated SMARCA2 Degradation
PROTACs are heterobifunctional molecules that facilitate the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the protein of interest (POI), in this case SMARCA2, and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This proximity induces the formation of a ternary complex between SMARCA2, the PROTAC, and the E3 ligase, leading to the ubiquitination of SMARCA2. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the tagged SMARCA2 protein.[10]
Caption: PROTAC-mediated degradation of SMARCA2.
Experimental Workflow for Quantitative Proteomics
The general workflow for quantifying SMARCA2 degradation using a bottom-up proteomics approach involves several key steps, from sample preparation to data analysis. This workflow is applicable for both global proteome profiling and targeted proteomics assays.
Caption: General workflow for quantitative proteomics.
Quantitative Data Summary
The following tables summarize quantitative data for SMARCA2 degradation from published studies. These values are typically determined from dose-response experiments and are crucial for evaluating the potency and efficacy of degrader compounds.
Table 1: Potency and Efficacy of SMARCA2 Degraders
| Degrader Compound | Cell Line | DC50 (Degradation) | Dmax (Degradation) | Reference |
| A947 | SW1573 | 39 pM | 96% | [11] |
| G-6599 | SW1573 | 13 nM (SMARCA2) | 38% | [12] |
| PRT006 | NCI-H1693 / NCI-H520 | Not specified | Selective for SMARCA2 | [13] |
Table 2: Global Proteome and Ubiquitylome Analysis of SMARCA2 Degraders
| Degrader Compound | Cell Line | Proteomics Method | Key Findings | Reference |
| A947 | SW1573 | Global Proteome Profiling | No unexpected off-target degradation. | [1][2][3][5][11][14] |
| A947 | SW1573 | Global Ubiquitin Mapping (di-glycine remnant) | Selective ubiquitination of SMARCA2. | [1][2][3][5][14][15] |
| G-6599 | SW1573 | Global Proteome Profiling | Proteome-wide selective degradation of SMARCA2/A4. | [12][16] |
| G-6599 | SW1573 | Global Ubiquitylome Profiling (di-glycine remnant) | Selective ubiquitination of SMARCA2/A4 and PBRM1. | [12][16] |
Experimental Protocols
Protocol 1: Global Quantitative Proteomics using Tandem Mass Tags (TMT)
This protocol outlines a bottom-up proteomics approach for the global and relative quantification of protein abundance changes, including SMARCA2, following treatment with a degrader.
1. Cell Culture and Treatment:
-
Culture cells (e.g., SW1573) to approximately 80% confluency.
-
Treat cells with the SMARCA2 degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Harvest cells by scraping and wash with ice-cold PBS.
2. Cell Lysis and Protein Extraction:
-
Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Sonicate or vortex the lysates to ensure complete cell disruption and shear DNA.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification and Digestion:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Take a fixed amount of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (B48618) (IAA) in the dark at room temperature for 20 minutes.
-
Precipitate proteins using acetone (B3395972) or perform a buffer exchange to a digestion-compatible buffer.
-
Digest the proteins with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
4. TMT Labeling:
-
Resuspend the digested peptides in a suitable buffer (e.g., 50 mM TEAB).
-
Label the peptides from each condition with a different TMT isobaric tag according to the manufacturer's protocol.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the TMT-labeled peptide samples.
5. Peptide Cleanup and Fractionation:
-
Desalt the combined peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
For complex samples, perform high-pH reversed-phase fractionation to reduce sample complexity and increase proteome coverage.
6. LC-MS/MS Analysis:
-
Resuspend the final peptide sample in a buffer compatible with mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Set up a data-dependent acquisition (DDA) method with MS1 scans in the Orbitrap and MS2 scans in the Orbitrap or ion trap for peptide fragmentation and TMT reporter ion detection.
7. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the intensities of the TMT reporter ions.
-
Perform statistical analysis to identify proteins with significant changes in abundance, including SMARCA2.
Protocol 2: Targeted Quantitative Proteomics using Parallel Reaction Monitoring (PRM)
This protocol provides a targeted approach for the sensitive and specific quantification of SMARCA2 degradation.
1. Sample Preparation:
-
Follow steps 1-3 from Protocol 1 (Cell Culture, Lysis, and Digestion). TMT labeling is not required for PRM.
2. Selection of SMARCA2 Peptides:
-
In silico, select 3-5 unique, proteotypic peptides for SMARCA2 that are readily detectable by mass spectrometry.
-
Synthesize heavy isotope-labeled versions of these peptides to use as internal standards for absolute quantification (optional but recommended).
3. LC-MS/MS Analysis (PRM Method):
-
Analyze the digested peptide samples on a high-resolution mass spectrometer capable of PRM (e.g., Q Exactive or Orbitrap Exploris).
-
Create an inclusion list containing the precursor m/z values of the selected SMARCA2 peptides.
-
The mass spectrometer will selectively target these precursor ions for fragmentation and acquire high-resolution MS/MS spectra.
4. Data Analysis:
-
Process the PRM data using software such as Skyline or SpectroDive.
-
Integrate the peak areas of the fragment ions for each target peptide across the different samples.
-
Normalize the intensity of the endogenous SMARCA2 peptides to the heavy-labeled internal standards (if used) or to a housekeeping protein.
-
Calculate the relative or absolute abundance of SMARCA2 in each sample to determine the extent of degradation.
Conclusion
Quantitative proteomics provides a powerful and indispensable toolkit for the development and characterization of SMARCA2-targeting degraders. Global proteomics approaches offer a broad view of the cellular response to a degrader, enabling the assessment of selectivity and off-target effects.[1][2][3][5][11][14] Targeted proteomics methods, such as PRM, deliver highly sensitive and specific quantification of SMARCA2 degradation, which is essential for determining key parameters like DC50 and Dmax. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively apply these techniques in the pursuit of novel therapeutics targeting SMARCA2.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 4. SMARCA2/4 PROTAC for Targeted Protein Degradation and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 6. LC-MS/MS Methods for Protein Drug Quantification & Trends - Creative Proteomics [creative-proteomics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Mass Spectrometry Methods for Measuring Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. preludetx.com [preludetx.com]
- 14. omicsdi.org [omicsdi.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Cellular Thermal Shift Assay (CETSA®) for PROTAC Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to assess the target engagement of a ligand, such as a small molecule inhibitor or a Proteolysis Targeting Chimera (PROTAC), within a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a ligand binds to its target protein, the resulting complex is often more resistant to thermal denaturation. This change in thermal stability can be quantified by heating cell lysates or intact cells to various temperatures, followed by the separation of soluble and aggregated proteins and subsequent detection of the target protein in the soluble fraction, typically by Western blotting or mass spectrometry.
For PROTACs, which induce the degradation of a target protein, CETSA is a particularly valuable tool. It can be used to confirm direct binding of the PROTAC to the target protein of interest (POI) and the E3 ligase, as well as to assess the formation of the ternary complex (POI-PROTAC-E3 ligase), which is a critical step for successful protein degradation. By measuring the thermal shift, researchers can gain insights into the mechanism of action of their PROTAC molecules and optimize their design for improved efficacy.
Key Concepts & Principles
The core principle of CETSA relies on ligand-induced changes in protein thermal stability.
-
Target Engagement: Binding of a PROTAC to its target protein (POI) or the E3 ligase can increase the thermal stability of the protein. This is observed as a shift in the melting temperature (Tm) to a higher value.
-
Ternary Complex Formation: The formation of the POI-PROTAC-E3 ligase ternary complex can lead to a significant thermal stabilization of both the POI and the E3 ligase, providing direct evidence of complex formation in the cellular environment.
-
PROTAC-Induced Degradation: While CETSA primarily measures target binding, it can be complemented with experiments to measure the extent of protein degradation (e.g., by Western blot or mass spectrometry) to correlate target engagement with downstream functional outcomes.
Experimental Workflow & Protocols
Isothermal Dose-Response (ITDR) CETSA
This protocol is used to determine the concentration-dependent engagement of a PROTAC with its target protein at a single, optimized temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency (typically 70-80%).
-
Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 1-4 hours) to allow for target engagement. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., PBS with protease and phosphatase inhibitors and a mild detergent like 0.4% NP-40).
-
Centrifuge the lysate at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet cell debris.
-
-
Heat Shock:
-
Aliquot the clear lysate into PCR tubes.
-
Heat the aliquots to a predetermined optimal temperature (e.g., a temperature that results in ~50% protein remaining in the soluble fraction in the vehicle-treated sample) for 3 minutes using a thermal cycler.
-
Include a non-heated control (room temperature).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze the abundance of the target protein in the soluble fraction by Western blot or mass spectrometry.
-
Thermal Shift (Melt Curve) CETSA
This protocol is used to determine the full melting curve of a target protein in the presence and absence of a PROTAC, allowing for the determination of the melting temperature (Tm).
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat cells with a fixed concentration of the PROTAC or vehicle control as described in the ITDR protocol.
-
-
Cell Lysis:
-
Lyse the cells as described above.
-
-
Heat Shock:
-
Aliquot the clear lysate into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 37°C to 70°C in 2-3°C increments) for 3 minutes.
-
Include a non-heated control.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates as described above.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant and analyze the abundance of the target protein as described above.
-
Plot the relative amount of soluble protein as a function of temperature to generate a melting curve.
-
Determine the Tm, which is the temperature at which 50% of the protein is denatured.
-
Data Presentation & Interpretation
Quantitative data from CETSA experiments should be summarized for clear comparison.
Table 1: Isothermal Dose-Response (ITDR) CETSA Data
| PROTAC Compound | Target Protein | EC50 (nM) of Thermal Stabilization | Maximum Stabilization (%) |
| PROTAC-X | POI-1 | 150 | 85 |
| PROTAC-X | E3 Ligase-1 | 25 | 95 |
| PROTAC-Y | POI-2 | 500 | 60 |
| PROTAC-Y | E3 Ligase-2 | 75 | 90 |
Table 2: Thermal Shift (Melt Curve) CETSA Data
| Treatment | Target Protein | Tm (°C) | ΔTm (°C) vs. Vehicle |
| Vehicle (DMSO) | POI-1 | 48.5 | - |
| PROTAC-X (1 µM) | POI-1 | 54.2 | +5.7 |
| Vehicle (DMSO) | E3 Ligase-1 | 51.2 | - |
| PROTAC-X (1 µM) | E3 Ligase-1 | 58.9 | +7.7 |
| Ternary Complex | POI-1 | 59.8 | +11.3 |
| Ternary Complex | E3 Ligase-1 | 62.1 | +10.9 |
*Note: Ternary complex formation can be inferred from the significant thermal shift of both the POI and the E3 ligase, often exceeding the shift observed with binary engagement alone.
Visualizations
Caption: CETSA Experimental Workflow for PROTAC Target Engagement.
Caption: PROTAC Mechanism of Action and Ternary Complex Formation.
Troubleshooting & Considerations
-
Suboptimal Lysis Buffer: The choice of detergent and its concentration is critical. Harsh detergents can disrupt protein complexes and affect thermal stability.
-
Inconsistent Heating: Ensure uniform and accurate heating of all samples. Use a thermal cycler with good temperature control.
-
Protein Abundance: The target protein must be sufficiently abundant for detection by the chosen method.
-
Off-Target Effects: CETSA can be used in a proteome-wide manner (CETSA-MS) to identify potential off-target effects of the PROTAC.
-
Correlation with Degradation: While CETSA confirms target engagement, it is essential to correlate these findings with functional data, such as the extent of protein degradation (Dmax and DC50 values), to fully characterize the PROTAC's efficacy.
Application Notes and Protocols for SMARCA2 Localization via Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescent detection of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. The proper subcellular localization of SMARCA2 is crucial for its function in regulating gene expression, and its mislocalization has been implicated in various diseases, including cancer.[1][2] This protocol is designed to deliver robust and reproducible results for researchers investigating SMARCA2's role in cellular processes and as a potential therapeutic target.
Data Presentation
Table 1: Recommended Antibody Dilutions and Fixation Methods for SMARCA2 Immunofluorescence
| Antibody (Source) | Cell Line | Recommended Dilution | Fixation Method | Antigen Retrieval | Reference |
| Polyclonal (Proteintech, 26613-1-AP) | HepG2 | 1:50 | -20°C Ethanol | Not specified for IF | [3][4] |
| Polyclonal (Proteintech, 26613-1-AP) | HeLa | 1:200 | 4% Paraformaldehyde (PFA) | Not specified for IF | [3] |
| N-terminus specific (Abcam, ab15597) | SW-13 | 1:100 | 4% Paraformaldehyde (PFA) | Not specified | [5] |
| Polyclonal (Signalway Antibody, 37955) | Human esophagus cancer tissue (IHC) | 1:20 | Formalin-Fixed Paraffin-Embedded | Heat-mediated | [6] |
Note: Optimal antibody concentrations and fixation/permeabilization methods should be determined empirically for each specific cell line and experimental condition.
Experimental Protocols
This protocol outlines the indirect immunofluorescence staining of SMARCA2 in cultured cells.
Materials and Reagents
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)
-
Permeabilization Buffer: 0.25-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS
-
Primary Antibody Dilution Buffer: 1% BSA in PBS
-
Primary antibody against SMARCA2 (see Table 1 for examples)
-
Fluorophore-conjugated secondary antibody specific to the primary antibody's host species
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Cultured cells grown on coverslips
Step-by-Step Immunofluorescence Protocol
-
Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 60-80%).
-
Washing: Gently wash the cells three times with PBS for 5 minutes each to remove culture medium.
-
Fixation:
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If using PFA fixation, incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature. This step is not necessary for methanol fixation as it also permeabilizes the cells.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate cells in Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary SMARCA2 antibody in Primary Antibody Dilution Buffer according to the manufacturer's recommendations or empirically determined optimal concentration (see Table 1). Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer. Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Counterstaining: Incubate cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Final Wash: Perform one final wash with PBS for 5 minutes, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope. SMARCA2 is predominantly localized in the nucleus.[8][9][10]
Mandatory Visualization
Caption: Workflow for SMARCA2 Immunofluorescence Staining.
Caption: Regulation of SMARCA2 Subcellular Localization.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Improper Fixation/Permeabilization: Antigenic epitope is masked. | Optimize fixation time and method. For PFA fixation, ensure adequate permeabilization with Triton X-100. Consider heat-induced epitope retrieval (HIER) with citrate (B86180) or Tris-EDTA buffer, which is common for IHC and can be adapted for IF.[11][12][13] |
| Low Primary Antibody Concentration: Insufficient antibody to detect the target. | Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C). | |
| Inactive Primary/Secondary Antibody: Antibody has lost activity due to improper storage or handling. | Use a new aliquot of the antibody. Ensure antibodies are stored at the recommended temperature and avoid repeated freeze-thaw cycles. | |
| High Background | Non-specific Antibody Binding: Secondary antibody is binding to non-target sites. | Increase the concentration of BSA or normal serum in the blocking buffer. Ensure the blocking serum is from the same species as the secondary antibody. |
| Primary Antibody Concentration Too High: Excess primary antibody is binding non-specifically. | Perform a titration experiment to determine the optimal primary antibody concentration. | |
| Insufficient Washing: Unbound antibodies are not adequately removed. | Increase the number and duration of washing steps. | |
| Non-nuclear Staining | Cytoplasmic Localization: This may be a true biological result. For instance, C-terminal truncation of SMARCA2 can lead to its accumulation in the cytoplasm due to the loss of a nuclear localization signal (NLS).[14] In some cancer cells with large cell morphology, SMARCA2 has been observed in the cytoplasm.[8] | Confirm with alternative antibodies targeting different epitopes of SMARCA2. Analyze the cellular context and consider potential protein modifications or truncations. |
| Over-permeabilization: Excessive permeabilization can sometimes lead to artifactual staining patterns. | Reduce the concentration of Triton X-100 or the permeabilization time. |
References
- 1. genecards.org [genecards.org]
- 2. SMARCA2 | Cancer Genetics Web [cancerindex.org]
- 3. SMARCA2-Specific antibody (26613-1-AP) | Proteintech [ptglab.com]
- 4. SMARCA2 Polyclonal Antibody (26613-1-AP) [thermofisher.com]
- 5. Immunofluorescence analysis and microscopy. [bio-protocol.org]
- 6. Anti-SMARCA2 Antibody (A45215) | Antibodies.com [antibodies.com]
- 7. Protocols | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. SMARCA2 deficiency in NSCLC: a clinicopathologic and immunohistochemical analysis of a large series from a single institution [jstage.jst.go.jp]
- 10. SMARCA2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 11. bosterbio.com [bosterbio.com]
- 12. IHC antigen retrieval protocol | Abcam [abcam.com]
- 13. Antigen retrieval techniques in immunohistochemistry: comparison of different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Partial Inactivation of the Chromatin Remodelers SMARCA2 and SMARCA4 in Virus-Infected Cells by Caspase-Mediated Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Generating and Utilizing SMARCA4-Mutant Cell Lines for PROTAC-Mediated Protein Degradation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction SMARCA4, also known as BRG1, is the catalytic ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering chromatin structure, thereby controlling cellular processes like transcription, DNA repair, and cell cycle progression.[1][3] Mutations and loss of SMARCA4 are frequently observed in various cancers, making it a compelling target for therapeutic intervention.[4]
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic molecules that induce the degradation of specific proteins rather than just inhibiting them.[5][6] These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[7] By bringing the target protein and E3 ligase into proximity, PROTACs hijack the cell's ubiquitin-proteasome system (UPS) to trigger the ubiquitination and subsequent degradation of the target protein.[8][9]
To effectively study and validate SMARCA4-targeting PROTACs, it is essential to have isogenic cell line models that differ only by the presence or absence of the SMARCA4 protein. This application note provides a comprehensive guide to generating SMARCA4-mutant (knockout) cell lines using CRISPR-Cas9 technology and details subsequent protocols for characterizing the efficacy of SMARCA4-targeting PROTACs.
Principle of the Technologies
1. CRISPR-Cas9 for Gene Knockout: The CRISPR-Cas9 system is a powerful genome-editing tool used to create gene knockouts. A guide RNA (gRNA) directs the Cas9 nuclease to a specific genomic locus, in this case, an early exon of the SMARCA4 gene.[10] Cas9 induces a double-strand break (DSB) in the DNA. The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces small insertions or deletions (indels) at the break site.[10][11] These indels can cause a frameshift mutation, leading to a premature stop codon and the production of a non-functional, truncated protein or complete loss of expression.[10]
2. PROTAC-Mediated Protein Degradation: PROTACs work by inducing selective intracellular proteolysis.[5] A PROTAC molecule simultaneously binds to the protein of interest (POI), such as SMARCA4, and an E3 ubiquitin ligase.[9] This forms a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[7] The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the target protein.[6] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[9]
Visualized Workflows and Pathways
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Workflow for generating SMARCA4 knockout cell lines.
Caption: Role of SMARCA4 in the SWI/SNF chromatin remodeling complex.
Experimental Protocols
Protocol 1: Generation of SMARCA4-Mutant Cell Lines via CRISPR-Cas9
This protocol describes the generation of clonal knockout (KO) cell lines for the SMARCA4 gene.
1.1. gRNA Design and Vector Preparation
-
Target Selection: Identify a constitutively expressed exon in the 5' region of the SMARCA4 gene to maximize the chance of generating a non-functional protein.[12][13]
-
gRNA Design: Use an online design tool (e.g., Benchling, Synthego) to generate and score potential gRNA sequences targeting the selected exon.[10] Select at least two gRNAs with high on-target scores and low off-target scores.[12]
-
Vector Cloning: Synthesize and clone the selected gRNA sequences into a suitable all-in-one CRISPR-Cas9 expression vector (e.g., containing SpCas9 and a selection marker like puromycin (B1679871) resistance or a fluorescent protein).
| Parameter | Human SMARCA4 Example Sequences |
| Target Gene | SMARCA4 (BRG1) |
| Recommended Exon | Exon 2 or 3 |
| Example gRNA 1 | ACCGGAGGATATGGACAGCG (targets Exon 2) |
| Example gRNA 2 | GCTCCGGCTCCATGAAGAGG (targets Exon 3) |
| PAM Sequence | NGG (for S. pyogenes Cas9) |
1.2. Cell Transfection
-
Cell Culture: Culture a suitable parental cell line (e.g., HEK293T for initial validation, or a cancer cell line with wild-type SMARCA4 like H441 or H460) to 70-80% confluency.[14][15]
-
Transfection: Transfect the cells with the gRNA/Cas9 expression plasmid using a suitable method (e.g., lipid-based transfection like Lipofectamine or electroporation).[11][15] Include a mock-transfected control and a control with a vector expressing a fluorescent protein only.
1.3. Selection and Single-Cell Cloning
-
Antibiotic Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. Maintain selection for 3-5 days until non-transfected cells are eliminated.
-
Single-Cell Cloning: Isolate single cells from the surviving population using either fluorescence-activated cell sorting (FACS) into a 96-well plate or by limiting dilution.
-
Clonal Expansion: Culture the single-cell clones until sufficient cell numbers are available for validation (typically 2-4 weeks).
1.4. Validation of SMARCA4 Knockout
-
Western Blot Analysis: Screen individual clones by Western blot to identify those lacking SMARCA4 protein expression.
-
Genomic DNA Sequencing: For validated knockout clones, extract genomic DNA.
-
Amplify the gRNA target region using PCR.
-
Perform Sanger sequencing on the PCR product to confirm the presence of frameshift-inducing indels.
-
Protocol 2: Characterization of SMARCA4-Targeting PROTACs
Use the validated SMARCA4 KO cell line and its isogenic parental (wild-type, WT) line to assess the selectivity and efficacy of SMARCA4-targeting PROTACs.
2.1. Western Blot for Protein Degradation This assay quantifies the extent and potency of PROTAC-induced SMARCA4 degradation.
-
Cell Plating: Seed both WT and SMARCA4 KO cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the WT cells with a serial dilution of the SMARCA4-PROTAC (e.g., 0.1 nM to 1000 nM) for a set duration (e.g., 16-24 hours).[18] Include a vehicle control (e.g., DMSO).[19] The KO cells should be treated with vehicle only as a negative control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]
-
Immunoblotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[16]
-
Incubate with primary antibodies for SMARCA4 and a loading control overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[19]
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities. Normalize SMARCA4 band intensity to the loading control. Calculate the percentage of remaining SMARCA4 protein relative to the vehicle-treated control. Plot the data to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
| PROTAC ID | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Duration |
| PROTAC-X | Parental (WT) | 15.2 | >95% | 24 hours |
| PROTAC-X | SMARCA4 KO | N/A | N/A | 24 hours |
2.2. Cell Viability Assay This assay measures the functional consequence of SMARCA4 degradation on cell proliferation.
-
Cell Seeding: Seed WT and SMARCA4 KO cells in opaque 96-well plates at a density of 3,000-8,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the SMARCA4-PROTAC to the wells.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Use a luminescent ATP-based assay like CellTiter-Glo® 2.0.[20][21]
-
Equilibrate the plate to room temperature for 30 minutes.[22]
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.[22]
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate for 10 minutes to stabilize the luminescent signal.[22]
-
Read luminescence on a plate reader.
-
-
Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC₅₀ (concentration for 50% inhibition of cell growth).
| PROTAC ID | Cell Line | IC₅₀ (nM) | Assay Duration |
| PROTAC-X | Parental (WT) | 25.8 | 72 hours |
| PROTAC-X | SMARCA4 KO | >10,000 | 72 hours |
2.3. Co-Immunoprecipitation (Co-IP) for Ubiquitination This protocol confirms that the PROTAC induces ubiquitination of SMARCA4.
-
Cell Treatment: Culture WT cells in 10 cm dishes. Treat with the PROTAC at a concentration known to induce degradation (e.g., 5x DC₅₀) and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., PR-619).
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the cleared lysate with an anti-SMARCA4 antibody overnight at 4°C to form antibody-antigen complexes.[23]
-
Add fresh Protein A/G beads to pull down the complexes.
-
-
Washing and Elution: Wash the beads multiple times with IP lysis buffer to remove non-specific binders.[23] Elute the bound proteins by boiling in SDS sample buffer.
-
Western Blot Analysis:
-
Run the eluate on an SDS-PAGE gel.
-
Transfer to a PVDF membrane and probe with an anti-ubiquitin antibody to detect the smear of polyubiquitinated SMARCA4.
-
The membrane can be stripped and re-probed for SMARCA4 to confirm successful immunoprecipitation.
-
Materials and Reagents
| Item | Description / Recommended Supplier |
| Cell Lines | HEK293T, H441, H460 (ATCC) |
| CRISPR Reagents | All-in-one lentiCRISPRv2 plasmid (Addgene), gRNA oligos (IDT) |
| Transfection Reagent | Lipofectamine 3000 (Thermo Fisher), FuGENE (Promega) |
| Antibodies | Anti-SMARCA4/BRG1 (Proteintech, Abcam), Anti-Ubiquitin (Cell Signaling), Anti-β-actin (Sigma)[17][24] |
| PROTACs | Synthesized in-house or sourced from chemical suppliers |
| Lysis Buffers | RIPA Buffer, IP Lysis Buffer (various suppliers) |
| Viability Assay Kit | CellTiter-Glo® 2.0 Luminescent Cell Viability Assay (Promega)[20] |
| Inhibitors | MG132 (proteasome inhibitor), PR-619 (deubiquitinase inhibitor) (Selleck Chem) |
| General Reagents | PBS, DMEM, FBS, Puromycin, Trypsin, TBST, ECL Substrate |
References
- 1. What is SMARCA4 Protein - Creative BioMart [creativebiomart.net]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. SMARCA4 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. SMARCA4 - Wikipedia [en.wikipedia.org]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. revvity.com [revvity.com]
- 7. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. synthego.com [synthego.com]
- 11. researchgate.net [researchgate.net]
- 12. benchling.com [benchling.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. researchgate.net [researchgate.net]
- 15. Generating Mutant Renal Cell Lines Using CRISPR Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. SMARCA4/BRG1 antibody (20650-1-AP) | Proteintech [ptglab.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. CellTiter-Glo® 2.0 Cell Viability Assay | ATPアッセイ | プロメガ [promega.jp]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 22. promega.com [promega.com]
- 23. Co-Immunoprecipitation Detection of Protein Ubiquitination | MtoZ Biolabs [mtoz-biolabs.com]
- 24. SMARCA4/BRG1 antibody (21634-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for the Use of PROTAC SMARCA2 Degraders in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities that induce the degradation of specific target proteins rather than merely inhibiting their function.[1][2] These bifunctional molecules consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[2]
SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) are mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression.[3] In many cancers, particularly non-small cell lung cancer (NSCLC), the SMARCA4 gene is frequently mutated and inactivated.[4][5] These SMARCA4-deficient cancer cells become dependent on the paralog SMARCA2 for survival, a phenomenon known as synthetic lethality.[5][6] This dependency makes SMARCA2 an attractive therapeutic target in cancers with SMARCA4 loss-of-function mutations.[5][6][7] PROTAC-mediated degradation of SMARCA2 offers a promising strategy for treating these specific tumor types.[6]
This document provides detailed application notes and protocols for the use of PROTAC SMARCA2 degraders, with a focus on "PROTAC SMARCA2/4-degrader-19" and other reported selective SMARCA2 degraders, in preclinical xenograft models.
Application Notes
Mechanism of Action
PROTAC SMARCA2 degraders operate by hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the SMARCA2 protein (often via its bromodomain) and an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[4][7] This proximity induces the E3 ligase to tag SMARCA2 with ubiquitin chains. The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome, leading to a rapid and sustained depletion of the protein within the cancer cell. This selective degradation inhibits the proliferation of SMARCA4-mutant cancer cells.[1]
Therapeutic Strategy: Synthetic Lethality
The primary application for SMARCA2 degraders is in the treatment of cancers harboring inactivating mutations in the SMARCA4 gene.[3][5] In healthy cells, both SMARCA2 and SMARCA4 contribute to the function of the SWI/SNF complex. However, in cancer cells where SMARCA4 is lost, the complex becomes solely reliant on SMARCA2. By degrading SMARCA2 in these cells, its essential function is eliminated, leading to cell cycle arrest and apoptosis.[7] This approach provides a targeted therapy that selectively affects cancer cells while having a minimal impact on healthy cells where SMARCA4 is still functional.
Preclinical In Vivo Evaluation
The in vivo efficacy of PROTAC SMARCA2 degraders is typically evaluated in xenograft models, where human cancer cell lines are implanted into immunodeficient mice.[8][] Key objectives of these studies include assessing tumor growth inhibition, monitoring target protein degradation in tumor tissue, and evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compound.[] Several SMARCA2 PROTACs have demonstrated robust anti-tumor activity in xenograft models derived from SMARCA4-deficient cell lines.[3][10][4]
Data Presentation
Table 1: In Vitro Degradation Profile of Selected SMARCA2 PROTACs
| PROTAC Name | Target(s) | Cell Line | DC50 (SMARCA2) | DC50 (SMARCA4) | E3 Ligase Recruited | Reference |
| PROTAC SMARCA2/4-degrader-19 | SMARCA2, SMARCA4 | MV-4-11 | ~300 nM | ~250 nM | VHL | [2][11] |
| A947 | SMARCA2 (selective) | SW1573 | <1 nM | >25-fold selective | VHL | [1][10] |
| GLR-203101 | SMARCA2 (selective) | HeLa, SW1573, HEK-293 | Dose-dependent | Not specified | CRBN | [3] |
| YDR1 | SMARCA2 (selective) | Not specified | Not specified | Not specified | CRBN | [4] |
| ACBI1 | SMARCA2, SMARCA4 | Not specified | Not specified | Not specified | VHL | [7] |
DC50: Half-maximal degradation concentration.
Table 2: Summary of In Vivo Xenograft Studies with PROTAC SMARCA2 Degraders
| PROTAC Name | Xenograft Model (Cell Line) | Animal Model | Dose and Route | Key Findings | Reference |
| GLR-203101 | A549 (SMARCA4-deficient) | Mouse | 25 mg/kg, Oral | Robust, dose-dependent antitumor activity. | [3] |
| A947 | HCC515 (SMARCA4-mutant) | Mouse | 40 mg/kg, Intravenous (single dose) | Strong in vivo modulation of pharmacodynamic biomarkers. | [1][10] |
| YD54 | H2023, HCC515, H2030 (SMARCA4-mutant) | Athymic Nude Mice | 5 mg/kg, Oral (daily) | TGI of 62.5% (H2023), 48.8% (HCC515), 93.4% (H2030). | [4] |
| YDR1 | H1568 (SMARCA4-mutant) | Immunocompromised Mice | 10-80 mg/kg, Oral (daily for 4 days) | Potent, dose-dependent degradation of SMARCA2 in tumors. | [4] |
TGI: Tumor Growth Inhibition.
Table 3: Pharmacodynamic Data - SMARCA2 Degradation in Tumors
| PROTAC Name | Xenograft Model (Cell Line) | Dose and Route | SMARCA2 Degradation in Tumor | Reference |
| GLR-203101 | A549 | 25 mg/kg, Oral | Significant degradation observed. | [3] |
| YDR1 | H1568 | 80 mg/kg, Oral (daily for 4 days) | 87% degradation (Western Blot). | [4] |
Experimental Protocols
Protocol 1: General In Vivo Xenograft Efficacy Study
This protocol provides a representative methodology for evaluating the in vivo efficacy of a PROTAC SMARCA2 degrader.
-
Cell Culture and Implantation:
-
Culture a SMARCA4-deficient human cancer cell line (e.g., A549, H1568) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.[8]
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of immunodeficient mice (e.g., female athymic nude mice).
-
-
Tumor Growth and Animal Randomization:
-
Monitor tumor growth 2-3 times per week using digital calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).[8]
-
-
PROTAC Formulation and Administration:
-
Prepare the PROTAC SMARCA2 degrader in an appropriate vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection).[8] A common vehicle for oral administration is 0.5% methylcellulose (B11928114) in water.[8]
-
Administer the compound at the desired dose(s) and schedule (e.g., once daily).[4][8] The vehicle alone is administered to the control group.
-
-
Monitoring and Endpoints:
-
Measure tumor volume 2-3 times per week using the formula: Volume = (Length x Width²) / 2.[8]
-
Monitor animal body weight and general health throughout the study as indicators of toxicity.
-
At the end of the study (e.g., after 17-21 days or when tumors in the control group reach a specified size), euthanize the animals.[4][8]
-
Excise the tumors and measure their final weight.[8]
-
Divide the tumor tissue: flash-freeze one portion in liquid nitrogen for Western blot analysis and fix the other portion in formalin for immunohistochemistry.[8]
-
Protocol 2: Western Blot Analysis for SMARCA2 Degradation
-
Tumor Lysate Preparation:
-
Homogenize the flash-frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.[8]
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein lysate (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.[8]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Probe the membrane with a primary antibody against SMARCA2 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1][8]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
-
Quantify band intensities to determine the percentage of SMARCA2 degradation relative to the vehicle-treated group.[1][8]
-
Protocol 3: Immunohistochemistry (IHC) for SMARCA2 Expression
-
Tissue Processing and Sectioning:
-
Embed the formalin-fixed tumor tissues in paraffin (B1166041) and cut thin sections (e.g., 4-5 µm).[8]
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Block endogenous peroxidases with a hydrogen peroxide solution.[8]
-
Incubate the sections with a primary antibody against SMARCA2.[4][8]
-
Apply a secondary antibody and a detection reagent (e.g., a polymer-based HRP system).[8]
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.[8]
-
-
Analysis:
Mandatory Visualizations
Caption: Mechanism of Action for a PROTAC SMARCA2 Degrader.
Caption: Experimental Workflow for a Xenograft Efficacy Study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SMARCA2 | Cancer Genetics Web [cancerindex.org]
- 8. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting failed SMARCA2 degradation with PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with SMARCA2-degrading PROTACs.
Main Troubleshooting Guide: No SMARCA2 Degradation Observed
This guide provides a systematic approach to identifying the root cause of failed SMARCA2 degradation.
Diagram: Troubleshooting Workflow for Failed SMARCA2 Degradation
Technical Support Center: Overcoming the Hook Effect in PROTAC SMARCA2 Degrader-19 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the hook effect when using PROTAC SMARCA2 degrader-19.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of this compound experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where increasing the concentration of the PROTAC leads to a decrease in the degradation of the target protein, in this case, SMARCA2.[1][2][3] This results in a characteristic bell-shaped dose-response curve, which can be counterintuitive.[2][3]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of non-productive binary complexes at high concentrations of the PROTAC.[1][2] A PROTAC mediates protein degradation by forming a productive ternary complex between the target protein (SMARCA2) and an E3 ubiquitin ligase.[2] However, at excessive concentrations, the PROTAC is more likely to form two separate binary complexes: one with SMARCA2 (SMARCA2-PROTAC) and another with the E3 ligase (E3 ligase-PROTAC).[2][4] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent degradation.[2]
Q3: What are the experimental consequences of the hook effect?
A3: The primary consequence of the hook effect is the potential for misinterpretation of your experimental data.[2] Key parameters used to characterize PROTAC efficacy, such as the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation), can be inaccurately determined if the hook effect is not recognized and accounted for.[2] This can lead to an incorrect assessment of the potency and efficacy of your SMARCA2 degrader.
Q4: What factors can influence the severity of the hook effect?
A4: Several factors can influence the magnitude of the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase can play a significant role.[5][6]
-
Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, can help stabilize the ternary complex and mitigate the hook effect.[5][7]
-
Linker Length and Composition: The linker connecting the SMARCA2-binding element and the E3 ligase ligand is critical for the formation of a stable and productive ternary complex.[5][6]
-
Cellular Concentration of Target and E3 Ligase: The relative abundance of SMARCA2 and the recruited E3 ligase within the cell can also impact the severity of the hook effect.[5]
Troubleshooting Guides
Problem 1: My dose-response curve for SMARCA2 degradation shows a bell shape, with degradation decreasing at higher concentrations of this compound.
-
Likely Cause: You are observing the hook effect.[2]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.[2]
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[2]
-
Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., Co-Immunoprecipitation or AlphaLISA) to directly measure the formation of the ternary complex at different PROTAC concentrations.[2][6]
-
Problem 2: I am not observing any degradation of SMARCA2 at any concentration of this compound.
-
Likely Cause: The concentrations tested might be entirely within the hook effect region, or there could be other experimental issues.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[2]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays.[2]
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both SMARCA2 and the recruited E3 ligase at sufficient levels.[2]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.[2]
-
Data Presentation
Table 1: Representative Dose-Response Data for this compound Exhibiting a Hook Effect
| PROTAC-19 Concentration (nM) | % SMARCA2 Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 88 (Dmax) |
| 100 | 65 |
| 1000 | 30 |
| 10000 | 15 |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated SMARCA2 Degradation
This protocol outlines the general steps for assessing SMARCA2 degradation via Western Blotting.
-
Cell Seeding: Plate your cells of interest (e.g., a SMARCA4-deficient cancer cell line) in 12-well plates at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[1][2]
-
Include a vehicle-only control (e.g., DMSO).[1]
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[1][2]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1][6]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to SMARCA2 overnight at 4°C.[6]
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[6]
-
-
Detection and Analysis:
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the SMARCA2-PROTAC-E3 ligase ternary complex.
-
Cell Treatment:
-
Treat cells with the desired concentrations of this compound or vehicle for a specified time.
-
To prevent degradation of the target protein and capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[2]
-
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.[2]
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[2]
-
Incubate the pre-cleared lysate with an antibody against SMARCA2 (or an epitope tag if using an overexpressed system) to form an antibody-antigen complex.[2]
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.[2]
-
-
Washing and Elution: Wash the beads several times to remove non-specific binders and then elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against SMARCA2 and the specific E3 ligase being recruited. The presence of both proteins in the eluate indicates the formation of the ternary complex.
Visualizations
Caption: Signaling pathway of PROTAC-mediated SMARCA2 degradation.
Caption: Mechanism of the PROTAC hook effect.
Caption: Experimental workflow for identifying and overcoming the hook effect.
References
Technical Support Center: Improving Cell Permeability of PROTAC SMARCA2 Degrader-19
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PROTAC SMARCA2 degrader-19. The information is designed to help address potential challenges, particularly those related to cell permeability, and to provide actionable strategies for experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in-vitro binding assays for this compound are potent, but I'm seeing weak degradation in my cell-based experiments. Could this be a cell permeability issue?
A: Yes, a significant drop in potency between biochemical and cellular assays is a strong indicator of poor cell permeability.[1] PROTACs are large molecules, often with molecular weights and polar surface areas that fall "beyond the Rule of Five," which can hinder their ability to passively diffuse across the cell membrane.[1] If this compound is not efficiently entering the cell, its intracellular concentration may be too low to induce effective degradation of the SMARCA2 protein.
Q2: How can I experimentally determine if this compound has poor cell permeability?
A: Several assays can be used to quantify the cell permeability of your PROTAC. It is often recommended to use a combination of methods to get a comprehensive understanding.[1]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[2][3][4] It is a high-throughput method for assessing passive permeability.[4]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal barrier.[1] It provides insights into both passive diffusion and active transport mechanisms, including efflux.[1][5]
Q3: What structural features of a PROTAC, potentially including SMARCA2 degrader-19, can contribute to low cell permeability?
A: Several physicochemical properties inherent to PROTAC design can negatively impact cell permeability:
-
High Molecular Weight (MW): PROTACs are inherently large due to their three-component structure (target binder, linker, and E3 ligase ligand), often exceeding the typical small-molecule drug space.[1][6]
-
Large Polar Surface Area (PSA): A high PSA, resulting from heteroatoms in the ligands and linker, can impede passage through the lipid bilayer of the cell membrane.[4][6]
-
Number of Hydrogen Bond Donors (HBDs): Multiple HBDs can also reduce permeability.[2][6]
-
Linker Composition: The linker plays a crucial role. Flexible linkers, like long polyethylene (B3416737) glycol (PEG) chains, can increase the PSA and flexibility, which may negatively affect permeability.[7][8]
Q4: What are some general strategies I can consider to improve the cell permeability of a PROTAC like SMARCA2 degrader-19?
A: If you are in a position to modify the structure of the degrader, several rational design strategies can be employed:
-
Linker Optimization:
-
Composition: Replacing flexible PEG linkers with more rigid alkyl or phenyl chains has been shown to improve permeability.[7]
-
Rigidity: Introducing cyclic moieties like piperazine (B1678402) or piperidine (B6355638) into the linker can enhance rigidity and may improve both solubility and permeability.[6][9]
-
Length: Shorter linkers generally lead to lower molecular weight and PSA, which can be beneficial for permeability.[2]
-
-
Prodrug Strategy: A functional group on the PROTAC that is important for binding but hinders permeability can be temporarily masked with a lipophilic group. This "prodrug" can cross the cell membrane more easily and is then cleaved by intracellular enzymes to release the active PROTAC.[6][7][10]
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form internal hydrogen bonds can help it adopt a more compact, "ball-like" conformation. This reduces the exposed polar surface area, effectively shielding polar groups and enhancing membrane permeability.[7]
-
Targeted Delivery:
-
Antibody-PROTAC Conjugates (Ab-PROTACs): Attaching the PROTAC to an antibody that targets a specific cell surface receptor can facilitate its entry into the target cells via endocytosis.[10]
-
Folate-Caged PROTACs: Similar to Ab-PROTACs, this strategy uses folate to target folate receptors, which are often overexpressed on cancer cells.[6][10]
-
Quantitative Data
Table 1: Degradation Profile of this compound (HY-169270)
| Cell Line | Target Protein | DC50 | Dmax | Reference |
| A549 | SMARCA2 | < 100 nM | Not Specified | [3] |
| MV411 | SMARCA2 | < 100 nM | Not Specified | [3] |
| MV411 | SMARCA4 | > 1000 nM | Not Specified | [3] |
Table 2: General Impact of Linker Composition on PROTAC Permeability
| Linker Type | Common Properties | Potential Impact on Permeability |
| Polyethylene Glycol (PEG) | Flexible, increases solubility | Can increase PSA and flexibility, potentially decreasing permeability.[7][8] |
| Alkyl Chains | Rigid, lipophilic | Increased rigidity can be beneficial for pre-organizing binding moieties and may improve permeability.[7][8] |
| Phenyl Rings | Rigid, lipophilic | Can significantly improve cellular permeability compared to PEG linkers.[7] |
| Heterocycles (e.g., Piperazine) | Rigid, can be polar | Can improve both aqueous solubility and cell permeability.[9] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[3]
Methodology:
-
Prepare the Donor Plate:
-
Dissolve this compound in a suitable buffer (e.g., PBS) to a known concentration.
-
Add the PROTAC solution to the wells of a 96-well donor plate.
-
-
Prepare the Acceptor Plate:
-
The acceptor plate contains a filter membrane coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Add buffer to the wells of the acceptor plate.
-
-
Assemble the PAMPA Sandwich:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the solutions in both plates.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
-
Calculate Permeability:
-
Calculate the apparent permeability coefficient (Papp) using the measured concentrations, volumes, membrane area, and incubation time.
-
Caco-2 Permeability Assay
Principle: This assay assesses both passive diffusion and active transport across a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium.[1]
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell® permeable supports until they form a confluent monolayer (typically 18-21 days).
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Prepare Transport Buffer:
-
Use a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
-
Apical to Basolateral (A-B) Permeability:
-
Wash the cell monolayer with transport buffer.
-
Add the PROTAC solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B-A) Permeability (for efflux assessment):
-
Add the PROTAC solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
-
Incubation:
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]
-
-
Sample Collection and Analysis:
-
Collect samples from both the donor and receiver compartments at the end of the incubation.
-
Quantify the PROTAC concentration in all samples using LC-MS/MS.[1]
-
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp values for both A-B and B-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) indicates if the compound is a substrate for efflux transporters. An efflux ratio > 2 is generally considered significant.
-
Visualizations
Caption: Troubleshooting workflow for poor cellular activity of PROTACs.
Caption: Strategies to enhance PROTAC cell permeability.
Caption: Mechanism of a PROTAC prodrug strategy for improved cell entry.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
addressing off-target effects of PROTAC SMARCA2 degrader-19
This technical support center provides troubleshooting guides and frequently asked questions for researchers using PROTAC SMARCA2 degrader-19.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a bifunctional molecule designed to induce the degradation of the SMARCA2 protein. It functions by simultaneously binding to the SMARCA2 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag SMARCA2 with ubiquitin, marking it for degradation by the cell's proteasome.[1][2] This targeted protein degradation approach is being explored for therapeutic intervention in cancers with mutations in the SMARCA4 gene, where SMARCA2 becomes essential for cell survival.[3][4][5]
.
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects can arise from several factors. The warhead that binds to SMARCA2 may have some affinity for its close homolog, SMARCA4, leading to its unintended degradation.[3] Additionally, the E3 ligase recruiter component (e.g., a pomalidomide (B1683931) analog for Cereblon) can sometimes independently degrade other proteins, such as certain zinc-finger proteins.[6][7] Unintended degradation of other proteins can also occur if the PROTAC facilitates the formation of non-specific ternary complexes.[1][8] Downstream signaling effects resulting from SMARCA2 degradation are also a consideration.[6]
Q3: How can I assess the selectivity of this compound?
A3: The primary method for assessing selectivity is global proteomics using mass spectrometry. This technique provides an unbiased view of changes in protein abundance across the entire proteome following treatment with the degrader.[1][2] Results from proteomics should be validated using orthogonal methods like Western blotting for specific off-targets of concern, such as SMARCA4.[6]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where the extent of target protein degradation decreases at very high concentrations of the PROTAC.[8][9] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-SMARCA2 or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[6][8] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[8][9]
Troubleshooting Guides
Problem 1: No degradation of SMARCA2 is observed.
Q: I treated my cells with this compound, but I don't see any reduction in SMARCA2 levels via Western blot. What could be the issue?
A: Several factors could contribute to a lack of degradation. Follow this troubleshooting workflow to diagnose the problem:
Caption: Troubleshooting workflow for lack of PROTAC activity.
Troubleshooting Steps:
-
Verify Compound and Experimental Setup:
-
Compound Stability: Assess the stability of your PROTAC in the cell culture medium over the course of your experiment.[8]
-
Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Consider using cellular uptake assays or modifying the PROTAC's physicochemical properties.[8]
-
Cell Health: Ensure your cells are healthy, within a consistent passage number range, and at an appropriate confluency.[8]
-
-
Confirm Target and E3 Ligase Expression:
-
Verify that both SMARCA2 and the recruited E3 ligase (e.g., Cereblon or VHL) are expressed in your cell line using Western blot or qPCR.
-
-
Assess Target Engagement:
-
Confirm that the PROTAC is binding to both SMARCA2 and the E3 ligase within the cells. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can be used to measure target engagement.[8]
-
-
Evaluate Ternary Complex Formation:
-
Check for Ubiquitination:
-
A ternary complex might form but not in a productive conformation for ubiquitination. Perform an in-cell ubiquitination assay by treating cells with the PROTAC and a proteasome inhibitor (e.g., MG132), then immunoprecipitating SMARCA2 and blotting for ubiquitin.[10]
-
-
Confirm Proteasome Activity:
-
Ensure the proteasome is active. Include a positive control with a known proteasome inhibitor like MG132. If SMARCA2 levels are rescued in the presence of MG132 and your PROTAC, it indicates the degradation is proteasome-dependent.[10]
-
Problem 2: Significant off-target protein degradation is observed.
Q: My proteomics data shows degradation of proteins other than SMARCA2. How can I address this?
A: Identifying and mitigating off-target effects is crucial for the validation of a chemical probe.
Strategies to Address Off-Target Effects:
-
Distinguish Direct vs. Indirect Effects: Use shorter treatment times (e.g., <6 hours) for your proteomics experiments. This helps to identify direct degradation targets before downstream signaling changes occur.[11]
-
Validate with Orthogonal Methods: Confirm the degradation of high-priority off-targets identified in your proteomics screen using Western blotting.[6]
-
Control Experiments:
-
Negative Control PROTAC: Synthesize or use an inactive epimer of the PROTAC that does not bind the E3 ligase. This helps to distinguish off-target effects caused by the warhead binding alone versus those requiring E3 ligase recruitment.[6]
-
Target-Only Ligand: Treat cells with the SMARCA2-binding warhead alone to understand its pharmacological effects independent of degradation.
-
-
Optimize PROTAC Design: If off-target effects are significant, consider redesigning the PROTAC. Modifying the linker length or composition can alter the geometry of the ternary complex and improve selectivity.[8] Using a more selective warhead for SMARCA2 is another key strategy.[8]
Data on Selectivity of SMARCA2 Degraders
The following table summarizes typical degradation data for selective SMARCA2 PROTACs, which can be used as a benchmark for your experiments with this compound.
| Compound | Target | DC50 (nM) | Dmax (%) | Selectivity (SMARCA4/SMARCA2) | Cell Line | E3 Ligase Recruited |
| A947 | SMARCA2 | 0.039 | >95 | ~28-fold | SW1573 | VHL |
| ACBI1 | SMARCA2 | 6 | >90 | ~1.8-fold | MV4;11 | VHL |
| YDR1 | SMARCA2 | ~5 | >90 | High | H322 | Cereblon |
| YD54 | SMARCA2 | ~10 | >90 | High | H322 | Cereblon |
Data synthesized from multiple sources.[4][12]
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Profiling
This protocol outlines a typical workflow for identifying off-target effects using quantitative mass spectrometry.[6]
Caption: Workflow for off-target protein identification.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., SMARCA4-deficient A549 or SW1573 cells) to ~70-80% confluency.
-
Treat cells with this compound at an optimal concentration (e.g., 3-5x DC50).
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC.
-
Use a short treatment time (e.g., 4-6 hours) to enrich for direct degradation targets.
-
-
Cell Lysis and Protein Extraction:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Digestion:
-
Quantify the protein concentration (e.g., using a BCA assay).
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw MS data using software such as MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
-
Validation:
-
Validate key off-target hits using an orthogonal method like Western blotting.
-
Protocol 2: Western Blotting for SMARCA2 Degradation
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Treat with a serial dilution of this compound for a fixed time (e.g., 18-24 hours).[10]
-
Lysis: Lyse cells in RIPA buffer with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Anti-SMARCA2
-
Anti-SMARCA4 (for selectivity)
-
Anti-GAPDH or α-Tubulin (as a loading control)[10]
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the SMARCA2 levels to the loading control. Plot the normalized levels against the log of the PROTAC concentration to determine the DC50 and Dmax values.[10]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that the PROTAC binds to its target protein in a cellular context.[8]
Methodology:
-
Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of different temperatures for a short period (e.g., 3 minutes).
-
Lysis: Lyse the cells to release the soluble proteins.
-
Centrifugation: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (containing the soluble, stabilized protein) and analyze the amount of SMARCA2 remaining by Western blot. An increase in the thermal stability of SMARCA2 in the presence of the PROTAC indicates target engagement.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. chempro-innovations.com [chempro-innovations.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
dealing with PROTAC SMARCA2 degrader-19 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with PROTAC SMARCA2 degrader-19, with a specific focus on overcoming insolubility challenges.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: this compound, like many PROTACs, has low aqueous solubility due to its high molecular weight and hydrophobicity.[1][2] The recommended starting solvent is dimethyl sulfoxide (B87167) (DMSO).[3] It is crucial to prepare a high-concentration stock solution in DMSO, which can then be diluted into aqueous buffers or cell culture media for your experiments.
Q2: Even after using DMSO, I see precipitation when I dilute the PROTAC into my aqueous experimental buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your aqueous solution is maintained at a level that helps solubility but does not adversely affect your experimental system (typically ≤ 0.5%).
-
Use of Pluronic F-127: For in vivo studies, formulating the PROTAC with surfactants like Pluronic F-127 can improve solubility and bioavailability.
-
Serial Dilutions: Perform serial dilutions in your final aqueous buffer rather than a single large dilution step. This can sometimes prevent the compound from crashing out of solution.
-
Warm the Solution: Gently warming the solution to 37°C may help in dissolving the compound, but be cautious about the thermal stability of the PROTAC.
Q3: Can I use other organic solvents to dissolve this compound?
A3: While DMSO is the most common choice, other solvents like N,N-dimethylformamide (DMF) can also be used.[3] However, it is essential to consider the compatibility of these solvents with your specific assay and their potential cellular toxicity. Always perform a vehicle control to account for any solvent effects.
Q4: My PROTAC is not causing degradation of SMARCA2. Could this be related to solubility issues?
A4: Yes, poor solubility can significantly impact the efficacy of your PROTAC. If the compound precipitates in the cell culture media, its effective concentration will be much lower than intended, leading to a lack of degradation. It is crucial to ensure that the PROTAC remains in solution at the tested concentrations. You can visually inspect your culture plates for any signs of precipitation.
Q5: What are some advanced formulation strategies to improve the solubility and delivery of PROTACs like SMARCA2 degrader-19 for in vivo studies?
A5: For in vivo applications where solubility and bioavailability are critical, several advanced formulation strategies can be employed. These include:
-
Lipid-based formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can enhance the solubility and absorption of poorly water-soluble compounds.[2]
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix, such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS), can improve its dissolution properties.[4]
-
Nanoparticle formulations: Encapsulating the PROTAC in lipid-based nanoparticles or liposomes can improve its solubility and delivery to target tissues.[1][2]
Troubleshooting Guide: Insolubility Issues
This guide provides a step-by-step approach to troubleshooting insolubility problems with this compound.
| Problem | Potential Cause | Recommended Action |
| Visible precipitate in stock solution (in DMSO) | The compound has low solubility even in DMSO at the desired concentration. | - Try sonicating the solution in a water bath. - Gently warm the solution (e.g., to 37°C). - If precipitation persists, prepare a more dilute stock solution. |
| Precipitation upon dilution into aqueous buffer or media | The aqueous environment cannot maintain the PROTAC in solution. | - Increase the final percentage of DMSO in the working solution (ensure it's compatible with your assay). - Use a formulation containing a surfactant (e.g., Pluronic F-127). - Prepare fresh dilutions immediately before use. |
| Inconsistent experimental results | Poor solubility leading to variable effective concentrations of the PROTAC. | - Visually inspect for precipitation before each experiment. - Vortex the stock solution before making dilutions. - Consider filtering the final working solution through a 0.22 µm filter to remove any undissolved particles (note that this may reduce the effective concentration). |
| No SMARCA2 degradation observed | The effective concentration of the PROTAC is too low due to precipitation. | - Confirm the solubility of the PROTAC in your specific cell culture medium at the desired concentration. - If solubility is the issue, consider using a lower concentration or employing one of the formulation strategies mentioned in the FAQs. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there is no visible precipitate.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of PROTAC Stock Solution into Cell Culture Medium
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
-
Procedure:
-
Thaw an aliquot of the PROTAC stock solution at room temperature.
-
Vortex the stock solution gently before use.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is important to add the PROTAC stock solution to the medium and mix immediately to minimize precipitation.
-
Ensure the final DMSO concentration in the medium is below the tolerance level of your cell line (typically ≤ 0.5%).
-
Visually inspect the final diluted solutions for any signs of precipitation before adding them to the cells.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for insolubility issues.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation | MDPI [mdpi.com]
- 3. PROTAC SMARCA2/4-degrader-19 | Epigenetic Reader Domain | 2568277-57-4 | Invivochem [invivochem.com]
- 4. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Inactive Control Compounds for PROTAC SMARCA2 Degrader-19
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of inactive control compounds for the PROTAC SMARCA2 degrader-19.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of an inactive control compound in PROTAC experiments?
A1: An inactive control is a crucial tool to demonstrate that the observed degradation of the target protein (SMARCA2) is a direct result of the PROTAC's specific mechanism of action. It helps to rule out off-target effects, non-specific toxicity, or simple inhibition of the target protein that is not related to degradation.
Q2: What are the primary types of inactive controls for PROTACs?
A2: There are two main types of inactive controls for PROTACs:
-
E3 Ligase Binding-Deficient Control: This control is modified to prevent it from binding to the E3 ligase. For PROTACs that recruit the Cereblon (CRBN) E3 ligase, such as SMARCA2 degrader-19, this is often achieved by modifying the glutarimide (B196013) moiety, for instance, through N-alkylation, which abrogates binding to Cereblon.[1][2]
-
Target Protein Binding-Deficient Control: This control is altered so that it no longer binds to the protein of interest (in this case, SMARCA2). This is typically done by modifying the "warhead" portion of the PROTAC.
Q3: How do I choose the best inactive control for my experiment?
A3: The most common and direct way to validate the PROTAC mechanism is to use an E3 ligase binding-deficient control. This type of control has the same structural backbone as the active PROTAC and should have similar physical properties, but it will not be able to form the ternary complex (E3 ligase-PROTAC-target), thus preventing ubiquitination and degradation of the target protein.
Q4: What is the expected outcome when using an inactive control in a degradation experiment?
A4: When cells are treated with an effective concentration of the active this compound, a significant reduction in SMARCA2 protein levels is expected. In contrast, treatment with the same concentration of a properly designed inactive control should not result in a decrease in SMARCA2 levels.
Quantitative Data Summary
The following table summarizes the degradation performance of this compound and the expected performance of its corresponding inactive control.
| Compound Name | Target | E3 Ligase Ligand | Cell Lines | DC50 (nM) | Dmax (%) | Reference |
| This compound | SMARCA2 | Cereblon-based | A549, MV411 | < 100 | > 90 | [3][4] |
| Inactive Control-19 (example) | SMARCA2 | Inactivated CRBN | A549, MV411 | Inactive | ~0 | N/A |
Note: "Inactive Control-19" is a representative name for a proper E3 ligase binding-deficient control for this compound. The expected DC50 and Dmax values are based on the theoretical function of such a control.
Visualized Workflows and Mechanisms
PROTAC Mechanism of Action
Caption: Mechanism of active PROTAC vs. its E3 ligase-binding deficient inactive control.
Experimental Workflow for Validation
Caption: Experimental workflow for validating PROTAC activity using an inactive control.
Experimental Protocols
Protocol 1: Western Blot for SMARCA2 Degradation
-
Cell Seeding: Plate cells (e.g., A549 or MV411) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare stock solutions of this compound and Inactive Control-19 in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the medium in each well with the medium containing the compounds or vehicle control (DMSO). A typical concentration range to test is 1 nM to 10 µM.
-
Incubation: Incubate the cells for the desired time points (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
-
Protein Quantification:
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against SMARCA2 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the SMARCA2 signal to the loading control. Calculate the percentage of protein remaining compared to the vehicle control to determine DC50 and Dmax values.
Protocol 2: Cell Viability Assay (MTS/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.
-
Treatment: After 24 hours, treat the cells with serial dilutions of this compound, Inactive Control-19, or a vehicle control.
-
Incubation: Incubate the plate for a desired period, typically 72 hours.
-
Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.
Troubleshooting Guide
Caption: Troubleshooting common issues in PROTAC degradation experiments.
References
Technical Support Center: Ensuring Proteasome-Dependent Degradation of SMARCA2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on the proteasome-dependent degradation of SMARCA2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for inducing SMARCA2 degradation in experimental settings?
A1: The most common and specific method for inducing SMARCA2 degradation is through the use of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to SMARCA2, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5]
Q2: Which E3 ligases are typically recruited to degrade SMARCA2?
A2: Several E3 ligases have been successfully utilized for SMARCA2 degradation. The most common are von Hippel-Lindau (VHL) and Cereblon (CRBN). Other E3 ligases like FBXO22 and DCAF16 have also been reported in the literature for their roles in mediating SMARCA2 degradation.
Q3: How can I confirm that SMARCA2 degradation is proteasome-dependent?
A3: To confirm proteasome-dependent degradation, you should pre-treat your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) before adding the SMARCA2 degrader.[2][6] If the degradation of SMARCA2 is rescued or blocked in the presence of the proteasome inhibitor, it confirms the involvement of the ubiquitin-proteasome system.[2][6]
Q4: What is the "hook effect" in the context of PROTAC-mediated degradation?
A4: The "hook effect" refers to a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either SMARCA2 or the E3 ligase, rather than the productive ternary complex required for degradation.[7] It is crucial to perform a dose-response experiment to identify the optimal concentration range for degradation.[7]
Q5: What are essential negative controls for a SMARCA2 degradation experiment?
A5: Essential negative controls include:
-
Vehicle Control (e.g., DMSO): To assess the baseline level of SMARCA2.
-
Inactive Epimer/Diastereomer: A stereoisomer of the PROTAC that cannot bind to the target or the E3 ligase, demonstrating that the degradation is dependent on the specific stereochemistry of the active compound.[8]
-
E3 Ligase Ligand Only: To control for effects independent of SMARCA2 degradation.[8]
-
SMARCA2 Binding Moiety Only: To differentiate between degradation and simple inhibition of SMARCA2 function.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during SMARCA2 degradation experiments.
| Problem | Possible Cause | Suggested Solution |
| No or weak SMARCA2 degradation observed by Western Blot | Insufficient PROTAC concentration or incubation time. | Perform a dose-response (e.g., 1 nM to 10 µM) and a time-course (e.g., 2, 4, 8, 12, 24, 48 hours) experiment to determine the optimal conditions.[8] |
| Poor cell permeability of the PROTAC. | Modify the linker of the PROTAC to improve its physicochemical properties. Consider using prodrug strategies to mask polar groups.[7] | |
| Inefficient ternary complex formation. | Use biophysical assays like NanoBRET to confirm ternary complex formation in cells.[9][10][11][12][13] | |
| Low expression of the recruited E3 ligase in the cell line. | Verify the expression level of the E3 ligase (e.g., VHL, CRBN) in your cell model by Western Blot or qPCR. | |
| Ineffective antibody for Western Blot. | Ensure your primary antibody is validated for Western Blotting and is specific to SMARCA2. Test different antibody clones and concentrations.[14][15][16][17] | |
| Inconsistent SMARCA2 degradation between experiments | Variation in cell culture conditions. | Standardize cell seeding density, passage number, and ensure cells are in the logarithmic growth phase during treatment.[7][18] |
| Instability of the PROTAC compound in culture medium. | Assess the stability of your PROTAC in the media over the time course of your experiment. Prepare fresh solutions for each experiment.[7] | |
| Technical variability in Western Blotting. | Ensure equal protein loading by performing a protein quantification assay (e.g., BCA). Use a reliable loading control (e.g., GAPDH, β-actin).[1][19] | |
| High cell toxicity observed after PROTAC treatment | Off-target effects of the PROTAC. | Perform a global proteomics analysis to identify off-target proteins.[3][20] Consider redesigning the PROTAC with a more selective SMARCA2-binding ligand or a different E3 ligase recruiter.[7] |
| High concentration of the PROTAC. | Lower the concentration of the PROTAC to the minimal effective dose determined from your dose-response curve.[7] | |
| SMARCA2 levels are not rescued by proteasome inhibitors | The degradation is not mediated by the proteasome. | Investigate other degradation pathways, such as the lysosomal pathway, using appropriate inhibitors (e.g., chloroquine, bafilomycin A1). |
| The proteasome inhibitor is not effective. | Confirm the activity of your proteasome inhibitor by monitoring the levels of a known short-lived proteasome substrate, such as p53 or c-Myc.[2][6] | |
| Unexpected bands on the Western Blot | Protein degradation or cleavage. | Add fresh protease inhibitors to your lysis buffer and keep samples on ice.[21] |
| Post-translational modifications (e.g., phosphorylation, ubiquitination). | Check the literature for known modifications of SMARCA2 that could alter its molecular weight.[21] | |
| Non-specific antibody binding. | Optimize the primary and secondary antibody concentrations. Ensure adequate blocking and washing steps.[21][22] |
Quantitative Data Summary
The following tables summarize typical concentration ranges and degradation efficiencies for selected SMARCA2 PROTACs. Note that optimal conditions can vary between cell lines.
Table 1: In Vitro Degradation of SMARCA2 by PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Treatment Time (hours) | Reference |
| A947 | VHL | SW1573 | Not specified | >90% at 500 nM | 18 | [3] |
| YDR1 | Cereblon | H1792 | 60-69 nM | 87-94% | 24-48 | [23] |
| YD54 | Cereblon | H1792 | 8.1-16 nM | >98% | 24-48 | [23] |
| PROTAC 1 | VHL | MV-4-11 | 300 nM | ~65% | Not specified | [24] |
| PROTAC degrader-38 | VHL | MV-4-11 | 3.0 nM | Not specified | Not specified | [5] |
Table 2: In Vivo Degradation of SMARCA2 by YDR1
| Animal Model | Dose | Route of Administration | Tissue | % Degradation | Reference |
| Crbn I391V Mice | 80 mg/kg | Oral, once daily for 3 days | Spleen | 81% | [23] |
| Xenograft Model | 80 mg/kg | Not specified | Tumor | 87% | [23] |
Experimental Protocols
Protocol 1: Western Blot for SMARCA2 Degradation
This protocol details the steps for assessing SMARCA2 protein levels following treatment with a degrader.
Materials:
-
Cell culture reagents
-
SMARCA2 degrader (PROTAC) and vehicle (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere and reach logarithmic growth phase.
-
For proteasome inhibitor control, pre-treat cells with an optimized concentration of MG132 for 1-2 hours.
-
Treat cells with the SMARCA2 degrader at various concentrations and for different durations. Include a vehicle control.
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.[1]
-
Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[1]
-
Collect the supernatant containing soluble proteins.[1]
-
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1][25]
-
Incubate the membrane with the primary anti-SMARCA2 antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle shaking.[19]
-
Wash the membrane three times for 10 minutes each with TBST.[1][25]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][25]
-
Wash the membrane three times for 10 minutes each with TBST.[1][25]
-
Incubate the membrane with ECL substrate and detect the chemiluminescent signal.[25]
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for SMARCA2 Ubiquitination
This protocol is for immunoprecipitating SMARCA2 and detecting its ubiquitination.
Materials:
-
Treated cell lysates (from Protocol 1, step 2)
-
Co-IP lysis/wash buffer (non-denaturing)
-
Anti-SMARCA2 antibody validated for immunoprecipitation
-
Control IgG antibody (from the same species as the anti-SMARCA2 antibody)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Anti-ubiquitin antibody for Western Blotting
-
Elution buffer
Procedure:
-
Pre-clearing the Lysate:
-
To 500-1000 µg of protein lysate, add 20-30 µL of Protein A/G beads.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the anti-SMARCA2 antibody (or control IgG) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 30-50 µL of Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of cold Co-IP wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western Blotting (as in Protocol 1).
-
Probe one membrane with an anti-SMARCA2 antibody to confirm successful immunoprecipitation.
-
Probe a second membrane with an anti-ubiquitin antibody to detect the ubiquitination of immunoprecipitated SMARCA2. A high-molecular-weight smear or laddering pattern indicates ubiquitination.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Ternary Complex Formation [worldwide.promega.com]
- 14. Anti-SMARCA2 Antibodies | Invitrogen [thermofisher.com]
- 15. SMARCA2 Antibodies [antibodies-online.com]
- 16. Anti-SMARCA2 antibody produced in rabbit affinity isolated antibody [sigmaaldrich.com]
- 17. biocompare.com [biocompare.com]
- 18. researchgate.net [researchgate.net]
- 19. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 20. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
Validation & Comparative
Validating On-Target Activity: A Comparative Guide to PROTAC SMARCA2 Degrader-19 and Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SMARCA2 Degraders with Supporting Experimental Data.
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers with mutations in its paralog, SMARCA4. This guide provides a comparative analysis of PROTAC SMARCA2 degrader-19 and other notable SMARCA2-targeting PROTACs, focusing on their on-target activity validated through experimental data.
Mechanism of Action: PROTAC-Mediated SMARCA2 Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural protein disposal system. They consist of a ligand that binds to the target protein (SMARCA2), a linker, and a ligand for an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome.
Comparative Analysis of SMARCA2 Degraders
The on-target activity of a PROTAC is primarily evaluated by its potency (DC50 - the concentration required to degrade 50% of the target protein) and efficacy (Dmax - the maximum percentage of protein degradation). Selectivity, especially against the highly homologous SMARCA4, is another critical parameter.
This compound (Compound I-412/Compound 46)
Publicly available data for this compound is currently limited. It is reported to degrade SMARCA2 in MV411 and A549 cells with a DC50 of less than 100 nM.[1] It also demonstrates some selectivity, as it degrades SMARCA4 in MV411 cells with a DC50 greater than 100 nM.[1]
| Compound | Cell Line | Target | DC50 | Dmax | Reference |
| This compound | MV411 | SMARCA2 | < 100 nM | Not Reported | [1] |
| A549 | SMARCA2 | < 100 nM | Not Reported | [1] | |
| MV411 | SMARCA4 | > 100 nM | Not Reported | [1] |
Alternative SMARCA2 Degraders: A Quantitative Comparison
Several other SMARCA2 degraders have been more extensively characterized in the scientific literature, providing a basis for comparison.
Table 1: On-Target Activity of Cereblon-Recruiting SMARCA2 PROTACs
| Compound | Cell Line | DC50 (SMARCA2) | Dmax (SMARCA2) | DC50 (SMARCA4) | Dmax (SMARCA4) | Reference |
| YDR1 | H1792 (24h) | 69 nM | 87% | 135 nM | 79% | [2] |
| H1792 (48h) | 60 nM | 94% | 381 nM | 69% | [2] | |
| H322 | 6.4 nM | 99.2% | Not Reported | Not Reported | [2] | |
| HCC515 | 10.6 nM | 99.4% | Not Reported | Not Reported | [2] | |
| YD54 | H1792 (24h) | 8.1 nM | 98.9% | 19 nM | 98% | [2] |
| H1792 (48h) | 16 nM | 99.2% | 149 nM | 99.3% | [2] | |
| H322 | 1 nM | 99.3% | Not Reported | Not Reported | [2] | |
| HCC515 | 1.2 nM | 98.9% | Not Reported | Not Reported | [2] |
Table 2: On-Target Activity of VHL-Recruiting SMARCA2 PROTACs
| Compound | Cell Line | DC50 (SMARCA2) | Dmax (SMARCA2) | DC50 (SMARCA4) | Dmax (SMARCA4) | Reference |
| SMD-3040 | HeLa | 12 nM | 91% | >1000 nM | <10% | MedChemExpress Data |
| A947 | SW1573 | 39 pM | 96% | 1.1 nM | 92% | [3] |
| ACBI1 | MV-4-11 | 6 nM | >90% | 11 nM | >90% | |
| NCI-H1568 | 3.3 nM | >90% | Not Applicable | Not Applicable | [4] | |
| ACBI2 | RKO | 1 nM | >90% | 32 nM | >90% | |
| SMD-3236 | HeLa | 0.5 nM | 96% | >1000 nM | 41% | [5][6] |
Experimental Protocols for Validating On-Target Activity
Accurate and reproducible experimental methods are crucial for validating the on-target activity of PROTACs. Below are detailed protocols for key assays.
Western Blot for SMARCA2 Degradation
This protocol is a standard method to quantify the reduction in SMARCA2 protein levels following treatment with a degrader.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Prepare a stock solution of the PROTAC degrader in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of concentrations of the degrader or vehicle control for a specified duration (e.g., 18-24 hours).
2. Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and incubate the lysate on ice for 30 minutes, with periodic vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a standard method like the bicinchoninic acid (BCA) assay.
-
Normalize all samples to the same protein concentration.
4. SDS-PAGE and Protein Transfer:
-
Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C. A primary antibody for a loading control (e.g., β-actin, GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize the SMARCA2 signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In-Cell Ubiquitination Assay (NanoBRET™)
This assay directly measures the PROTAC-induced ubiquitination of the target protein in live cells, providing mechanistic validation.
1. Cell Preparation:
-
Co-transfect cells with plasmids encoding the target protein (SMARCA2) fused to a NanoLuc® luciferase donor and ubiquitin fused to a HaloTag® acceptor.
-
Plate the transfected cells in an appropriate assay plate and incubate overnight.
2. Assay Execution:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells, which will fluorescently label the ubiquitin.
-
Add the Nano-Glo® Vivazine Substrate, which is the substrate for the NanoLuc® luciferase.
-
Treat the cells with the PROTAC degrader at various concentrations.
3. Data Acquisition and Analysis:
-
Measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (NanoBRET™ 618).
-
The Bioluminescence Resonance Energy Transfer (BRET) signal is calculated as the ratio of the acceptor to donor emission.
-
An increase in the BRET signal indicates that the fluorescently labeled ubiquitin is in close proximity to the luciferase-tagged SMARCA2, confirming PROTAC-mediated ubiquitination.
Conclusion
Validating the on-target activity of a PROTAC degrader is a multi-faceted process requiring robust and quantitative experimental approaches. While publicly available data on this compound is currently limited, a comparison with well-characterized alternatives such as YDR1, YD54, SMD-3040, A947, ACBI1, and SMD-3236 provides valuable context for its potential efficacy and selectivity. The detailed protocols provided in this guide offer a framework for researchers to rigorously assess the on-target activity of novel SMARCA2 degraders and contribute to the development of this promising class of therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. PRT3789 is a First-in-Human SMARCA2-Selective Degrader that Induces Synthetic Lethality in SMARCA4-Mutated Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Guide to PROTAC SMARCA2 Degrader-19 and Other SMARCA2-Targeting Compounds
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers harboring mutations in its paralog, SMARCA4. This dependency creates a synthetic lethal vulnerability that can be exploited by novel therapeutic modalities such as PROTAC (Proteolysis Targeting Chimera) degraders and small molecule inhibitors. This guide provides an objective comparison of PROTAC SMARCA2 degrader-19 with other notable SMARCA2-targeting agents, supported by available experimental data.
Introduction to SMARCA2 Targeting
SMARCA2 and SMARCA4 are mutually exclusive ATPases within the SWI/SNF complex. Loss-of-function mutations in SMARCA4, which occur in a significant fraction of non-small cell lung cancers and other solid tumors, render cancer cells dependent on the residual activity of SMARCA2 for survival.[1][2] This has spurred the development of agents that can either inhibit the function of SMARCA2 or eliminate the protein altogether. PROTACs represent a novel approach by hijacking the cell's ubiquitin-proteasome system to induce the degradation of the target protein.[3]
Comparative Analysis of SMARCA2 Degraders and Inhibitors
This section provides a quantitative comparison of this compound and other key SMARCA2-targeting compounds. The data presented is collated from various preclinical studies.
Table 1: In Vitro Degradation and Potency
| Compound Name | Type | Target(s) | DC50 (SMARCA2) | DC50 (SMARCA4) | IC50 (Cell Viability) | Cell Line(s) | Reference(s) |
| PROTAC SMARCA2/4-degrader-19 | PROTAC Degrader | SMARCA2/4 | <100 nM | >1000 nM | Not Reported | A549, MV411 | [4] |
| A947 | PROTAC Degrader | SMARCA2 | 39 pM | 1.1 nM | ~7 nM (SMARCA4-mutant) | SW1573 | [5][6] |
| PRT3789 | PROTAC Degrader | SMARCA2 | 0.72 nM | 14 nM | 2.2 nM (SMARCA4-deficient) | HeLa, NCI-H1693 | [7][8][9] |
| UM-SMD-3236 | PROTAC Degrader | SMARCA2 | <1 nM | >1000 nM | 1.5 - 9.8 nM (SMARCA4-deficient) | H838 | [10][11][12][13] |
| FHD-909 (LY4050784) | Small Molecule Inhibitor | SMARCA2 ATPase | Not Applicable | Not Applicable | Median IC50 >30-fold selective for SMARCA4-mutant vs WT | Various | [14][15][16][17] |
DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration.
Table 2: Selectivity and In Vivo Efficacy
| Compound Name | SMARCA2/SMARCA4 Degradation Selectivity | In Vivo Model | Dosing | Key In Vivo Findings | Reference(s) |
| PROTAC SMARCA2/4-degrader-19 | >10-fold | Not Reported | Not Reported | Not Reported | [4] |
| A947 | ~28-fold | SMARCA4-mutant NSCLC Xenograft | 40 mg/kg, i.v. | Significant tumor growth inhibition | [1][5] |
| PRT3789 | >20-fold | SMARCA4-deleted NSCLC Xenograft | 100 mg/kg, s.c. | Tumor volume reduction | [9] |
| UM-SMD-3236 | >2000-fold | SMARCA4-deficient Xenograft | 10, 30 mg/kg, i.v. | Effective tumor growth inhibition | [12][13] |
| FHD-909 (LY4050784) | >30-fold (inhibition) | SMARCA4-mutant Lung Tumor Models | Oral | Significant anti-tumor activity | [14][15][17] |
Mechanism of Action: PROTAC-mediated Degradation
PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Mechanism of PROTAC-mediated degradation of SMARCA2 protein.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the evaluation of SMARCA2 degraders and inhibitors.
Western Blot for SMARCA2 Degradation
This assay is used to quantify the reduction in SMARCA2 protein levels following treatment with a degrader.
Caption: A typical workflow for a Western Blot experiment.
Protocol:
-
Cell Treatment: Seed cells (e.g., A549, MV411) in appropriate culture plates and treat with various concentrations of the SMARCA2 degrader or inhibitor for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[18]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for SMARCA2. Following washes, incubate with an HRP-conjugated secondary antibody.[18]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the percentage of SMARCA2 degradation relative to a vehicle-treated control.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).[19]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[20]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.
In Vivo Xenograft Tumor Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SMARCA4-mutant NSCLC cells) into the flank of immunocompromised mice.[21][22]
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).[21]
-
Compound Administration: Randomize mice into treatment and control groups. Administer the compound via the appropriate route (e.g., intravenous, oral) at a specified dose and schedule.[22]
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.[22]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target degradation, immunohistochemistry).
Conclusion
The field of SMARCA2-targeted therapies is rapidly advancing, with both PROTAC degraders and small molecule inhibitors demonstrating significant promise in preclinical models of SMARCA4-mutant cancers. This compound shows activity in degrading SMARCA2, though more potent and selective degraders such as A947, PRT3789, and UM-SMD-3236 have been reported with more extensive characterization. The high selectivity of these degraders for SMARCA2 over SMARCA4 is a key attribute, potentially leading to a wider therapeutic window. Small molecule inhibitors like FHD-909 also offer a compelling, orally bioavailable alternative. The choice between a degrader and an inhibitor will likely depend on factors such as the desired pharmacodynamic profile, potential for resistance mechanisms, and overall safety and tolerability. The experimental data and protocols provided in this guide offer a framework for the continued evaluation and comparison of these and future SMARCA2-targeting agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMARCA2/4 degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PRT3789 | SMARCA2 degrader | Probechem Biochemicals [probechem.com]
- 9. Prelude Therapeutics reports preclinical profile of first-in-human SMARCA2 degrader | BioWorld [bioworld.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SMD-3236 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 13. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. foghorntx.com [foghorntx.com]
- 15. Foghorn's Novel Cancer Drug Shows Promise in Multiple Tumor Types | FHTX Stock News [stocktitan.net]
- 16. Foghorn Therapeutics Announces New Preclinical Data for Selective SMARCA2 Inhibitor FHD-909 and Selective CBP and EP300 Degrader Programs at 2025 AACR Meeting | Foghorn Therapeutics [ir.foghorntx.com]
- 17. Foghorn Therapeutics Doses First Patient with Oral SMARCA2 Inhibitor FHD-909 in Phase 1 Trial for SMARCA4 Mutated Tumors [synapse.patsnap.com]
- 18. benchchem.com [benchchem.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to A947 and ACBI1 for SMARCA2 Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent proteolysis-targeting chimeras (PROTACs), A947 and ACBI1, for the targeted degradation of the SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2 (SMARCA2). This analysis is supported by experimental data to inform researchers in the selection of the appropriate tool compound for their studies in areas such as oncology and chemical biology.
Introduction to SMARCA2 and Targeted Degradation
SMARCA2, also known as BRM, is a key ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[1][2] In several types of cancer, the paralogous ATPase subunit SMARCA4 is inactivated by mutation, leading to a dependency on SMARCA2 for cell survival. This synthetic lethal relationship makes SMARCA2 an attractive therapeutic target.[2][3][4]
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6][7] This targeted protein degradation offers a powerful alternative to traditional inhibition.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of A947 and ACBI1 based on available experimental data.
| Parameter | A947 | ACBI1 | Reference |
| Target(s) | SMARCA2, SMARCA4 | SMARCA2, SMARCA4, PBRM1 | [8][9],[10][11][12] |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | von Hippel-Lindau (VHL) | [9],[10][11][12] |
| Binding Affinity (Kd) | SMARCA2: 93 nM, SMARCA4: 65 nM | Not explicitly stated | [3][8] |
| Degradation Potency (DC50) | SMARCA2: 39 pM (SW1573 cells) | SMARCA2: 6 nM (MV-4-11 cells), 3.3 nM (NCI-H1568 cells) | [3][8],[10][11][13][14] |
| SMARCA4: 1.1 nM (SW1573 cells) | SMARCA4: 11 nM (MV-4-11 cells) | [9],[10][11][13][14] | |
| PBRM1: 32 nM (MV-4-11 cells) | [10][11][13][14] | ||
| Maximum Degradation (Dmax) | SMARCA2: ~96% at 10 nM (SW1573 cells) | Not explicitly stated | [8] |
| Selectivity | Moderately selective for SMARCA2 over SMARCA4 degradation (~28-fold in SW1573 cells) | Degrades SMARCA2, SMARCA4, and PBRM1 | [9],[10][11][12] |
| Anti-proliferative Activity (IC50) | Not explicitly stated | 29 nM (MV-4-11 cells), 68 nM (NCI-H1568 cells) | [13][15] |
| In Vivo Efficacy | Significant tumor growth inhibition in SMARCA4-mutant NSCLC xenograft models.[3][16] | Induces anti-proliferative effects and apoptosis in cancer cells.[13][15][17] | [3][16],[13][15][17] |
Table 1: Key Performance Metrics of A947 and ACBI1.
Signaling Pathways and Mechanisms of Action
Both A947 and ACBI1 function by forming a ternary complex between the SMARCA2 protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to SMARCA2, marking it for degradation by the 26S proteasome.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
In-Cell Western (ICW) Assay for Protein Degradation
This protocol is adapted for quantifying target protein degradation in a high-throughput format.
Materials:
-
96-well or 384-well plates
-
Cell culture medium
-
A947 or ACBI1 compound
-
Phosphate-buffered saline (PBS)
-
3.7% formaldehyde (B43269) in PBS (Fixation solution)
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat milk in PBS)
-
Primary antibody against SMARCA2
-
IRDye®-conjugated secondary antibody
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are sub-confluent at the time of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of A947 or ACBI1 for the desired time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Fixation: After treatment, remove the medium and wash the cells twice with ice-cold PBS. Add 150 µL of 3.7% formaldehyde solution and incubate for 20 minutes at room temperature.
-
Permeabilization: Remove the fixation solution and wash the cells five times with 0.1% Triton X-100 in PBS.
-
Blocking: Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Remove the blocking buffer and add the primary antibody diluted in blocking buffer. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells five times with PBS containing 0.1% Tween-20. Add the IRDye®-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash the wells five times with PBS containing 0.1% Tween-20. Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity in each well. Normalize the signal of the target protein to a housekeeping protein or cell number. Calculate DC50 values using a non-linear regression analysis.
Cell Viability Assay
This protocol is for determining the anti-proliferative effects of the degraders.
Materials:
-
96-well plates
-
Cell culture medium
-
A947 or ACBI1 compound
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent or MTT reagent
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density. Allow cells to adhere overnight.
-
Compound Treatment: Add serial dilutions of A947 or ACBI1 to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for the desired period (e.g., 3-7 days).
-
Assay:
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix and incubate to stabilize the luminescent signal.
-
For MTT: Add MTT reagent to each well and incubate. Then, add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
-
Measurement: Read the luminescence or absorbance using the appropriate plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using non-linear regression.
Quantitative Mass Spectrometry-based Proteomics
This protocol provides a global and unbiased view of the proteome-wide effects of the degraders.
Materials:
-
Cell culture reagents
-
A947 or ACBI1 compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
DTT, iodoacetamide, and trypsin
-
Tandem Mass Tag (TMT) labeling reagents (optional)
-
LC-MS/MS instrument
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the degrader at various concentrations and time points. Include a vehicle control.
-
Protein Extraction and Digestion: Harvest and lyse the cells. Quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Sample Preparation for MS: (Optional: Label peptides with TMT reagents for multiplexed analysis). Clean up the peptide samples.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data using appropriate software to identify and quantify proteins. Determine the fold change in protein abundance between treated and control samples to identify degraded proteins and assess selectivity.
Conclusion
Both A947 and ACBI1 are potent PROTAC degraders of SMARCA2. A947 demonstrates remarkable potency for SMARCA2 degradation, with a DC50 in the picomolar range in SW1573 cells, and exhibits moderate selectivity over its paralog SMARCA4.[3][8][9] This selectivity makes it a valuable tool for studying the specific consequences of SMARCA2 loss in SMARCA4-mutant cancers.[3][4]
ACBI1, while also a potent degrader of SMARCA2, additionally targets SMARCA4 and PBRM1 with nanomolar efficacy.[10][11][12] This broader activity profile can be advantageous for investigating the simultaneous degradation of multiple components of the BAF complex.
The choice between A947 and ACBI1 will depend on the specific research question. For highly selective degradation of SMARCA2, A947 is the superior choice. For studies requiring the degradation of multiple BAF complex subunits, ACBI1 provides a valuable tool. The detailed protocols provided in this guide should enable researchers to effectively utilize these powerful chemical probes in their investigations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. ACBI1 | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]
- 12. ACBI1 | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 13. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. cancer-research-network.com [cancer-research-network.com]
PROTAC SMARCA2 Degrader vs. RNAi Knockdown: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted modulation of protein levels is a cornerstone of modern biomedical research and therapeutic development. For proteins like SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, precise control over its expression is critical for understanding its function and for developing novel cancer therapies. This guide provides an objective comparison of two prominent technologies for reducing SMARCA2 protein levels: PROTAC (Proteolysis Targeting Chimera) mediated degradation and RNA interference (RNAi) knockdown.
Executive Summary
Both PROTACs and RNAi are powerful tools for reducing the expression of SMARCA2, but they operate through fundamentally different mechanisms, leading to distinct advantages and disadvantages. PROTACs induce the degradation of existing proteins, offering a rapid and often profound reduction in protein levels. In contrast, RNAi acts at the mRNA level, preventing the synthesis of new protein. This guide will delve into the efficacy, specificity, and experimental considerations for each approach, supported by experimental data and detailed protocols. While "PROTAC SMARCA2 degrader-19" is an available tool, this guide will utilize the extensively characterized and published data for A947, a potent and selective SMARCA2 PROTAC, as a representative example for a detailed comparison.[1][2][3][4][5][6]
Table 1: Quantitative Comparison of PROTAC A947 and RNAi for SMARCA2 Reduction
| Parameter | PROTAC SMARCA2 Degrader (A947) | SMARCA2 RNAi (siRNA/shRNA) |
| Mechanism of Action | Post-translational: Hijacks the ubiquitin-proteasome system to degrade existing SMARCA2 protein.[7][8][9] | Post-transcriptional: Degrades SMARCA2 mRNA, preventing new protein synthesis.[10][11][12][13] |
| Target Molecule | SMARCA2 Protein | SMARCA2 mRNA |
| Efficacy (Degradation/Knockdown) | DC50: 39 pM (in SW1573 cells) Dmax: >95% degradation[5][6] | Typically achieves 70-90% knockdown, efficiency is cell-type and transfection-efficiency dependent. |
| Selectivity | High selectivity for SMARCA2 over its close homolog SMARCA4 can be engineered. A947 shows moderate selectivity in binding but potent selective degradation.[1][3][4] Global proteomics revealed no significant off-target degradation.[1][3][4] | Prone to off-target effects due to partial complementarity of the seed region to unintended mRNAs.[14][15][16][17] These can be mitigated by careful design and pooling strategies.[15][18] |
| Kinetics of Action | Rapid onset of action, with significant protein degradation observed within hours. | Slower onset, as it depends on the turnover rate of the existing protein pool. |
| Duration of Effect | Can be long-lasting, as the PROTAC molecule can act catalytically to degrade multiple protein copies. The effect is reversible upon drug withdrawal. | Can be transient (siRNA) or stable (shRNA). Duration depends on the stability of the RNAi molecule and cell division rate. |
| Mode of Delivery | Small molecule, potential for oral bioavailability.[19][20] | Requires transfection or viral transduction for delivery into cells. |
Mechanism of Action
PROTAC-mediated Degradation of SMARCA2
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (SMARCA2), a linker, and a ligand that recruits an E3 ubiquitin ligase.[7][8][9] This ternary complex formation brings the E3 ligase in close proximity to SMARCA2, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple SMARCA2 proteins.
RNAi-mediated Knockdown of SMARCA2
SMARCA2 in the SWI/SNF Signaling Pathway
SMARCA2 is a catalytic ATPase subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[21][22] This complex utilizes the energy from ATP hydrolysis to reposition nucleosomes, thereby altering chromatin accessibility and regulating gene expression. The SWI/SNF complex is crucial for various cellular processes, including transcription, DNA repair, and replication. Its dysregulation is frequently implicated in cancer.[21][22]
Experimental Protocols
PROTAC SMARCA2 Degrader (A947) Treatment Protocol
Objective: To induce the degradation of endogenous SMARCA2 protein in cultured cells.
Materials:
-
PROTAC SMARCA2 degrader A947 (stock solution in DMSO)
-
Cell culture medium appropriate for the cell line
-
Cell line of interest (e.g., SW1573, a SMARCA4-mutant cell line)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and western blot reagents
-
Primary antibody against SMARCA2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare serial dilutions of A947 in cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%. Prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of A947 or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against SMARCA2.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of SMARCA2 degradation relative to the vehicle control.
-
SMARCA2 siRNA Knockdown Protocol
Objective: To knockdown the expression of SMARCA2 by targeting its mRNA.
Materials:
-
SMARCA2-targeting siRNA and a non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cell culture medium appropriate for the cell line
-
Cell line of interest
-
Reagents for RNA extraction and qRT-PCR (optional, for mRNA level validation)
-
Reagents for western blotting (as described in the PROTAC protocol)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so they are 30-50% confluent at the time of transfection.
-
siRNA-lipid Complex Formation:
-
In one tube, dilute the SMARCA2 siRNA or non-targeting control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow complexes to form.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Validation of Knockdown:
-
mRNA level (optional): At 24-48 hours post-transfection, harvest RNA from the cells and perform qRT-PCR to quantify the reduction in SMARCA2 mRNA levels.
-
Protein level: At 48-72 hours post-transfection, lyse the cells and perform a western blot analysis as described in the PROTAC protocol to assess the reduction in SMARCA2 protein levels.
-
Conclusion
The choice between a PROTAC SMARCA2 degrader and RNAi for reducing SMARCA2 levels depends on the specific experimental goals and context.
-
PROTACs offer a rapid and potent method for eliminating the existing SMARCA2 protein pool. Their catalytic mode of action and potential for in vivo delivery as small molecules make them a highly attractive therapeutic modality. The high specificity that can be achieved with PROTACs is a significant advantage over RNAi.
-
RNAi is a well-established and valuable tool for studying gene function. While generally effective at reducing protein expression, the slower onset of action and the potential for off-target effects require careful experimental design and validation. shRNA-based approaches can provide stable, long-term knockdown, which is advantageous for certain studies.
For researchers aiming for a rapid and highly specific reduction of the SMARCA2 protein with therapeutic potential, PROTACs represent a superior technology. For fundamental loss-of-function studies where stable, long-term suppression is desired, shRNA-mediated knockdown remains a viable and powerful option. Careful consideration of the experimental needs and the inherent characteristics of each technology will enable researchers to select the most appropriate tool for their investigation of SMARCA2 biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biologydiscussion.com [biologydiscussion.com]
- 13. RNA Interference (RNAi) [ncbi.nlm.nih.gov]
- 14. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. mdpi.com [mdpi.com]
- 17. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 18. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. medlineplus.gov [medlineplus.gov]
- 22. mdpi.com [mdpi.com]
A Head-to-Head Comparison of VHL and CRBN-Based SMARCA2 PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers with mutations in its paralog, SMARCA4. Proteolysis-targeting chimeras (PROTACs) have proven to be effective tools for inducing SMARCA2 degradation. This guide provides a detailed, head-to-head comparison of two major classes of SMARCA2 PROTACs: those that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase and those that engage the Cereblon (CRBN) E3 ubiquitin ligase. This comparison is supported by experimental data from published literature, detailed methodologies for key experiments, and visualizations of the underlying biological processes and workflows.
Data Presentation: Quantitative Comparison of SMARCA2 PROTACs
The following tables summarize the performance of representative VHL and CRBN-based SMARCA2 PROTACs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell lines, and assay formats across different studies.
VHL-Based SMARCA2 PROTACs
| Compound | Target Binding Affinity (Kd, nM) | Degradation Potency (DC50) | Max Degradation (Dmax) | Cell Line | Selectivity for SMARCA2 over SMARCA4 | Reference |
| ACBI2 | Not explicitly stated for PROTAC | 1 nM (RKO) | >95% (RKO) | RKO, NCI-H1568, A549 | ~32-fold in RKO cells | [1][2][3] |
| A947 | 93 nM (SMARCA2 bromodomain) | 39 pM (SW1573) | ~96% (SW1573) | SW1573 | ~28-fold in SW1573 cells | [4][5][6] |
CRBN-Based SMARCA2 PROTACs
| Compound | Target Binding Affinity (Kd, nM) | Degradation Potency (DC50) | Max Degradation (Dmax) | Cell Line | Selectivity for SMARCA2 over SMARCA4 | Reference |
| YDR1 | Not explicitly stated for PROTAC | 7.7 nM (average in SMARCA4 mutant cells) | >98% | H1792, H322, HCC515, H2030, H2126 | Moderate | [7][8][9] |
| YD54 | Not explicitly stated for PROTAC | 3.5 nM (average in SMARCA4 mutant cells) | >98% | H1792, H322, HCC515, H2030, H2126 | Moderate | [8][9][10] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: PROTAC-Mediated SMARCA2 Degradation Pathway.
Caption: General Experimental Workflow for PROTAC Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from multiple sources to provide a comprehensive overview.
Protein Degradation Assay (Western Blot)
Objective: To quantify the reduction in SMARCA2 protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., RKO, SW1573, NCI-H1568) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time course (e.g., 4, 8, 18, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to equal concentrations and add Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4 (for selectivity), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the SMARCA2 band intensity to the corresponding loading control.
-
Calculate the percentage of remaining protein relative to the DMSO-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the binding kinetics and affinity of the ternary complex (SMARCA2-PROTAC-E3 Ligase).
Methodology:
-
Protein Preparation:
-
Express and purify recombinant SMARCA2 bromodomain and the E3 ligase complex (e.g., VCB for VHL or DDB1/CRBN for Cereblon).
-
-
SPR Chip Preparation:
-
Immobilize the E3 ligase complex onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
-
Binding Analysis:
-
Prepare a series of analyte solutions containing a constant concentration of the SMARCA2 bromodomain and varying concentrations of the PROTAC.
-
Inject the analyte solutions over the sensor chip surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using an appropriate regeneration buffer.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) for the ternary complex formation.
-
The cooperativity of ternary complex formation can also be assessed by comparing the affinity of the ternary complex to the binary affinities of the PROTAC for each protein.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of PROTAC-mediated SMARCA2 degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of PROTAC concentrations.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
Luminescence Measurement:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Shake the plates for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the PROTAC concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
Both VHL and CRBN-based PROTACs have demonstrated high potency and efficacy in degrading SMARCA2. VHL-based degraders like ACBI2 and A947 have shown excellent potency, with A947 reaching picomolar DC50 values. CRBN-based PROTACs such as YDR1 and YD54 also exhibit low nanomolar degradation potency.
The choice between a VHL or CRBN-recruiting PROTAC for SMARCA2 degradation may depend on several factors, including:
-
Target Accessibility and Cellular Localization: The subcellular localization of the E3 ligase can influence PROTAC efficacy. CRBN is primarily nuclear, while VHL is found in both the cytoplasm and the nucleus.[11]
-
Off-Target Effects: The inherent binding properties of the E3 ligase ligands can lead to different off-target profiles. For instance, CRBN ligands are known to have off-target effects on zinc-finger transcription factors.[11]
-
Physicochemical Properties and Oral Bioavailability: Historically, achieving oral bioavailability has been more challenging for VHL-based PROTACs, although recent advancements with compounds like ACBI2 have shown this is achievable.[12][13][14][15]
-
Resistance Mechanisms: The development of resistance to PROTACs can involve mutations in the E3 ligase. Having both VHL and CRBN-based options provides alternative therapeutic strategies in case of acquired resistance.
Ultimately, the selection of the optimal E3 ligase for a SMARCA2-targeting PROTAC will depend on a comprehensive evaluation of the specific chemical matter and the desired therapeutic profile. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in the development of novel SMARCA2 degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. A947 | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. resources.revvity.com [resources.revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
assessing the selectivity of PROTAC SMARCA2 degrader-19 for SMARCA2 over SMARCA4
For Researchers, Scientists, and Drug Development Professionals
The development of proteolysis-targeting chimeras (PROTACs) has opened new avenues for therapeutic intervention by targeting proteins for degradation. A key challenge in this field is achieving selectivity, particularly among highly homologous protein family members. This guide provides a comparative assessment of the selectivity of PROTACs designed to degrade SMARCA2, a core subunit of the SWI/SNF chromatin remodeling complex, over its close paralog SMARCA4. While "PROTAC SMARCA2/4-degrader-19" is described as a dual degrader of both SMARCA2 and SMARCA4[1], this guide will focus on the principles and methodologies for evaluating the selectivity of SMARCA2-targeted degraders, using data from published selective degraders as illustrative examples.
SMARCA2 and SMARCA4 are mutually exclusive ATPases within the SWI/SNF complex and share a high degree of homology, making the design of selective degraders a significant challenge.[2][3][4] However, in cancers with inactivating mutations in SMARCA4, the cells become dependent on SMARCA2 for survival, presenting a synthetic lethal therapeutic opportunity.[3][4][5] Therefore, highly selective degradation of SMARCA2 is crucial to minimize off-target effects and enhance the therapeutic window.[3][4]
Quantitative Assessment of Selectivity
The selectivity of a SMARCA2 degrader is primarily determined by its ability to induce the degradation of SMARCA2 at lower concentrations than those required to degrade SMARCA4. Key parameters for this assessment include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Degrader Example | Target | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| UM-SMD-3236 | SMARCA2 | <1 | >95 | Not Specified | [5] |
| SMARCA4 | >400 (selectivity) | 50 | Not Specified | [5] | |
| GLR-203101 | SMARCA2 | Dose-dependent degradation observed | Not Specified | HeLa, SW1573, HEK-293 | [6] |
| SMARCA4 | No off-target effects on common CRBN neosubstrates | Not Specified | HeLa, SW1573, HEK-293 | [6] | |
| A947 | SMARCA2 | EC50 of 7nM | Not Specified | Not Specified | [7] |
| SMARCA4 | Selective degradation of SMARCA2 over SMARCA4 | Not Specified | Blood from healthy donors | [7] |
Experimental Protocols for Assessing Selectivity
A multi-faceted approach employing a variety of biochemical and cellular assays is essential for a thorough assessment of PROTAC selectivity.
Western Blotting / In-Cell Western (ICW)
Objective: To quantify the levels of SMARCA2 and SMARCA4 proteins in cells following treatment with the PROTAC degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., SW1573, A549) and allow them to adhere. Treat the cells with a concentration range of the PROTAC degrader for a specified time (e.g., 20-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for SMARCA2 and SMARCA4 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the SMARCA2 and SMARCA4 band intensities to the loading control.
Mass Spectrometry-Based Proteomics
Objective: To obtain an unbiased, global view of protein level changes across the proteome following PROTAC treatment, confirming on-target degradation and identifying potential off-targets.
Methodology:
-
Sample Preparation: Treat cells with the PROTAC degrader and a vehicle control. Harvest the cells and lyse them.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. A volcano plot is often used to visualize proteins that are significantly up- or down-regulated.
Target Engagement Assays
Objective: To measure the binding affinity of the PROTAC for SMARCA2, SMARCA4, and the E3 ligase, both in binary and ternary complexes. These assays help to understand the molecular basis of selectivity.
Methodology Examples:
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a PROTAC to a target protein that is fused to a NanoLuc® luciferase. A fluorescent tracer competes with the PROTAC for binding to the target, and the change in BRET signal is used to determine target engagement.[8][9]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction (KD, ΔH, ΔS).
-
Surface Plasmon Resonance (SPR): SPR monitors the binding of an analyte (e.g., PROTAC) to a ligand (e.g., SMARCA2 protein) immobilized on a sensor chip in real-time, providing kinetic data (kon, koff) and affinity (KD).
-
Fluorescence Polarization (FP): This assay measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a protein. It is a competitive assay used to determine the binding affinity of unlabeled molecules.[10]
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated degradation and its assessment, the following diagrams illustrate the key concepts.
Caption: PROTAC Mechanism of Action.
Caption: Workflow for Assessing PROTAC Selectivity.
Conclusion
The selective degradation of SMARCA2 over SMARCA4 represents a promising therapeutic strategy for SMARCA4-mutant cancers. A rigorous assessment of selectivity, employing a combination of quantitative cellular degradation assays and biophysical target engagement studies, is paramount. By utilizing the experimental frameworks outlined in this guide, researchers can effectively characterize the selectivity profile of novel SMARCA2-targeting PROTACs and advance the development of this important class of therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 7. BioCentury - A SMARCA2-degrading PROTAC for SMARCA4-deficient cancer [biocentury.com]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 9. biorxiv.org [biorxiv.org]
- 10. tandfonline.com [tandfonline.com]
Global Proteomics: A Comparative Guide to Confirming SMARCA2 Degrader Selectivity
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy in cancers with SMARCA4 mutations.[1][2] Ensuring the selective degradation of SMARCA2 over its close paralog SMARCA4 is critical to minimize off-target effects and achieve a favorable therapeutic window.[2][3] Global proteomics, through techniques like Tandem Mass Tag (TMT) labeling and Label-Free Quantification (LFQ), provides a comprehensive and unbiased approach to verify the selectivity of SMARCA2 degraders.[1][4] This guide compares these two powerful methodologies, offering insights into their workflows, data outputs, and experimental considerations.
Comparing Proteomics Approaches for Selectivity Profiling
Two predominant mass spectrometry-based proteomics strategies are widely employed to assess the selectivity of protein degraders: Tandem Mass Tag (TMT) labeling and Label-Free Quantification (LFQ). Each method offers distinct advantages and is suited to different experimental designs.
| Feature | Tandem Mass Tag (TMT) Labeling | Label-Free Quantification (LFQ) |
| Principle | Isobaric chemical tags are used to label peptides from different samples. Labeled peptides are combined and analyzed in a single mass spectrometry run. Reporter ions generated during fragmentation allow for relative quantification.[5] | The relative abundance of proteins is determined by comparing the signal intensities of their corresponding peptides across different LC-MS/MS runs.[6] This can be based on spectral counting or precursor ion intensity.[6] |
| Multiplexing | High-throughput, allowing for the simultaneous comparison of up to 16 samples in a single experiment.[7] | Theoretically unlimited number of samples can be compared, but requires individual analysis of each sample.[6] |
| Precision & Accuracy | Generally higher precision due to the internal standards and simultaneous analysis of all samples, which minimizes run-to-run variation.[8] | Can be affected by variations in sample preparation and LC-MS performance between runs.[9] |
| Data Analysis | More complex data analysis due to the need to deconvolve the reporter ion signals.[5] | Simpler data analysis workflow, directly comparing peptide intensities or spectral counts.[6][10] |
| Cost | Higher reagent costs associated with the TMT labels.[11] | More cost-effective as it does not require isotopic labels.[6] |
| Example Application | A TMT-based global cellular proteome analysis of cells treated with the SMARCA2 selective degrader PRT006 demonstrated significant selectivity for SMARCA2 and its known binding partner PBRM1.[1] | LFQ can be used to compare the proteome of cells treated with a degrader to a control group, identifying proteins with significantly altered abundance. |
Quantitative Data Summary: SMARCA2 Degrader Selectivity
Global proteomics studies have been instrumental in quantifying the selectivity of novel SMARCA2 degraders. The following table summarizes key findings from studies on the SMARCA2-selective PROTACs, A947 and YDR1.
| Degrader | Cell Line | Method | Key Findings |
| A947 | SW1573 | Global Proteome Analysis | In two biological replicates, ~8900 and ~8400 proteins were quantified. A947 treatment for 8 hours showed a significant decrease in SMARCA2 levels with minimal off-target effects.[4] |
| A947 | SW1573 | Global Ubiquitylome Analysis | Following treatment with 500 nM A947 for 5 and 30 minutes, 5720 unique ubiquitinated peptides were identified. Increased ubiquitination was observed on peptides unique to SMARCA2 and SMARCA4, as well as shared peptides, confirming on-target activity.[4] |
| YDR1 | H1792 | TMT Mass Spectrometry | A total of 8626 proteins were identified and quantified. After 48 hours of treatment with 100 nM YDR1, SMARCA2 was the only protein significantly downregulated (at a 1.5-fold change with a p-value < 0.05). SMARCA4 levels remained largely unchanged.[12] |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and reliable proteomics results. Below are representative protocols for TMT and LFQ workflows.
Tandem Mass Tag (TMT) Labeling Protocol
This protocol outlines the major steps for TMT-based quantitative proteomics.[5][13]
-
Protein Extraction and Digestion:
-
Lyse cell pellets in a suitable buffer containing protease inhibitors.
-
Determine protein concentration using a BCA or similar assay.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using an appropriate enzyme, typically Trypsin/P.[6]
-
-
TMT Labeling:
-
Sample Pooling and Fractionation:
-
Combine the labeled samples into a single tube.
-
Fractionate the pooled peptide mixture using high-pH reversed-phase chromatography to reduce sample complexity.[5]
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer is operated in a data-dependent acquisition mode, selecting the most intense precursor ions for fragmentation.[5]
-
-
Data Analysis:
-
Process the raw data using a software suite like MaxQuant or Proteome Discoverer.
-
Identify peptides and proteins by searching the MS/MS spectra against a protein sequence database.
-
Quantify the relative abundance of proteins based on the reporter ion intensities.[5]
-
Label-Free Quantification (LFQ) Protocol
This protocol provides a general workflow for intensity-based LFQ.[6][14]
-
Protein Extraction and Digestion:
-
Follow the same protein extraction and digestion steps as in the TMT protocol.
-
-
LC-MS/MS Analysis:
-
Analyze each individual sample by LC-MS/MS.
-
The mass spectrometer can be operated in either data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[14]
-
-
Data Analysis:
-
Use a software package like MaxQuant for data processing.[6]
-
Perform feature detection, retention time alignment, and protein identification.
-
Quantify proteins based on the intensity of their corresponding peptide precursor ions.[6]
-
Normalize the data to account for variations in sample loading and instrument performance.[9]
-
The primary output for quantitative data is typically a "proteinGroups.txt" file containing LFQ intensities for each identified protein group across all samples.[6]
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental workflows.
Caption: Comparative workflow of TMT and LFQ proteomics.
Caption: Mechanism of targeted SMARCA2 degradation.
Caption: Role of SMARCA2 in chromatin remodeling.
References
- 1. preludetx.com [preludetx.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 4. researchgate.net [researchgate.net]
- 5. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 6. benchchem.com [benchchem.com]
- 7. High-Throughput Profiling of Proteome and Posttranslational Modifications by 16-Plex TMT Labeling and Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quality Control Guidelines for Label-free LC-MS Protein Quantification [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Proteomics Sample Preparation for TMT Labeling [preomics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
On-Target Validation of SMARCA2 Degradation: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers harboring mutations in its paralog, SMARCA4. This synthetic lethal relationship underscores the need for robust experimental approaches to confirm that the observed anti-tumor effects of SMARCA2 degraders, such as Proteolysis Targeting Chimeras (PROTACs), are unequivocally due to the selective degradation of the SMARCA2 protein. This guide provides a comparative overview of essential rescue experiments designed to validate the on-target effects of SMARCA2 degradation, supported by experimental data and detailed methodologies.
Quantitative Comparison of SMARCA2 Degraders
The efficacy and selectivity of SMARCA2 degraders are critical parameters in their development. The following tables summarize the in vitro degradation potency (DC50), maximal degradation (Dmax), and selectivity for SMARCA2 over its paralog SMARCA4 for several published degraders.
| Degrader | Cell Line | Time (h) | SMARCA2 DC50 (nM) | SMARCA2 Dmax (%) | Reference |
| YDR1 | H1792 | 24 | 69 | 87 | [1] |
| YDR1 | H1792 | 48 | 60 | 94 | [1] |
| YD54 | H1792 | 24 | 8.1 | 98.9 | [1] |
| YD54 | H1792 | 48 | 16 | 99.2 | [1] |
| YD54 | H322 | - | 1 | 99.3 | [1] |
| YD54 | HCC515 | - | 1.2 | 98.9 | [1] |
| YD54 | H2030 | - | 10.3 | 98.6 | [1] |
| YD54 | H2126 | - | 1.6 | 98.9 | [1] |
| A947 | SW1573 | 20 | 0.039 | 96 | [2] |
| G-6599 | - | - | 0.018 | ≥ 95 | [3] |
| SMARCA2/4-degrader-1 | A549 | 24 | <100 | >90 | [4] |
| SMD-3040 | - | - | low nM | >90 | [5] |
| Degrader | Cell Line | Time (h) | SMARCA4 DC50 (nM) | SMARCA4 Dmax (%) | Selectivity (SMARCA4/SMARCA2 DC50) | Reference |
| YDR1 | H1792 | 24 | 135 | 79 | ~2x | [1] |
| YDR1 | H1792 | 48 | 381 | 69 | ~6.4x | [1] |
| YD54 | H1792 | 24 | 19 | 98 | ~2.3x | [1] |
| YD54 | H1792 | 48 | 149 | 99.3 | ~9.3x | [1] |
| A947 | SW1573 | 20 | 1.1 | 92 | ~28x | [2] |
| G-6599 | - | - | 0.056 | ≥ 95 | ~3.1x | [3] |
Key Rescue Experiments to Confirm On-Target Effects
Rescue experiments are crucial for demonstrating that the biological effects of a SMARCA2 degrader are a direct consequence of SMARCA2 protein loss and not due to off-target activities. Below are detailed descriptions of key rescue strategies.
Pharmacological Rescue with Proteasome and E3 Ligase Inhibitors
This approach aims to prevent the degradation of SMARCA2 by inhibiting essential components of the ubiquitin-proteasome system.
-
Proteasome Inhibition: Pre-treatment of cells with a proteasome inhibitor, such as MG132 or bortezomib, should block the degradation of ubiquitinated SMARCA2, leading to a "rescue" of its protein levels.[1][6] A successful rescue demonstrates that the degrader-induced loss of SMARCA2 is proteasome-dependent.
-
E3 Ligase Competition: For Cereblon (CRBN)-dependent PROTACs, pre-treatment with a high concentration of a CRBN ligand, like pomalidomide, will compete with the PROTAC for binding to CRBN, thereby preventing the formation of the ternary complex and rescuing SMARCA2 levels.[1] Similarly, for VHL-dependent PROTACs, a VHL ligand can be used.
-
Neddylation Inhibition: The activity of Cullin-RING E3 ligases, including those recruited by PROTACs, is dependent on neddylation. Pre-treatment with a NEDD8-activating enzyme inhibitor, such as MLN4924, will inactivate the E3 ligase and should rescue SMARCA2 degradation.[1][6]
Experimental Protocol: Proteasome Inhibitor Rescue
-
Cell Culture: Plate SMARCA4-mutant cancer cells (e.g., NCI-H1944, SW1573) at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM Bortezomib) for 1-2 hours.
-
Degrader Treatment: Add the SMARCA2 degrader at a concentration known to induce significant degradation (e.g., 100 nM) and incubate for the desired time (e.g., 18-24 hours).
-
Cell Lysis and Western Blot: Lyse the cells and perform Western blot analysis to detect SMARCA2 protein levels. A loading control (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.
-
Data Analysis: Compare the SMARCA2 protein levels in cells treated with the degrader alone versus those pre-treated with the proteasome inhibitor. A significant increase in SMARCA2 levels in the pre-treated cells indicates a successful rescue.
Genetic Rescue with E3 Ligase Knockout
A more definitive approach to confirm the dependency on a specific E3 ligase is to use CRISPR-Cas9 to knock out the gene encoding the ligase (e.g., CRBN).[1][6] In these knockout cells, a CRBN-dependent SMARCA2 degrader should be inactive, and no degradation of SMARCA2 should be observed.
Experimental Protocol: CRBN Knockout Rescue
-
Generate Knockout Cell Line: Use CRISPR-Cas9 to generate a stable knockout of the CRBN gene in a SMARCA4-mutant cell line. Validate the knockout by Western blot to confirm the absence of the CRBN protein.
-
Cell Treatment: Treat both the wild-type and CRBN knockout cells with the SMARCA2 degrader at various concentrations.
-
Western Blot Analysis: After a suitable incubation period (e.g., 24 hours), lyse the cells and perform a Western blot for SMARCA2.
-
Data Analysis: Compare the levels of SMARCA2 in the wild-type and knockout cells. A lack of degradation in the knockout cells confirms that the degrader's activity is CRBN-dependent.
cDNA Rescue
In this experiment, a version of the SMARCA2 gene that is resistant to the degrader is introduced into the cells. This can be achieved by introducing silent mutations in the cDNA sequence at the degrader's binding site, which prevents the degrader from binding to the newly expressed SMARCA2 protein without altering the amino acid sequence.[7][8] If the cellular phenotype (e.g., reduced proliferation) caused by the degrader is reversed upon expression of the resistant SMARCA2, it strongly indicates that the phenotype is an on-target effect.
Experimental Protocol: cDNA Rescue
-
Design and Synthesize Resistant cDNA: Introduce silent mutations into the SMARCA2 cDNA sequence at the binding site of the degrader's warhead. Clone this resistant cDNA into an expression vector.
-
Transfection: Transfect the SMARCA4-mutant cells with the vector containing the resistant SMARCA2 cDNA or an empty vector control.
-
Degrader Treatment: Treat the transfected cells with the SMARCA2 degrader.
-
Phenotypic and Biochemical Analysis:
-
Biochemical Rescue: Perform a Western blot to confirm that the endogenous SMARCA2 is degraded while the exogenously expressed, resistant SMARCA2 is not.
-
Phenotypic Rescue: Assess the cellular phenotype of interest (e.g., cell viability, apoptosis). A rescue of the phenotype in cells expressing the resistant SMARCA2 compared to the empty vector control confirms the on-target effect.
-
Alternative Approaches for On-Target Validation
While rescue experiments are a gold standard, other methods can provide complementary evidence of on-target activity.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stability of a protein in the presence and absence of a ligand. Binding of the degrader to SMARCA2 should alter its thermal stability, providing direct evidence of target engagement in a cellular context.
-
Quantitative Proteomics: Mass spectrometry-based proteomics can be used to assess the global protein expression changes following treatment with a SMARCA2 degrader.[9] Ideally, SMARCA2 should be among the most significantly downregulated proteins, and off-target degradation should be minimal.[9]
-
Inactive Control Compound: A crucial control is an analog of the degrader that is chemically similar but cannot bind to either SMARCA2 or the E3 ligase. This inactive compound should not induce SMARCA2 degradation or the associated cellular phenotype.
SMARCA2 Signaling and Mechanism of Action
SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression by altering the accessibility of DNA to transcription factors.[10][11][12] In SMARCA4-mutant cancers, the cells become dependent on the remaining SMARCA2-containing SWI/SNF complex for survival. Degradation of SMARCA2 disrupts the function of this complex, leading to changes in the expression of genes critical for cell cycle progression and survival, ultimately resulting in cell death.[13]
Conclusion
Confirming the on-target effects of SMARCA2 degraders is paramount for their successful clinical translation. A multi-pronged approach utilizing a combination of pharmacological, genetic, and biochemical rescue experiments, alongside alternative validation methods, provides the most robust evidence for on-target activity. The experimental designs and data presented in this guide offer a framework for researchers to rigorously validate their SMARCA2-targeting compounds and advance the development of this promising class of cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved strategy for CRISPR/Cas9 gene knockout and subsequent wildtype and mutant gene rescue | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. SMARCA2 | Cancer Genetics Web [cancerindex.org]
- 12. Mechanism of action of the SWI/SNF family complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of SMARCA2 Degraders
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers harboring SMARCA4 mutations. This synthetic lethal approach has spurred the development of several potent and selective SMARCA2 degraders. This guide provides a comparative overview of the preclinical efficacy of notable SMARCA2 degraders, supported by experimental data and detailed methodologies.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of SMARCA2 degraders is primarily assessed by their ability to induce the degradation of the SMARCA2 protein in cancer cell lines. Key metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Degrader | Cell Line(s) | DC50 | Dmax | Selectivity for SMARCA2 over SMARCA4 | Citation |
| SMD-3040 | SMARCA4-deficient cancer cell lines | Low nanomolar | >90% | Excellent | [1] |
| A947 | SW1573 | 39 pM | Not specified | 10- to 100-fold | [2][3][4][5] |
| YDR1 | H322, HCC515, H2030, H2126 | 6.4 nM, 10.6 nM, 12.7 nM, 1.2 nM | 99.2%, 99.4%, 98.7%, 99.6% | High | [6][7] |
| YD54 | H322, HCC515, H2030, H2126 | 1 nM, 1.2 nM, 10.3 nM, 1.6 nM | 99.3%, 98.9%, 98.6%, 98.9% | High | [6][7] |
| GLR-203101 | HeLa, SW1573, HEK-293 | Dose-dependent degradation observed | Not specified | Selective | [8] |
In Vivo Efficacy: Performance in Preclinical Models
The ultimate test of a SMARCA2 degrader's potential lies in its ability to inhibit tumor growth in vivo. These studies are typically conducted in xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Degrader | Xenograft Model(s) | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |
| PRT3789 | SMARCA4-mutated solid tumors | Not specified | Significant anti-tumor activity at well-tolerated doses | [9] |
| SMD-3040 | Two SMARCA4-deficient xenograft models | Well-tolerated dose schedules | Strong tumor growth inhibition | [1] |
| A947 | BRG1 mutant xenograft tumor models | Not specified | Active | [2][3][4][10] |
| YDR1 | H1568 lung cancer xenograft | 80 mg/kg daily oral gavage for 4 days | 87% SMARCA2 degradation in tumors | [6][7] |
| Unnamed SMARCA2 Degrader | SMARCA4-deficient lung cancer xenograft and a syngeneic model of lymphoma | Well-tolerated doses | Dose-dependent tumor growth inhibition | [11] |
Signaling Pathways and Experimental Workflows
To better visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Detailed Experimental Protocols
A variety of assays are employed to characterize the activity of SMARCA2 degraders. Below are detailed methodologies for commonly cited experiments.
In Vitro Assays
-
Western Blotting: This is a cornerstone technique to visualize and quantify the degradation of SMARCA2.
-
Cell Culture and Treatment: Plate SMARCA4-mutant cancer cells and allow them to adhere. Treat with a dose range of the SMARCA2 degrader or vehicle control for a specified time.
-
Lysis: Wash cells with cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control.[2][12]
-
-
In-Cell Western™: A higher-throughput alternative to traditional western blotting.
-
Cell Plating and Treatment: Seed cells in 96- or 384-well plates and treat with the degrader.[13]
-
Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Blocking and Antibody Incubation: Block non-specific binding sites and then incubate with primary antibodies for SMARCA2 and a normalization control. Follow this with incubation with fluorescently-labeled secondary antibodies.
-
Imaging and Analysis: Scan the plate using an infrared imaging system to detect and quantify the fluorescent signals. The SMARCA2 signal is normalized to the control protein signal.[2]
-
-
HiBiT Protein Degradation Assay: A sensitive, luminescence-based method for real-time measurement of protein degradation.
-
Cell Line Generation: Engineer the target cell line to express the SMARCA2 protein tagged with the small HiBiT peptide using CRISPR/Cas9.
-
Cell Plating and Treatment: Plate the engineered cells and add the SMARCA2 degrader.
-
Lysis and Detection: Lyse the cells and add the LgBiT protein and furimazine substrate. The interaction of HiBiT and LgBiT reconstitutes a functional NanoLuc® luciferase, generating a luminescent signal.
-
Measurement: The intensity of the luminescent signal is proportional to the amount of remaining HiBiT-tagged SMARCA2 protein.[13][14]
-
-
Cell Viability/Proliferation Assays: To assess the functional consequence of SMARCA2 degradation on cancer cell growth.
-
Cell Plating and Treatment: Seed cells in multi-well plates and treat with a range of degrader concentrations.
-
Incubation: Incubate for a prolonged period (e.g., 3-7 days) to allow for effects on cell proliferation.
-
Reagent Addition: Add a viability reagent such as CellTiter-Glo® (measures ATP), MTT, or resazurin.
-
Measurement: Read the luminescent or colorimetric signal, which is proportional to the number of viable cells.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.[11]
-
In Vivo Assays
-
Xenograft Tumor Models: The standard for evaluating in vivo efficacy.
-
Cell Implantation: Subcutaneously inject a suspension of SMARCA4-mutant human cancer cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth with caliper measurements. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the SMARCA2 degrader via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.
-
Efficacy Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Pharmacodynamic (PD) Analysis: At the end of the study, or at specific time points, harvest tumors to assess the level of SMARCA2 degradation by Western blot or immunohistochemistry (IHC).[1][6][7]
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) to determine the anti-tumor efficacy. Assess tolerability by monitoring body weight and clinical signs.[11]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs Targeting BRM (SMARCA2) Afford Selective In Vivo Degradation over BRG1 (SMARCA4) and Are Active in BRG1 Mutant Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 9. precisionmedicineonline.com [precisionmedicineonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 13. criver.com [criver.com]
- 14. Bifunctional Compounds as SMARCA2 Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of SMARCA2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) targeting SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, represents a promising therapeutic strategy for cancers with SMARCA4 mutations. The pharmacokinetic (PK) properties of these novel therapeutic agents are critical determinants of their efficacy and safety. This guide provides an objective comparison of the pharmacokinetic profiles of several prominent SMARCA2 PROTACs, supported by available experimental data.
Quantitative Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for different SMARCA2 PROTACs based on preclinical studies in mice. These parameters are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of these molecules.
| PROTAC | E3 Ligase Recruited | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| YDR1 | Cereblon | Oral | 25 | 587.0 | 6.0 | 12079.3 (AUC0-last) | 44.8 | Not explicitly stated, but described as orally bioavailable. | [1] |
| YD54 | Cereblon | Oral | 25 | 2039.7 | 13.0 | 19365.3 (AUC0-last) | Not Determined | Not explicitly stated, but described as orally bioavailable. | [1] |
| ACBI2 | VHL | Oral | 30 | Not Reported | Not Reported | Not Reported | Not Reported | 22 | [2] |
| A947 | VHL | Intravenous | 1, 20 | Not Reported | Not Reported | Not Reported | Not Reported | Not Applicable | [3] |
| GLR-203101 | Not Reported | Oral | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Described as "moderate". |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of pharmacokinetic studies. Below are generalized protocols based on the available literature for the in vivo evaluation of SMARCA2 PROTACs.
In Vivo Pharmacokinetic Studies in Mice
-
Animal Models: Studies have utilized various mouse strains, including CD-1, C57BL/6, and genetically engineered mice such as the CrbnI391V model, which better recapitulates human cereblon binding for pomalidomide-based PROTACs.[1][4] Immunocompromised mice (e.g., NOD-SCID) are used for xenograft models with human cancer cell lines.[5]
-
Compound Administration:
-
Oral (p.o.): PROTACs are typically formulated in vehicles such as 0.5% methylcellulose (B11928114) in water or a solution containing DMA, Solutol HS 15, and PBS.[5] Administration is performed via oral gavage.[1][5]
-
Intravenous (i.v.): For intravenous administration, PROTACs are often dissolved in formulations like 10% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in an acetate (B1210297) buffer.[3]
-
-
Sample Collection:
-
Blood Sampling: Serial blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).[1] Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Tissue Distribution: To assess tissue distribution, organs of interest (e.g., tumor, liver, spleen, lung, brain) are harvested at specific time points after dosing.[3]
-
-
Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma or tissue homogenate samples are typically subjected to protein precipitation using organic solvents like acetonitrile (B52724) or methanol. An internal standard is added to control for extraction efficiency and matrix effects.
-
Chromatography and Mass Spectrometry: The concentration of the PROTAC in the processed samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves separating the analyte on a suitable HPLC or UPLC column and detecting it with a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using non-compartmental analysis with software like Phoenix WinNonlin.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general mechanism of action for SMARCA2 PROTACs and a typical experimental workflow for evaluating their pharmacokinetic properties.
References
- 1. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tissue distribution and retention drives efficacy of rapidly clearing VHL-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for PROTAC SMARCA2 Degrader-19: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of investigational compounds like PROTAC SMARCA2 degrader-19 are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to directly address procedural questions regarding this potent research chemical.
PROTAC (Proteolysis Targeting Chimera) SMARCA2 degrader-19 is a bifunctional molecule designed to induce the degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex. Due to its targeted biological activity, all waste generated from its use must be managed as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain. The primary and required method of disposal is incineration by an approved waste management facility.
Summary of Key Safety and Handling Data
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on the SDS for a similar compound, PROTAC SMARCA2 degrader-25, and general best practices for handling potent laboratory chemicals.
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 2567913-00-0 | [1] |
| Molecular Formula | C50H58N10O5S | [2] |
| Molecular Weight | 911.12 g/mol | [2] |
| Primary Hazards | Assumed to be harmful if swallowed and potentially toxic to aquatic life with long-lasting effects. | [3] |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. | [3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | - |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical impermeable gloves, and eye/face protection. Handle in a well-ventilated place or in a chemical fume hood. | [3] |
Step-by-Step Disposal Procedures
Adherence to the following step-by-step procedures is critical for the safe disposal of this compound and associated waste.
Waste Segregation and Collection
-
Solid Waste:
-
Items: Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials that have come into contact with the compound.
-
Procedure: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be lined with a durable plastic bag.
-
-
Liquid Waste:
-
Items: Includes unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware.
-
Procedure: Collect all liquid waste in a compatible, leak-proof container (e.g., a high-density polyethylene (B3416737) or glass bottle with a secure screw-top cap). The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound") and the approximate concentration. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Decontamination of Laboratory Equipment and Surfaces
Proper decontamination is essential to prevent unintended exposure and cross-contamination.
-
Procedure:
-
Wipe all non-disposable equipment (e.g., spatulas, stir bars) and work surfaces with a solvent known to dissolve the compound (e.g., DMSO, ethanol).
-
Follow with a rinse using a detergent solution and then water.
-
All wipes and disposable materials used in the decontamination process must be disposed of as solid hazardous waste.
-
Final Disposal Logistics
-
Storage: Store the sealed and labeled hazardous waste containers in your laboratory's designated Satellite Accumulation Area (SAA) in accordance with your institution's policies.
-
Waste Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Ensure all required documentation is completed prior to pickup.
Experimental Protocol: Western Blot for PROTAC-Induced SMARCA2 Degradation
A key experiment to evaluate the efficacy of this compound is to measure the reduction of SMARCA2 protein levels in a cellular context. Western blotting is a standard method for this purpose.[4]
Materials
-
Cell culture reagents (e.g., A549 or MV411 cells)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Step-by-Step Methodology
-
Cell Treatment:
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[4]
-
Add lysis buffer to each dish, scrape the cells, and collect the lysate in a microcentrifuge tube.[4]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[4]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.[4]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against SMARCA2 overnight at 4°C.[4]
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[4]
-
Quantify the band intensities using densitometry software. Normalize the SMARCA2 protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[4]
-
Visualizing Workflows and Pathways
To further clarify the procedural and biological aspects of working with this compound, the following diagrams have been generated.
References
Personal protective equipment for handling PROTAC SMARCA2 degrader-19
Essential Safety and Handling Guide for PROTAC SMARCA2 Degrader-19
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on general laboratory safety best practices for similar PROTAC molecules.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specific Recommendations |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Use chemically resistant gloves (e.g., nitrile). |
| Body Protection | Wear a laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions.[1] |
Hazard Identification and First Aid
While specific hazard data for this compound is unavailable, general first aid measures for similar chemical compounds should be followed in case of exposure.
| Hazard | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1] |
Operational and Disposal Plan
Proper handling, storage, and disposal are critical to maintain the integrity of this compound and ensure laboratory safety.
Receiving and Storage
-
Receiving : Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Storage : Store the compound in a cool, dry, and well-ventilated area away from incompatible substances. Follow the storage temperature recommendations provided by the supplier, which is typically at room temperature in the continental US, but may vary elsewhere.
Handling and Preparation of Stock Solutions
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol is adapted from a similar PROTAC compound and should be performed in a chemical fume hood.
-
Equilibration : Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weighing : Carefully weigh the desired amount of the solid compound.
-
Dissolution : Add the appropriate volume of a suitable solvent (e.g., fresh, anhydrous DMSO) to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of a compound with a molecular weight of 911.12 g/mol , you would add approximately 109.7 µL of DMSO.
-
Mixing : Vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquoting : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Disposal Plan
All waste materials, including empty vials, contaminated PPE, and unused solutions, should be treated as hazardous chemical waste.
-
Waste Collection : Collect all waste in clearly labeled, sealed containers.
-
Disposal : Dispose of the chemical waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
